Product packaging for 6-Bromo-2-chloroquinazoline(Cat. No.:CAS No. 882672-05-1)

6-Bromo-2-chloroquinazoline

Cat. No.: B1289443
CAS No.: 882672-05-1
M. Wt: 243.49 g/mol
InChI Key: NYQBZJFZEZEXFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-2-chloroquinazoline is a useful research compound. Its molecular formula is C8H4BrClN2 and its molecular weight is 243.49 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrClN2 B1289443 6-Bromo-2-chloroquinazoline CAS No. 882672-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQBZJFZEZEXFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC=C2C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80591582
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882672-05-1
Record name 6-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80591582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-2-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Core Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-chloroquinazoline: Properties, Synthesis, and Application

This compound (CAS No. 882672-05-1) is a disubstituted quinazoline, a class of bicyclic heteroaromatic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2] The molecule's utility is derived from its two distinct halogenated positions: a reactive chlorine atom at the C2 position of the pyrimidine ring and a bromine atom at the C6 position of the benzene ring.[2] This differential reactivity allows for sequential and regioselective chemical modifications, making it an ideal starting material for the synthesis of complex molecular libraries.[2][3]

The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 882672-05-1[1][4][5]
Molecular Formula C₈H₄BrClN₂[1][4][6]
Molecular Weight 243.49 g/mol [1][4][5]
Appearance White to off-white crystalline powder[1][2]
Melting Point 145-150°C[1]
Solubility Limited solubility in water; soluble in chloroform, ethanol, and DMSO.[1]
SMILES ClC1=NC=C2C=C(Br)C=CC2=N1[4]
InChIKey NYQBZJFZEZEXFP-UHFFFAOYSA-N[5]
Purity Typically ≥97% (by HPLC)[1]

Synthesis of this compound

The most common and direct synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor.[7] This transformation is a cornerstone reaction in heterocyclic chemistry, reliably converting the C2-carbonyl group into a more reactive C2-chloro group, which serves as an excellent leaving group for subsequent nucleophilic substitution reactions.

Conceptual Workflow for Synthesis

A 6-Bromo-2(1H)-quinazolinone C Reflux (110°C, 5h) A->C B Phosphorus Oxychloride (POCl₃) B->C Reagent & Solvent D Reaction Monitoring (LCMS) C->D Process Control E Workup (Evaporation, Quench in Ice Water) D->E Upon Completion F Isolation (Filtration) E->F G This compound (Yellow Solid) F->G

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 6-Bromo-2(1H)-quinazolinone

This protocol is based on established literature procedures.[7]

  • Materials:

    • 6-Bromo-2(1H)-quinazolinone (1.0 eq, e.g., 6.0 g, 26.7 mmol)

    • Phosphorus oxychloride (POCl₃) (e.g., 80 mL)

    • Ice water (e.g., 500 mL)

    • Round-bottom flask equipped with a reflux condenser

    • Heating mantle and magnetic stirrer

    • Filtration apparatus

  • Procedure:

    • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 6-bromo-2(1H)-quinazolinone (6.0 g) and phosphorus oxychloride (80 mL).

      • Scientist's Insight: POCl₃ serves as both the chlorinating agent and the solvent. Using it in large excess ensures the reaction goes to completion. This is a standard and highly effective method for converting cyclic amides (lactams) to their corresponding chloro-imines.

    • Heating: Heat the reaction mixture to reflux at 110°C with vigorous stirring.[7] Maintain this temperature for approximately 5 hours.

    • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is fully consumed.[7]

    • Workup - Quenching: After completion, allow the mixture to cool slightly. Carefully evaporate the excess POCl₃ under reduced pressure. Slowly and cautiously add the residual dark slurry dropwise into a beaker containing 500 mL of vigorously stirred ice water.

      • Trustworthiness Note: This quenching step is highly exothermic and releases HCl gas. It must be performed slowly in a fume hood with appropriate personal protective equipment (PPE). The ice water serves to hydrolyze any remaining POCl₃ and precipitate the organic product.

    • Isolation: A yellow solid will precipitate from the aqueous solution. Collect the solid product by vacuum filtration.

    • Purification: Wash the filter cake thoroughly with cold water to remove any residual acids. Dry the product under vacuum to yield this compound (Expected yield: ~54%).[7] Mass spectrometry analysis should confirm the product with [M+H]⁺ peaks at m/z 243 and 245, corresponding to the bromine isotopes.[7]

Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two carbon-halogen bonds. The C2-Cl bond is highly susceptible to nucleophilic aromatic substitution (SNAr), while the C6-C-Br bond is preferentially activated in palladium-catalyzed cross-coupling reactions.[2] This allows for a predictable, stepwise functionalization of the quinazoline scaffold.

A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The chlorine atom at the C2 position is activated by the adjacent electron-withdrawing nitrogen atoms of the pyrimidine ring, making this site highly electrophilic and prone to attack by nucleophiles.[8][9] This reaction typically proceeds under mild conditions and is tolerant of a wide range of nucleophiles, particularly primary and secondary amines.

sub This compound reac Reaction (Room Temp to 80°C) sub->reac nuc Nucleophile (R-NH₂) nuc->reac base Base (e.g., DIPEA) base->reac sol Solvent (e.g., DMSO, NMP) sol->reac prod 2-Amino-6-bromoquinazoline Derivative reac->prod G Pd0 Pd(0)L₂ OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L₂(Br) OxiAdd->PdII_Aryl Ar-Br Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)₂ Base PdII_Diaryl Ar-Pd(II)L₂(R) Transmetal->PdII_Diaryl R-B(OR)₂ Base RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product G Pd0 Pd(0)L OxiAdd Oxidative Addition Pd0->OxiAdd Ar-Br PdII_Aryl Ar-Pd(II)L(Br) OxiAdd->PdII_Aryl Ar-Br AmineCoord Amine Coordination PdII_Aryl->AmineCoord HNR'R'' PdII_Amine [Ar-Pd(II)L(Br)(HNR'R'')] complex AmineCoord->PdII_Amine HNR'R'' Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)L(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product

References

An In-depth Technical Guide to the Synthesis of 6-Bromo-2-chloroquinazoline from 6-Bromo-2(1H)-quinazolinone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-2-chloroquinazoline, a crucial intermediate in the development of various pharmacologically active compounds. The primary focus is the conversion of 6-Bromo-2(1H)-quinazolinone through chlorination. This document will delve into the mechanistic underpinnings of this transformation, offer detailed experimental protocols, and discuss the critical parameters that influence reaction outcomes. Drawing from established scientific literature and practical laboratory experience, this guide aims to equip researchers with the knowledge to perform this synthesis efficiently and safely.

Introduction: The Significance of the Quinazoline Scaffold

Quinazolines are a class of nitrogen-containing heterocyclic compounds composed of a benzene ring fused to a pyrimidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[2][3] The versatility of the quinazoline scaffold allows for substitutions at various positions, leading to a diverse array of derivatives with activities such as anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties.[1][3]

The 2-chloro-substituted quinazolines, in particular, are highly valuable intermediates. The chlorine atom at the 2-position acts as a versatile leaving group, readily displaced by various nucleophiles to introduce a wide range of functional groups. This reactivity is pivotal for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs. This compound, the subject of this guide, is an important building block for synthesizing targeted therapies, including kinase inhibitors.

The Chlorination of 6-Bromo-2(1H)-quinazolinone: A Mechanistic Perspective

The conversion of a 2(1H)-quinazolinone to a 2-chloroquinazoline is fundamentally a deoxychlorination reaction. This transformation involves the replacement of the carbonyl oxygen with a chlorine atom. The most common and effective reagents for this purpose are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with catalytic amounts of dimethylformamide (DMF).[1]

The Role of Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a powerful chlorinating and dehydrating agent. The reaction with a quinazolinone proceeds through a lactam-lactim tautomerism, where the quinazolinone (lactam form) is in equilibrium with its tautomer, 2-hydroxy-quinazoline (lactim form).[1][4]

The mechanism of chlorination using POCl₃ is understood to occur in distinct stages which can be controlled by temperature.[5]

  • Initial Phosphorylation: The reaction begins with the nucleophilic attack of the lactim oxygen onto the electrophilic phosphorus atom of POCl₃. This occurs readily under basic conditions at temperatures below 25°C, forming phosphorylated intermediates.[5]

  • Chloride Ion Attack: The subsequent step involves the attack of a chloride ion (from POCl₃ or an added salt) on the C2 position of the phosphorylated intermediate.

  • Product Formation: This nucleophilic attack leads to the displacement of the phosphate group and the formation of the 2-chloroquinazoline product.[5] Efficient conversion to the final product is typically achieved by heating the reaction mixture to 70-90°C.[5]

The Vilsmeier-Haack Reagent: The Role of Catalytic DMF

When using chlorinating agents like POCl₃ or SOCl₂, the addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[1] DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly electrophilic chloroiminium salt. This reagent is more reactive than POCl₃ or SOCl₂ alone and facilitates the activation of the quinazolinone carbonyl group.

The reaction with the Vilsmeier-Haack reagent is believed to proceed through the formation of an O-imidoyl intermediate, which is then readily displaced by a chloride ion to yield the 2-chloroquinazoline.

Diagram: Proposed Mechanism of Chlorination with POCl₃

G cluster_0 Lactam-Lactim Tautomerism cluster_1 Phosphorylation cluster_2 Nucleophilic Attack & Product Formation A 6-Bromo-2(1H)-quinazolinone (Lactam Form) B 6-Bromo-2-hydroxyquinazoline (Lactim Form) A->B Equilibrium D O-Phosphorylated Intermediate B->D + POCl₃ - HCl C POCl₃ F This compound D->F + Cl⁻ E Cl⁻ G [PO₂Cl₂]⁻ F->G Byproduct

Caption: Proposed reaction pathway for the chlorination of 6-Bromo-2(1H)-quinazolinone using POCl₃.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 6-Bromo-2(1H)-quinazolinone.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6-Bromo-2(1H)-quinazolinone≥97%Commercially AvailableEnsure starting material is dry.[6]
Phosphorus oxychloride (POCl₃)Reagent GradeCommercially AvailableHandle in a fume hood with appropriate PPE.
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableOptional catalyst.
TolueneAnhydrousCommercially AvailableSolvent.
Dichloromethane (DCM)Reagent GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying organic phase.
IceFor quenching.
Step-by-Step Procedure

Diagram: Experimental Workflow

G A 1. Reagent Setup - Add 6-Bromo-2(1H)-quinazolinone to a flask. - Add solvent (e.g., Toluene). B 2. Addition of Chlorinating Agent - Add POCl₃ dropwise. - Add catalytic DMF (optional). A->B C 3. Reaction - Heat the mixture to reflux (e.g., 110-115°C). - Monitor reaction progress by TLC. B->C D 4. Work-up - Cool the reaction mixture. - Carefully pour onto crushed ice. C->D E 5. Neutralization & Extraction - Neutralize with sat. NaHCO₃ solution. - Extract with an organic solvent (e.g., DCM). D->E F 6. Purification - Dry the organic layer (Na₂SO₄). - Concentrate under reduced pressure. - Recrystallize or perform column chromatography. E->F G 7. Characterization - Obtain NMR, MS, and melting point data. F->G

Caption: Step-by-step workflow for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-2(1H)-quinazolinone in a suitable solvent such as toluene. It is crucial to ensure the starting material is dry, as moisture can react with POCl₃ and lead to impurity formation.[6]

  • Addition of Reagents: Carefully add phosphorus oxychloride (POCl₃) to the suspension. A typical molar excess of POCl₃ is used to drive the reaction to completion. If desired, a catalytic amount of DMF can be added at this stage.[7]

  • Heating and Reflux: Heat the reaction mixture to reflux (approximately 110-115°C for toluene) and maintain this temperature for several hours.[8] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: After the reaction is complete, allow the mixture to cool to room temperature. It is critical to handle the quenching step with care. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.[6] This will hydrolyze the excess POCl₃.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral to slightly basic.[7] Extract the aqueous layer multiple times with a suitable organic solvent like dichloromethane (DCM).

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol or heptane) or by column chromatography on silica gel.[8]

Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

  • Solvents such as toluene and dichloromethane are flammable and/or toxic. Handle them with appropriate care.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR The spectrum should show characteristic aromatic proton signals consistent with the 6-bromo-quinazoline core. The absence of the N-H proton signal from the starting quinazolinone is a key indicator of successful chlorination.
¹³C NMR The spectrum will display the expected number of carbon signals for the quinazoline ring system.
Mass Spectrometry (MS) The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (C₈H₄BrClN₂), which is approximately 243.49 g/mol .[9][10] The isotopic pattern for bromine and chlorine should be observable.
Melting Point A sharp melting point close to the literature value indicates a high degree of purity.

Troubleshooting and Optimization

ProblemPossible CauseSuggested Solution
Low Yield Incomplete reaction.Increase reaction time or temperature. Ensure anhydrous conditions. Consider adding catalytic DMF.
Product loss during work-up.Ensure complete extraction from the aqueous phase. Optimize the purification method.
Recovery of Starting Material Insufficient chlorinating agent or reaction time.Increase the molar excess of POCl₃. Extend the reaction time.
Hydrolysis of the product during work-up.Perform the neutralization and extraction steps promptly and at a low temperature. 4-chloroquinazolines can be sensitive to hydrolysis.[11]
Formation of Impurities Presence of moisture in the starting material or reagents.Use anhydrous solvents and ensure the starting material is thoroughly dried.[6]
Decomposition at high temperatures.Avoid excessive heating. A reaction temperature of 70-75°C may be sufficient.[6]

Conclusion

The synthesis of this compound from 6-Bromo-2(1H)-quinazolinone is a robust and essential transformation in medicinal chemistry. A thorough understanding of the reaction mechanism, careful execution of the experimental protocol, and attention to safety are paramount for a successful outcome. By leveraging the principles and procedures outlined in this guide, researchers can confidently prepare this valuable intermediate for application in the synthesis of novel therapeutic agents.

References

An In-depth Technical Guide to 6-Bromo-2-chloroquinazoline: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 6-bromo-2-chloroquinazoline, a key heterocyclic building block in modern medicinal chemistry and drug discovery. We delve into its fundamental physicochemical properties, provide a validated synthesis protocol with mechanistic insights, explore its strategic reactivity for molecular diversification, and discuss its application in the development of therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted quinazoline derivative featuring halogen atoms at strategic positions, rendering it a valuable intermediate for further chemical modifications.[1][2] Its unique electronic properties and substitution pattern are pivotal to its synthetic utility.

1.1. Chemical Identifiers

A consistent and accurate identification of chemical compounds is fundamental for scientific integrity and reproducibility. The universally recognized identifiers for this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name This compound[3]
CAS Number 882672-05-1[1][3][4]
Molecular Formula C₈H₄BrClN₂[1][4]
Molecular Weight 243.49 g/mol [1][4]
Canonical SMILES ClC1=NC2=CC=C(Br)C=C2C=N1
InChI 1S/C8H4BrClN2/c9-6-1-2-7-5(3-6)4-11-8(10)12-7/h1-4H[3]
InChIKey NYQBZJFZEZEXFP-UHFFFAOYSA-N[3]
1.2. Physicochemical Characteristics

The physical properties of a compound dictate its handling, storage, and reaction conditions. This compound is a solid material under standard conditions with solubility profiles typical for halogenated aromatic compounds.

PropertyValueSource(s)
Appearance White to off-white crystalline powder[1]
Melting Point 145-150°C[1]
Solubility Limited solubility in water; Soluble in Chloroform, Ethanol, DMSO[1]
Purity (Typical) ≥97% (by HPLC)[1]
Storage Store at 4°C, sealed in a dry environment[4]
Synthesis of this compound

The most direct and common synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This method is reliable and scalable for laboratory purposes.

2.1. Synthetic Workflow Diagram

The conversion of the keto group in 6-bromo-2(1H)-quinazolinone to the chloro group at the C2 position is a standard transformation in heterocyclic chemistry.

SynthesisWorkflow start 6-Bromo-2(1H)-quinazolinone reagent Phosphorus Oxychloride (POCl3) Reflux, 110°C, 5h start->reagent Chlorination product This compound reagent->product workup 1. Evaporate excess POCl3 2. Quench with ice water 3. Filter solid product product->workup Isolation

Caption: Synthesis of this compound via chlorination.

2.2. Detailed Experimental Protocol

This protocol is based on established literature procedures.[5] It is a self-validating system where reaction completion can be monitored, and the product is easily isolated.

Materials:

  • 6-Bromo-2(1H)-quinazolinone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (excess, as solvent)

  • Ice water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 6-bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol).[5]

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 80 mL) to serve as both the reagent and solvent.[5]

  • Heating: Heat the reaction mixture to reflux at 110°C for approximately 5 hours.[5]

    • Expert Insight: The use of POCl₃ is a classic and highly effective method for converting cyclic amides (lactams) or ketones to their corresponding chlorides. The reaction proceeds via the formation of a chlorophosphate intermediate, which is then displaced by a chloride ion. Refluxing ensures the reaction goes to completion.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the complete consumption of the starting material.[5]

  • Workup & Isolation: a. After the reaction is complete, allow the mixture to cool slightly. b. Remove the excess POCl₃ under reduced pressure using a rotary evaporator.[5] c. CAUTION: Slowly and carefully add the cooled, concentrated residue dropwise to a beaker containing a large volume of ice water (e.g., 500 mL) with vigorous stirring.[5] This step is highly exothermic and should be performed in a fume hood. d. A solid precipitate (the product) will form. Collect the yellow solid by vacuum filtration.[5] e. Wash the solid with cold water and dry it to afford this compound. A typical yield is around 54%.[5]

Reactivity and Strategic Applications

The synthetic value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, making it a powerful scaffold for building molecular diversity.[2]

  • C2-Position (Chloro): The chlorine atom at the C2 position is part of a heteroaromatic system and is activated towards nucleophilic aromatic substitution (SNAr). It can be readily displaced by a wide range of nucleophiles, such as amines, alcohols, and thiols.

  • C6-Position (Bromo): The bromine atom on the benzene ring is less reactive towards SNAr but is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings.

This dual reactivity enables a logical and controlled approach to library synthesis.

3.1. Orthogonal Reaction Pathways

The diagram below illustrates the two primary, orthogonal reaction pathways available for elaborating the this compound core.

Reactivity cluster_snar Pathway 1: Nucleophilic Substitution (SNAr) at C2 cluster_coupling Pathway 2: Cross-Coupling at C6 start This compound reagent_snar Nucleophile (R-NH2, R-OH, etc.) start->reagent_snar C2-Cl is more reactive to nucleophiles reagent_coupling Boronic Acid (R-B(OH)2) + Pd Catalyst start->reagent_coupling C6-Br is ideal for Pd-catalyzed reactions product_snar 2-Substituted-6-bromoquinazoline reagent_snar->product_snar product_coupling 6-Aryl-2-chloroquinazoline reagent_coupling->product_coupling

Caption: Orthogonal reactivity of C2-Cl and C6-Br positions.

3.2. Applications in Drug Discovery

This compound serves as a crucial intermediate in synthesizing biologically active molecules.[1] The quinazoline core itself is a "privileged scaffold" found in numerous approved drugs, particularly kinase inhibitors. The ability to introduce diverse functional groups at the C2 and C6 positions allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic properties.[2] Researchers have used this and related halogenated quinazolines to develop potent enzyme inhibitors and other therapeutic agents.[1][6]

Safety and Handling

Proper handling of all chemical reagents is paramount for laboratory safety. This compound is classified as harmful and an irritant.

  • GHS Classification: The compound is classified under GHS with the following hazards:

    • Pictogram: GHS07 (Exclamation Mark)[4]

    • Signal Word: Warning[4]

    • Hazard Statements:

      • H302: Harmful if swallowed[3]

      • H315: Causes skin irritation[3]

      • H319: Causes serious eye irritation[3]

      • H335: May cause respiratory irritation[3]

  • Precautionary Statements:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.

  • Handling: Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place as recommended.[4]

Conclusion

This compound is a high-value synthetic intermediate characterized by its strategically placed and differentially reactive halogen atoms. Its well-defined synthesis and the orthogonal chemical handles it possesses make it an indispensable tool for medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, empowers researchers to efficiently design and execute synthetic campaigns toward novel and complex molecular targets in drug discovery and materials science.

References

6-Bromo-2-chloroquinazoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-chloroquinazoline: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the quinazoline scaffold stands as a "privileged structure" due to its presence in a wide array of biologically active compounds. Among the many derivatives of this heterocyclic system, this compound has emerged as a critical and versatile building block. Its strategic placement of reactive chloro and bromo substituents on a rigid bicyclic core allows for sequential and site-selective modifications, making it an invaluable intermediate in the synthesis of complex molecular architectures targeting various disease pathways. This technical guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthetic methodologies, chemical reactivity, and significant applications for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is foundational to its application in synthesis and drug design. These properties dictate its solubility, reactivity, and handling requirements. The key identifying and physical data are summarized below.

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[1][2][3][4][5][6]
Molecular Weight 243.49 g/mol [1][2][4][5]
Monoisotopic Mass 241.92464 Da[1]
CAS Number 882672-05-1[1][2][4]
Appearance White to off-white or light yellow to yellow crystalline powder[4][7]
Melting Point 145-150°C[4]
Solubility Limited solubility in water; Soluble in organic solvents like Chloroform, Ethanol, and DMSO[4]
Topological Polar Surface Area (TPSA) 25.8 Ų[1]
IUPAC Name This compound[1]
SMILES C1=CC2=NC(=NC=C2C=C1Br)Cl[1]
InChIKey NYQBZJFZEZEXFP-UHFFFAOYSA-N[1][5]

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the chlorination of its corresponding quinazolinone precursor. This transformation is a cornerstone reaction for accessing the reactive 2-chloro functionality.

Experimental Protocol: Synthesis from 6-Bromo-2(1H)-quinazolinone

This procedure details the conversion of 6-Bromo-2(1H)-quinazolinone to the target compound using phosphorus oxychloride (POCl₃).

Step 1: Reaction Setup

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-Bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in an excess of phosphorus oxychloride (POCl₃) (e.g., 80 mL).[8]

    • Causality: Phosphorus oxychloride serves as both the chlorinating agent and the solvent. The large excess ensures the reaction goes to completion. The lactam oxygen of the quinazolinone attacks the phosphorus atom, initiating a cascade that ultimately replaces the C=O group with a C-Cl bond.

Step 2: Thermal Chlorination

  • Heat the reaction mixture to reflux (approximately 110°C) for 5 hours.[8]

  • Monitor the reaction progress using a suitable analytical technique, such as Liquid Chromatography-Mass Spectrometry (LCMS), to confirm the complete consumption of the starting material.[8]

    • Causality: The elevated temperature provides the necessary activation energy for the chlorination reaction to proceed at a practical rate. LCMS is a critical tool for real-time monitoring, preventing over- or under-reaction and ensuring optimal yield.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool slightly and then carefully remove the excess POCl₃ under reduced pressure (vacuum distillation).[8]

  • Slowly and cautiously add the concentrated residue dropwise to a beaker containing a large volume of ice water (e.g., 500 mL) with vigorous stirring.[8]

    • Causality: This step quenches the reaction and hydrolyzes any remaining reactive phosphorus species. The addition to ice water must be slow and controlled due to the highly exothermic nature of the reaction between POCl₃ and water. The product is insoluble in water and will precipitate out.

Step 4: Product Collection and Purification

  • Collect the precipitated yellow solid product by vacuum filtration.[8]

  • Wash the solid with cold water to remove any residual acids or salts.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol) if necessary to achieve higher purity. A typical yield is around 54%.[8]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis of this compound Start 6-Bromo-2(1H)-quinazolinone Reaction Reflux at 110°C for 5h (Chlorination) Start->Reaction Reagent Phosphorus Oxychloride (POCl₃) Reagent->Reaction Monitoring Monitor by LCMS Reaction->Monitoring Workup Quench with Ice Water Monitoring->Workup Reaction Complete Isolation Filter and Collect Solid Workup->Isolation Product This compound Isolation->Product

References

An In-depth Technical Guide to the Spectroscopic Profile of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic characteristics of 6-Bromo-2-chloroquinazoline. As a key heterocyclic intermediate in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties is essential for its application in novel synthesis and drug design.[1][2] This document outlines detailed methodologies for data acquisition and provides an in-depth, predictive interpretation of the mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data, grounded in established chemical principles and data from analogous structures.

Compound Identity and Physicochemical Properties

This compound is a disubstituted quinazoline, a class of compounds known for its broad range of biological activities. The strategic placement of the bromo and chloro substituents provides distinct reactive sites for further chemical modification, making it a versatile building block in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 882672-05-1[3]
Molecular Formula C₈H₄BrClN₂[3][4]
Molecular Weight 243.49 g/mol [3][4]
Monoisotopic Mass 241.92464 Da[3]
Appearance White to off-white crystalline powder[5]
Melting Point 145-150 °C[5]
Solubility Soluble in DMSO, Chloroform, Ethanol; Limited in Water[5]

Mass Spectrometry (MS)

Principle: Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes results in a highly characteristic and readily identifiable molecular ion cluster.[6][7]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Introduction: The sample is introduced into the mass spectrometer's ion source, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and form a radical cation (M⁺•), which is the molecular ion.

  • Mass Analysis: The molecular ion and any resulting fragment ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier detects the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.[8]

Predicted Data and Interpretation

The most diagnostic feature is the molecular ion region. Due to the natural abundances of the isotopes (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%; ³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%), a compound with one bromine and one chlorine atom will exhibit a distinctive pattern of four peaks in the molecular ion cluster.

m/z (Ion)Isotopic CompositionPredicted Relative AbundanceInterpretation
242[C₈H₄⁷⁹Br³⁵ClN₂]⁺•~100%M⁺• (Base peak of the cluster)
244[C₈H₄⁸¹Br³⁵ClN₂]⁺• + [C₈H₄⁷⁹Br³⁷ClN₂]⁺•~128%[M+2]⁺•
246[C₈H₄⁸¹Br³⁷ClN₂]⁺•~32%[M+4]⁺•

Fragmentation Pathway: Aromatic systems like quinazoline are relatively stable, leading to an observable molecular ion peak.[9] Fragmentation is expected to proceed through the loss of the substituents and cleavage of the quinazoline ring.

  • Loss of Chlorine: A primary fragmentation step would be the loss of a chlorine radical, leading to a cation at m/z 207/209.

  • Loss of Bromine: Subsequent or alternative loss of a bromine radical would also be observed.

  • Ring Fragmentation: A common pathway for quinazolines involves the loss of hydrogen cyanide (HCN) from the pyrimidine ring, which would result in fragments at m/z values 27 units lower than their precursors.[5]

Visualization: Proposed MS Fragmentation

MS_Fragmentation_6_Bromo_2_chloroquinazoline M [C₈H₄BrClN₂]⁺• m/z 242, 244, 246 F1 [C₈H₄BrN₂]⁺ m/z 207, 209 M->F1 - •Cl F2 [C₇H₃BrN]⁺• m/z 180, 182 F1->F2 - HCN

Caption: Proposed EI-MS fragmentation pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the environments of the carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR).[10]

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

    • Transfer the solution into a 5 mm NMR tube.[10]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse sequence.

    • Relaxation Delay (D1): Set to 1-5 seconds to allow for full proton relaxation.[11]

    • Number of Scans (NS): 8-16 scans are typically sufficient.

    • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) or tetramethylsilane (TMS) at δ 0.00 ppm.[10]

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).[10]

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., ≥1024) is required due to the low natural abundance of ¹³C.[10]

    • Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at δ 77.16 ppm).[10]

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum and apply a baseline correction.

    • Integrate the signals in the ¹H spectrum and pick peaks for both spectra.[10]

Predicted ¹H NMR Spectrum & Interpretation (400 MHz, CDCl₃)

The aromatic region (δ 7.5-9.5 ppm) will show signals for the four protons on the quinazoline ring system. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms, the chlorine atom, and the bromine atom.

Proton AssignmentPredicted δ (ppm)MultiplicityPredicted J (Hz)Interpretation
H-4~9.3s-Singlet due to the absence of adjacent protons. Deshielded by the adjacent N-3 and the C-2 chloro group.
H-8~8.1dJ ≈ 9.0Doublet, coupled to H-7. Deshielded by proximity to N-1.
H-7~7.9ddJ ≈ 9.0, 2.2Doublet of doublets, coupled to H-8 (ortho) and H-5 (meta).
H-5~8.3dJ ≈ 2.2Doublet, coupled to H-7 (meta). Deshielded by the adjacent bromine atom.
Predicted ¹³C NMR Spectrum & Interpretation (100 MHz, CDCl₃)

The spectrum will display eight distinct signals for the eight unique carbon atoms, all in the sp² region (δ 120-165 ppm).[12] Chemical shifts are influenced by the attached heteroatoms.

Carbon AssignmentPredicted δ (ppm)Interpretation
C-2~160Highly deshielded due to attachment to two nitrogen atoms and a chlorine atom.
C-4~152Deshielded by adjacent N-3 and proximity to N-1.
C-8a~149Quaternary carbon deshielded by attachment to N-1.
C-4a~128Quaternary carbon adjacent to the fused benzene ring.
C-6~122Quaternary carbon directly attached to the bromine atom.
C-8~130Protonated carbon adjacent to N-1.
C-5~138Protonated carbon deshielded by the adjacent bromine atom.
C-7~129Protonated carbon in the benzene ring.

Visualization: Structure and NMR Workflow

Structure_and_Workflow cluster_0 Molecular Structure with Numbering cluster_1 NMR Analysis Workflow structure Prep Sample Preparation (Weighing & Dissolution) Acq Data Acquisition (Lock, Shim, Run ¹H & ¹³C) Prep->Acq Proc Data Processing (FT, Phase, Baseline) Acq->Proc Interp Spectral Interpretation (Assign Peaks, Correlate Structure) Proc->Interp

Caption: Structure of this compound and the general NMR analysis workflow.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by averaging 16-32 scans in the 4000-400 cm⁻¹ range.

  • Processing: The software automatically performs a background subtraction, yielding the final IR spectrum.

Predicted Data and Interpretation

The IR spectrum will be dominated by absorptions characteristic of a halogenated aromatic heterocyclic compound.

Wavenumber (cm⁻¹)Predicted IntensityVibration TypeFunctional Group
3100-3000Medium-WeakC-H StretchAromatic C-H
1610-1580Strong-MediumC=N StretchQuinazoline Ring
1550-1450Strong-MediumC=C StretchAromatic Ring
850-800StrongC-H Bend (out-of-plane)Substituted Benzene
1100-1000MediumC-Br StretchAryl Bromide
800-600Medium-StrongC-Cl StretchAryl Chloride

The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals unique to the overall molecular structure, which is invaluable for confirming the compound's identity against a reference spectrum.[13]

Conclusion

The spectroscopic profile of this compound is defined by a unique combination of features derived from its aromatic heterocyclic core and halogen substituents. Mass spectrometry provides unambiguous molecular weight confirmation through a characteristic M⁺/M+2/M+4 isotopic cluster. ¹H and ¹³C NMR spectroscopy offer a detailed map of the molecular framework, with chemical shifts and coupling patterns that are predictable based on established electronic and structural effects. Finally, IR spectroscopy confirms the presence of key functional groups, including the aromatic system and carbon-halogen bonds. Together, these techniques provide a robust analytical toolkit for the unequivocal identification and quality assessment of this important synthetic intermediate.

References

A Comprehensive Technical Guide to the Structural Analysis and Synthetic Utility of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Abstract: This in-depth technical guide provides a comprehensive analysis of 6-Bromo-2-chloroquinazoline, a pivotal heterocyclic compound in medicinal chemistry. We will explore its fundamental structural features, delve into advanced analytical techniques for its characterization, and discuss its reactivity and synthetic applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile chemical scaffold.

Introduction: The Significance of the Halogenated Quinazoline Core

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a well-established "privileged scaffold" in drug discovery. Its structural rigidity and capacity for diverse substitutions allow it to interact with a wide array of biological targets. The strategic placement of halogen atoms, specifically bromine at the 6-position and chlorine at the 2-position, imparts unique physicochemical properties and orthogonal reactivity to the this compound molecule.[1] This dual halogenation provides two distinct reactive sites, rendering it a highly versatile intermediate for the synthesis of complex, biologically active molecules.[1]

The bromine atom at the C6 position serves as a valuable handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig reactions.[2][3][4] This enables the facile introduction of various aryl, heteroaryl, and amino moieties. Concurrently, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward incorporation of a wide range of nucleophiles, including amines, alcohols, and thiols.[5][6][7] This differential reactivity is a cornerstone of its utility in combinatorial chemistry and the optimization of lead compounds in drug development programs.

Physicochemical and Structural Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in both synthesis and analysis.

PropertyValueSource
Molecular Formula C8H4BrClN2[1][8]
Molecular Weight 243.49 g/mol [1][8]
Appearance White to off-white crystalline powder[1]
Melting Point 145-150°C[1]
Solubility Soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide (DMSO); limited solubility in water.[1]

Structural Confirmation: The definitive structure of this compound is established through a combination of modern spectroscopic techniques.

G cluster_quinazoline This compound mol mol

Figure 1: Chemical structure of this compound.

Synthesis of this compound

The predominant and efficient synthesis of this compound typically involves the cyclization of a substituted anthranilic acid derivative, followed by chlorination.[9]

Synthetic Workflow

G start 5-Bromoanthranilic Acid step1 Cyclization with Formamide start->step1 Heat step2 6-Bromoquinazolin-4(3H)-one step1->step2 step3 Chlorination with POCl3 step2->step3 end 6-Bromo-2,4-dichloroquinazoline step3->end step4 Selective Reduction end->step4 final This compound step4->final

Figure 2: A representative synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

  • A mixture of 5-bromoanthranilic acid and formamide is heated.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

  • The solid is collected by filtration, washed, and dried.

Step 2: Synthesis of 6-Bromo-2,4-dichloroquinazoline

  • 6-Bromoquinazolin-4(3H)-one is refluxed in phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine or amide.[10]

  • The excess POCl3 is removed under reduced pressure.

  • The residue is carefully quenched with ice water, and the precipitated product is collected.

Step 3: Selective Reduction to this compound

  • The selective reduction of the C4-chloro group of 6-bromo-2,4-dichloroquinazoline can be achieved using various methods, such as catalytic hydrogenation or treatment with a mild reducing agent.

Advanced Structural Characterization

A multi-faceted analytical approach is indispensable for the unambiguous structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the molecular structure in solution.

  • 1H NMR: The proton NMR spectrum will display characteristic signals for the aromatic protons, with their chemical shifts and coupling constants providing definitive information about their relative positions on the quinazoline ring.

  • 13C NMR: The carbon NMR spectrum will show distinct resonances for each of the eight carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.

  • 2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity. COSY (Correlation Spectroscopy) identifies proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range proton-carbon correlations, which are vital for confirming the overall molecular framework.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental formula (C8H4BrClN2). The distinct isotopic pattern arising from the presence of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio) serves as a definitive signature for this compound.[11]

X-ray Crystallography

Single-crystal X-ray diffraction offers the most unambiguous structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.[12][13][14][15][16]

Reactivity and Synthetic Applications

The synthetic versatility of this compound is a direct consequence of the differential reactivity of its two halogen substituents.

G Core This compound SNAr Nucleophilic Aromatic Substitution (at C2) Core->SNAr Nucleophile CrossCoupling Cross-Coupling Reactions (at C6) Core->CrossCoupling Pd Catalyst Amines Amines SNAr->Amines Alcohols Alcohols SNAr->Alcohols Thiols Thiols SNAr->Thiols Suzuki Suzuki (Boronic Acids) CrossCoupling->Suzuki Stille Stille (Organostannanes) CrossCoupling->Stille Buchwald Buchwald-Hartwig (Amines) CrossCoupling->Buchwald

Figure 3: Principal reaction pathways for this compound.

Nucleophilic Aromatic Substitution at the C2-Position

The electron-deficient nature of the pyrimidine ring makes the C2-position highly susceptible to nucleophilic attack. This allows for the introduction of a diverse array of functionalities.

General Protocol for Amination:

  • This compound is dissolved in a suitable solvent (e.g., isopropanol, dioxane, DMF).

  • The desired amine (1.1-1.5 equivalents) and a base (e.g., diisopropylethylamine or potassium carbonate) are added.

  • The reaction mixture is heated until the starting material is consumed, as monitored by TLC or LC-MS.

  • Standard aqueous workup and purification by crystallization or column chromatography afford the desired 2-amino-6-bromoquinazoline derivative.

Palladium-Catalyzed Cross-Coupling at the C6-Position

The C6-bromo substituent is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds.

General Protocol for Suzuki-Miyaura Coupling:

  • A mixture of this compound, a boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3 or Cs2CO3) is prepared in a suitable solvent system (e.g., dioxane/water).

  • The mixture is degassed and heated under an inert atmosphere until the reaction is complete.

  • The product is isolated and purified using standard techniques.[17][18]

Conclusion

This compound stands out as a strategically important and versatile building block in contemporary synthetic organic and medicinal chemistry. Its dual halogenation provides orthogonal reactive sites that can be selectively functionalized, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, structural characteristics, and reactivity profile, as outlined in this guide, is essential for its effective application in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

Introduction: The Strategic Importance of Halogenated Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Bromo-2-chloroquinazoline: Properties, Reactivity, and Synthetic Applications

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in modern medicinal chemistry and drug development. We will delve into its core physicochemical properties, spectroscopic signature, and unique chemical reactivity, offering field-proven insights into its application in synthesizing complex molecular architectures.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents. The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold dramatically enhances its synthetic utility.[1] These halogens serve as versatile synthetic handles for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of diverse compound libraries for biological screening.[1][2][3]

This compound (CAS No: 882672-05-1) is a particularly valuable building block due to the differential reactivity of its two halogen substituents.[1][4] The chlorine atom at the 2-position and the bromine atom at the 6-position provide orthogonal sites for sequential chemical modifications, enabling the controlled and predictable synthesis of complex, polysubstituted quinazoline derivatives.[1][5]

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature.[4] Its fundamental properties are summarized in the table below, providing researchers with essential data for experimental design.

PropertyValueSource(s)
IUPAC Name This compound[6][7]
CAS Number 882672-05-1[4][6]
Molecular Formula C₈H₄BrClN₂[4][6][8]
Molecular Weight 243.49 g/mol [4][6][8]
Appearance White to off-white crystalline powder[4]
Melting Point 145-150 °C[4]
Solubility Limited solubility in water; Soluble in Chloroform, Ethanol, and Dimethyl Sulfoxide (DMSO)[4]
SMILES C1=CC2=NC(=NC=C2C=C1Br)Cl[6]
InChIKey NYQBZJFZEZEXFP-UHFFFAOYSA-N[6][8]

Spectroscopic Characterization

¹H NMR (500 MHz, CDCl₃) - Illustrative Example from a Related Compound [6]

  • δ ~8.4 ppm (d, J ≈ 2.0 Hz, 1H): This signal corresponds to the proton at the C5 position of the quinazoline ring, ortho to the bromine atom. The doublet splitting arises from coupling to the proton at C7.

  • δ ~7.8-7.9 ppm (dd, J ≈ 8.5, 2.0 Hz, 1H): This doublet of doublets is assigned to the proton at the C7 position, showing coupling to both the C8 and C5 protons.

  • δ ~7.5-7.6 ppm (d, J ≈ 8.5 Hz, 1H): This doublet represents the proton at the C8 position, coupled to the C7 proton.

¹³C NMR (125 MHz, CDCl₃) - Illustrative Example from a Related Compound [6]

  • δ ~160-161 ppm: Expected region for the C2 and C4 carbons of the pyrimidine ring.

  • δ ~146-147 ppm: Corresponds to the quaternary carbon C8a.

  • δ ~137-138 ppm: Signal for the C7 carbon.

  • δ ~129-130 ppm: Region for the C5 and C8 carbons.

  • δ ~121 ppm: Signal for the quaternary carbon C4a.

  • δ ~119 ppm: Expected for the bromine-bearing C6 carbon.

Mass Spectrometry Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode shows a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom. The measured [M+H]⁺ peaks are observed at m/z 243 and 245, consistent with the theoretical molecular weight.[9]

Chemical Reactivity and Synthetic Strategy

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds in transition metal-catalyzed cross-coupling reactions. The general order of reactivity for aryl halides is C-I > C-Br >> C-Cl.[5] This principle is the cornerstone of designing selective, sequential functionalization strategies.

  • The C-Br Bond (Position 6): The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][5] This is due to the lower bond dissociation energy of the C-Br bond (approx. 290 kJ/mol) compared to the C-Cl bond (approx. 346 kJ/mol).[3][10] Consequently, the oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically favored, allowing for selective functionalization at the 6-position while leaving the 2-chloro substituent intact.

  • The C-Cl Bond (Position 2): The C-Cl bond is less reactive and typically requires more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands on the metal catalyst) to participate in cross-coupling reactions.[5] This allows for a second, distinct synthetic transformation to be performed at the 2-position after the 6-position has been modified. This step-wise approach is critical for building molecular complexity in a controlled manner.

The following diagram illustrates the logical workflow for the sequential functionalization of this compound.

G cluster_0 Sequential Cross-Coupling Strategy A This compound B Step 1: C-Br Activation (e.g., Suzuki Coupling) A->B Pd(0) Catalyst, Base, Arylboronic Acid C 6-Aryl-2-chloroquinazoline Intermediate B->C D Step 2: C-Cl Activation (e.g., Buchwald-Hartwig Amination) C->D Pd(0) Catalyst, Base, Amine E 6-Aryl-2-aminoquinazoline Final Product D->E

Sequential functionalization workflow.

Experimental Protocols

The following protocols are provided as validated starting points for the synthesis and application of this compound.

Synthesis of this compound

This procedure describes the conversion of 6-bromo-2(1H)-quinazolinone to the target compound via chlorination.

Underlying Principle: Phosphorus oxychloride (POCl₃) serves as both the solvent and the chlorinating agent, converting the lactam (quinazolinone) into the corresponding chloro-heterocycle. The reaction is driven by the formation of the stable phosphorus-oxygen bond in the byproducts.

G reagents Reagents: - 6-Bromo-2(1H)-quinazolinone (1.0 eq) - Phosphorus oxychloride (POCl₃) (excess) conditions Conditions: - Reflux at 110 °C, 5 hours - Monitor by LCMS reagents->conditions Step 1: Reaction Setup workup Workup: 1. Evaporate excess POCl₃ under reduced pressure 2. Quench residue slowly into ice water 3. Filter the precipitated solid conditions->workup Step 2: Isolation product Product: This compound (Yellow Solid, ~54% yield) workup->product

Synthesis workflow for this compound.

Step-by-Step Protocol: [9]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol) in phosphorus oxychloride (POCl₃, 80 mL).

  • Heating: Heat the mixture to reflux at 110 °C and maintain for 5 hours. The progress of the reaction should be monitored by Liquid Chromatography-Mass Spectrometry (LCMS) to ensure complete consumption of the starting material.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the majority of the excess POCl₃ by distillation under reduced pressure.

  • Workup and Isolation: Carefully add the concentrated residue dropwise to a beaker containing ice water (500 mL) with vigorous stirring. A yellow solid will precipitate.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from ethanol if necessary.[11]

Representative Application: Suzuki-Miyaura Cross-Coupling at the 6-Position

This protocol details a typical Suzuki-Miyaura reaction, selectively functionalizing the C-Br bond.

Causality of Reagent Choice:

  • Catalyst: A palladium(0) species, often generated in situ from a precatalyst like Pd₂(dba)₃, is essential for the catalytic cycle.[12]

  • Ligand: An electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) is used to stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[12][13]

  • Solvent: Anhydrous, degassed solvents like dioxane or toluene are used to prevent catalyst deactivation and unwanted side reactions.

Step-by-Step Protocol:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Loading: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (4 mol%).

  • Solvent Addition: Add anhydrous, degassed dioxane via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LCMS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is typically purified by column chromatography on silica gel.

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[14]

Conclusion

This compound is a high-value synthetic intermediate that offers a reliable platform for the construction of diverse and complex quinazoline-based molecules. The well-defined differential reactivity of its C-Br and C-Cl bonds allows for predictable and sequential functionalization, making it an indispensable tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a solid foundation for the effective application of this versatile building block in chemical synthesis programs.

References

A Technical Guide to Sourcing 6-Bromo-2-chloroquinazoline for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

An essential resource for researchers, scientists, and drug development professionals on identifying, qualifying, and procuring high-purity 6-Bromo-2-chloroquinazoline.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound (CAS No. 882672-05-1) is a halogenated quinazoline derivative that has emerged as a valuable building block in the synthesis of biologically active molecules.[1][2] Its quinazoline core is a prevalent scaffold in numerous therapeutic agents, and the strategic placement of the bromo and chloro substituents provides reactive handles for diverse chemical modifications. This makes this compound a key intermediate in the development of novel compounds, particularly in oncology research where quinazoline derivatives have shown promise as enzyme inhibitors.[1][3]

The reliability of research and the success of drug development programs are intrinsically linked to the quality of the starting materials. For a critical intermediate like this compound, sourcing from a reputable supplier is paramount. The purity profile, including the nature and quantity of any impurities, can significantly influence the outcome of subsequent synthetic steps and biological assays. This guide provides an in-depth overview of commercial suppliers, critical quality parameters, and a systematic approach to supplier qualification to ensure the procurement of high-quality this compound for your research needs.

Commercial Suppliers of this compound

A number of chemical suppliers offer this compound, ranging from small-scale quantities for laboratory research to bulk quantities for process development. The following table provides a comparative overview of some of the key suppliers in the market.

SupplierPurity SpecificationAvailable QuantitiesNotes
Sigma-Aldrich Not specified; sold "as-is" for early discovery researchInquireBuyer is responsible for confirming identity and purity.
ChemScene ≥95%[4]InquireOffers custom synthesis and commercial production services.[4]
BLDpharm InquireInquireProvides access to NMR, HPLC, LC-MS, and UPLC data.[5]
HENAN SUNLAKE ENTERPRISE 98%[6]Kilogram scale[6]Manufacturer and trading company based in China.[6]
Ningbo Inno Pharmchem ≥97% (by HPLC)[1]25g, 100g, 1kg, bulk[1]Conforms to ICH guidelines for residual solvents.[1]
ChemicalBook Varies by supplier (e.g., 98%)[7]Varies by supplierA platform listing multiple suppliers, primarily from China.[7]

This table is not exhaustive and is intended to provide a representative sample of available suppliers. Researchers should conduct their own due diligence before making a purchase.

Critical Quality Parameters and Analytical Characterization

When sourcing this compound, it is crucial to scrutinize the supplier's Certificate of Analysis (CoA). A comprehensive CoA should provide data from multiple analytical techniques to confirm the identity and purity of the compound.

Key Analytical Techniques for Quality Assessment:
  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for determining the purity of non-volatile compounds like this compound.[8] An HPLC analysis will provide the percentage purity of the main compound and reveal the presence of any non-volatile impurities.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the molecule.[3] The NMR spectrum should be consistent with the expected structure of this compound and can also help identify any proton-containing impurities.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.[7]

  • Water Content (Karl Fischer): For a solid compound, knowing the water content is important for accurate weighing and stoichiometry calculations in subsequent reactions. A sample CoA from ChemScene showed a water content of 0.132%.[10]

A workflow for the purity analysis of a synthesized chemical intermediate is depicted below.

Purity Analysis Workflow for Synthesized Intermediates cluster_synthesis Synthesis & Initial Work-up cluster_purification Purification cluster_analysis Analytical Quality Control synthesis Chemical Synthesis workup Crude Product Isolation synthesis->workup purification Chromatography / Recrystallization workup->purification hplc HPLC (Purity Assay) purification->hplc nmr NMR (Structural Confirmation) purification->nmr ms Mass Spectrometry (MW Confirmation) purification->ms coa Certificate of Analysis Generation hplc->coa nmr->coa ms->coa

Workflow for synthesis and purity assessment.

Synthetic Considerations and Potential Impurities

Understanding the synthetic route to this compound can provide insights into potential impurities. A common method for its synthesis involves the treatment of 6-Bromo-2(1H)-quinazolinone with phosphorus oxychloride (POCl₃).[7]

Potential impurities that could arise from this synthesis include:

  • Unreacted Starting Material: Residual 6-Bromo-2(1H)-quinazolinone.

  • Byproducts: Formed from side reactions during the chlorination step.

  • Residual Solvents: Solvents used in the reaction and purification steps.

A thorough analytical characterization, as detailed above, is necessary to identify and quantify these potential impurities.

A Systematic Approach to Supplier Qualification

Selecting a reliable supplier is a critical step that should be approached systematically.[11][12] The following workflow outlines a best-practice approach to qualifying a supplier for this compound.

Supplier Qualification Workflow cluster_screening Initial Screening cluster_evaluation Technical Evaluation cluster_decision Decision & Procurement identify Identify Potential Suppliers request_info Request Quotations & Preliminary Specifications identify->request_info review_coa Review Certificate of Analysis request_info->review_coa request_sample Request Sample for In-house Testing review_coa->request_sample inhouse_qc Perform In-house QC (HPLC, NMR) request_sample->inhouse_qc assess_data Assess Quality, Price, and Lead Time inhouse_qc->assess_data select_supplier Select Primary Supplier assess_data->select_supplier procure Procure Material select_supplier->procure

Decision tree for selecting a chemical supplier.

Key Steps in Supplier Qualification:
  • Initial Screening: Identify a list of potential suppliers and request quotations and preliminary product specifications.

  • Technical Evaluation:

    • Scrutinize the Certificate of Analysis: Ensure it is comprehensive and the data supports the claimed purity and identity.[11]

    • Request a Sample: Obtain a sample for in-house analytical testing to verify the supplier's claims.[13]

    • Assess Supplier Reputation: Look for certifications like ISO 9001 and inquire about their quality management systems.[11]

  • Decision and Procurement: Based on the quality of the material, price, and lead time, select the most suitable supplier. For critical applications, consider qualifying a secondary supplier to mitigate supply chain risks.

Conclusion

This compound is a valuable intermediate for the synthesis of novel chemical entities in drug discovery and development. The quality of this starting material is a critical factor that can significantly impact research outcomes. By understanding the key quality parameters, performing a thorough analytical evaluation, and implementing a systematic supplier qualification process, researchers can ensure they procure high-purity this compound, thereby enhancing the reliability and reproducibility of their scientific endeavors.

References

Safety and handling of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 6-Bromo-2-chloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its quinazoline core, substituted with reactive bromine and chlorine atoms, makes it a versatile building block for developing biologically active molecules such as enzyme inhibitors.[1] This guide provides a comprehensive overview of the critical safety protocols and handling procedures necessary for the safe utilization of this compound in a laboratory setting. By synthesizing technical data with practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to mitigate risks and ensure a safe working environment.

Understanding the Compound: Physicochemical Properties and Reactivity Profile

A thorough understanding of a compound's properties is the foundation of its safe handling. This compound is a white to off-white crystalline powder with no distinct odor.[1] Its properties are summarized in the table below.

PropertyValueSource
CAS Number 882672-05-1[1][2][3]
Molecular Formula C₈H₄BrClN₂[1][2][4]
Molecular Weight 243.49 g/mol [1][2][4]
Appearance White to off-white crystalline powder[1]
Melting Point 145-150°C[1]
Solubility Limited solubility in water; soluble in chloroform, ethanol, and dimethyl sulfoxide (DMSO)[1]

The reactivity of this compound is largely dictated by the chloro and bromo substituents on the quinazoline ring, which are susceptible to nucleophilic substitution reactions. While generally stable under standard laboratory conditions, it is crucial to avoid contact with strong oxidizing agents and strong bases.[5]

Hazard Identification and Risk Assessment: A Proactive Approach

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance.[2][3][4] A comprehensive risk assessment should be conducted before any handling of this compound.

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure3H335: May cause respiratory irritation

Source: PubChem CID 17913559[2]

Pictograms

The following GHS pictogram is associated with this compound:

alt text

Signal Word

Warning [3][4]

Hierarchy of Controls: A Multi-layered Safety Strategy

To effectively mitigate the risks associated with handling this compound, a multi-layered approach based on the hierarchy of controls is essential. This prioritizes the most effective control measures.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Evaluate if possible) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of Controls for Handling this compound.

Standard Operating Procedures for Safe Handling

Adherence to well-defined Standard Operating Procedures (SOPs) is critical for minimizing exposure and preventing accidents.

Engineering Controls

All handling of this compound powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[3][6] Ensure that the fume hood has adequate airflow and is functioning correctly before commencing work. Eyewash stations and safety showers must be readily accessible in the immediate work area.[5]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical splash goggles are mandatory. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]

  • Skin Protection: A flame-resistant lab coat should be worn and kept buttoned. Chemically resistant gloves (e.g., nitrile) must be worn.[3][6] For tasks with a high risk of skin contact, consider double-gloving.

  • Respiratory Protection: If working outside of a fume hood is unavoidable, a NIOSH-approved respirator with a particulate filter is required.[8]

Handling and Storage
  • Handling: Avoid creating dust.[3][6] Use non-sparking tools.[3] Keep the container tightly closed when not in use.[3]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3][9] The recommended storage temperature is 4°C.[10]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

Emergency_Response_Workflow cluster_1 Emergency Response for this compound Exposure Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to Fresh Air Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash with Soap & Water Skin_Contact->Wash_with_Soap_Water Rinse_with_Water Rinse with Water (15 min) Eye_Contact->Rinse_with_Water Rinse_Mouth Rinse Mouth with Water Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Medical Attention Move_to_Fresh_Air->Seek_Medical_Attention Wash_with_Soap_Water->Seek_Medical_Attention Rinse_with_Water->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency Response Workflow for this compound Exposure.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][6]

  • Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[3][6]

  • Eye Contact: If the substance gets into the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3][5]

  • Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or poison control center immediately.[3]

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire involving this compound.[3][6]

  • Specific Hazards: During a fire, hazardous decomposition products such as carbon monoxide, carbon dioxide, and hydrogen halides may be formed.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[3][5][6]

Accidental Release Measures
  • Personal Precautions: In case of a spill, avoid dust formation and breathing vapors, mist, or gas.[3][6] Ensure adequate ventilation. Evacuate personnel to a safe area.[3][6]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][6]

  • Containment and Cleaning Up: Sweep up the spilled material and place it in a suitable, closed container for disposal.[3][5][6]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[5] It is recommended to use a licensed professional waste disposal service.

Conclusion

This compound is a valuable research chemical, but its handling requires a thorough understanding of its hazards and the implementation of robust safety protocols. By following the guidelines outlined in this document, researchers and scientists can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment.

References

An In-depth Technical Guide to the Reactivity of the Chloro Group at the 2-Position of Quinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold and the Significance of the 2-Position

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a prominent heterocyclic scaffold in medicinal chemistry.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties.[4][5] The substitution pattern on the quinazoline core is crucial in determining its pharmacological profile. Among the various positions, the 2-position holds particular significance. Functionalization at this site, often commencing from a 2-chloroquinazoline precursor, allows for the introduction of diverse molecular fragments, profoundly influencing the molecule's interaction with biological targets.[1]

This guide provides a comprehensive exploration of the reactivity of the chloro group at the 2-position of quinazoline. We will delve into the electronic factors governing its reactivity, explore the primary reaction classes it undergoes, and provide field-proven insights and detailed experimental protocols for its synthetic transformations.

Pillar I: Understanding the Electronic Landscape of 2-Chloroquinazoline

The reactivity of the chloro group at the 2-position of quinazoline is dictated by the electronic nature of the heterocyclic ring. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which significantly influences the electron density of the attached chlorine atom. This electron-withdrawing effect makes the C2 carbon atom electrophilic and susceptible to nucleophilic attack.

In comparison to the 4-position, the 2-position is generally less reactive towards nucleophilic substitution.[6][7] This is attributed to the greater electron-withdrawing influence of the adjacent nitrogen atom at the 1-position on the C4 carbon.[8] However, the 2-chloro group still serves as a versatile handle for a plethora of chemical modifications.

Pillar II: Key Synthetic Transformations of 2-Chloroquinazoline

The chloro group at the 2-position of quinazoline is a versatile leaving group that can be displaced through various synthetic methodologies. The most prominent among these are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a cornerstone of 2-substituted quinazoline synthesis. The reaction proceeds via the attack of a nucleophile on the electron-deficient C2 carbon, forming a Meisenheimer-like intermediate, followed by the expulsion of the chloride ion.[9] A wide array of nucleophiles, including amines, alcohols, and thiols, can be employed.

Causality Behind Experimental Choices: The choice of solvent and base is critical for the success of SNAr reactions. Polar aprotic solvents like DMF, DMSO, or NMP are often preferred as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity. The addition of a non-nucleophilic base is often necessary to deprotonate the nucleophile or to neutralize the HCl generated during the reaction.

Experimental Protocol: SNAr with a Primary Amine

This protocol describes a general procedure for the synthesis of a 2-aminoquinazoline derivative.

Materials:

  • 2-Chloroquinazoline

  • Primary amine (e.g., aniline)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroquinazoline (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of 0.1-0.5 M with respect to the 2-chloroquinazoline.

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will often precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Self-Validating System: The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting material and the appearance of the product spot. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Palladium-Catalyzed Cross-Coupling Reactions

In recent years, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of 2-chloroquinazolines, offering a broader substrate scope and milder reaction conditions compared to traditional SNAr reactions.[10]

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with a halide.[11][12] This reaction is widely used to synthesize 2-arylquinazolines.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling.[13] Phosphine ligands, such as SPhos or XPhos, are often used to stabilize the palladium catalyst and facilitate the catalytic cycle.[13] The base is required to activate the organoboron species.[12] A common challenge is the potential for protodeboronation of the boronic acid, which can be mitigated by careful selection of reaction conditions.[13]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of a 2-arylquinazoline.

Materials:

  • 2-Chloroquinazoline

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous 1,4-dioxane

  • Standard laboratory glassware

  • Inert atmosphere setup

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk tube, combine 2-chloroquinazoline (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%), and K₃PO₄ (2.0-3.0 eq).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 80-110 °C until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Self-Validating System: The formation of common byproducts such as homocoupled boronic acid or dehalogenated quinazoline can indicate suboptimal reaction conditions.[14] Analysis of the crude reaction mixture by GC-MS can help in optimizing the reaction parameters.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[15][16] It provides an alternative to the SNAr reaction for the synthesis of 2-aminoquinazolines, often with a broader substrate scope and milder conditions.[17]

Causality Behind Experimental Choices: The selection of the palladium precursor, ligand, and base is critical.[18] Sterically hindered phosphine ligands are commonly employed. The choice of base is also important, with strong, non-nucleophilic bases like sodium tert-butoxide or lithium bis(trimethylsilyl)amide often giving the best results.

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is a powerful method for the synthesis of 2-alkynylquinazolines.

Causality Behind Experimental Choices: The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[21] The base, usually an amine like triethylamine or diisopropylamine, plays a dual role as a base and a solvent. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the use of copper.[19]

Pillar III: Data Presentation and Visualization

Table 1: Comparison of Reaction Conditions for the Synthesis of 2-Substituted Quinazolines
Reaction TypeReagentsCatalyst/LigandBaseSolventTemperature (°C)
SNAr Amine/Alcohol/Thiol-K₂CO₃, Et₃NDMF, DMSO80-150
Suzuki-Miyaura Arylboronic acidPd(OAc)₂/SPhosK₃PO₄, Cs₂CO₃Dioxane, Toluene80-110
Buchwald-Hartwig AminePd₂(dba)₃/XPhosNaOtBu, LHMDSToluene, Dioxane80-110
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, i-Pr₂NHTHF, DMFRoom Temp - 80
Visualizations

Diagram 1: General Reaction Scheme for SNAr of 2-Chloroquinazoline

SNAr_Reaction 2-Chloroquinazoline < 2-Chloroquinazoline > Meisenheimer_Complex Meisenheimer Intermediate 2-Chloroquinazoline->Meisenheimer_Complex + Nu⁻ 2-Substituted_Quinazoline 2-Substituted Quinazoline Meisenheimer_Complex->2-Substituted_Quinazoline - Cl⁻

Caption: SNAr mechanism for 2-chloroquinazoline.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ pd_complex1 [Ar-Pd(II)L₂-Cl] pd0->pd_complex1 pd_complex2 [Ar-Pd(II)L₂-Ar'] pd_complex1->pd_complex2 pd_complex2->pd0 Reductive Elimination product Ar-Ar' pd_complex2->product boronic_acid Ar'B(OH)₂ boronic_acid->pd_complex1 Transmetalation base Base base->boronic_acid chloroquinazoline Ar-Cl chloroquinazoline->pd0 Oxidative Addition

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The chloro group at the 2-position of quinazoline is a highly valuable and versatile functional group for the synthesis of a diverse array of derivatives with significant potential in drug discovery and development. A thorough understanding of its reactivity, coupled with the judicious selection of reaction conditions, enables researchers to efficiently access novel chemical entities. This guide has provided a comprehensive overview of the key synthetic transformations of 2-chloroquinazoline, grounded in the principles of scientific integrity and supported by practical, field-proven protocols.

References

Electrophilicity of the C2 and C4 positions in dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Electrophilicity of C2 and C4 Positions in Dichloroquinazolines for Researchers, Scientists, and Drug Development Professionals.

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and clinical candidates. Among its derivatives, 2,4-dichloroquinazoline stands out as a highly versatile and pivotal intermediate. The strategic placement of two chlorine atoms at the C2 and C4 positions dramatically modulates the electronic properties of the pyrimidine ring, rendering these sites exceptionally electrophilic and amenable to sequential and selective nucleophilic substitution. This guide provides a comprehensive exploration of the theoretical underpinnings and practical applications of the distinct electrophilicity of the C2 and C4 positions. We will delve into the mechanistic principles governing their differential reactivity, present validated experimental protocols for their selective functionalization, and showcase the application of this chemistry in the synthesis of bioactive molecules.

The Quinazoline Core: A Privileged Scaffold in Drug Discovery

The quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring, is a prominent feature in a vast array of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to mimic endogenous purine structures and engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

The strategic importance of the 2,4-disubstituted quinazoline scaffold is exemplified by its presence in several blockbuster drugs. For instance, Gefitinib and Erlotinib, both potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy, feature a 4-anilinoquinazoline core. The synthesis of these and many other quinazoline-based drugs hinges on the selective and efficient functionalization of the C2 and C4 positions, which is made possible by the unique electrophilic character of the 2,4-dichloroquinazoline precursor.

Electronic Landscape of Dichloroquinazolines: Unraveling the Basis of C2/C4 Electrophilicity

The high electrophilicity of the C2 and C4 positions in 2,4-dichloroquinazoline is a direct consequence of the cumulative electron-withdrawing effects of the two chlorine atoms and the two nitrogen atoms of the pyrimidine ring. This creates a significant electron deficiency at these carbon centers, making them highly susceptible to attack by nucleophiles.

Computational studies, such as those employing Density Functional Theory (DFT), have been instrumental in quantifying the electrophilic character of these positions. These analyses consistently show that the C4 position is generally more electrophilic and thus more reactive towards nucleophiles than the C2 position. This differential reactivity is attributed to the greater influence of the adjacent nitrogen atom (N3) on C4.

Diagram 1: Resonance Structures of 2,4-Dichloroquinazoline

Caption: Resonance contributors illustrating the electron deficiency at C2 and C4.

Selective Functionalization: A Step-by-Step Guide to Harnessing Differential Reactivity

The differential electrophilicity between the C2 and C4 positions allows for a highly controlled and sequential functionalization strategy. This is a cornerstone of quinazoline chemistry, enabling the synthesis of diverse libraries of compounds from a single, readily available starting material.

Synthesis of 2,4-Dichloroquinazoline: The Gateway Intermediate

The journey into the diverse world of quinazoline derivatives begins with the synthesis of the 2,4-dichloro precursor. A common and reliable method involves the chlorination of 2,4-quinazolinedione.

Experimental Protocol: Synthesis of 2,4-Dichloroquinazoline

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents: To the flask, add 2,4-quinazolinedione (1 equivalent). Carefully add phosphorus oxychloride (POCl₃, 5-10 equivalents) followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.

  • Isolation: The product, 2,4-dichloroquinazoline, will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Nucleophilic Substitution at C4: The Path of Least Resistance

The greater electrophilicity of the C4 position makes it the primary site of nucleophilic attack under mild reaction conditions. A wide range of nucleophiles, including amines, alcohols, and thiols, can be readily introduced at this position.

Experimental Protocol: Selective Amination at C4

  • Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloroquinazoline (1 equivalent) in a suitable solvent such as isopropanol or acetonitrile.

  • Nucleophile Addition: Add the desired primary or secondary amine (1-1.2 equivalents) to the solution. The presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), can be beneficial to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Upon completion, the product, a 4-amino-2-chloroquinazoline, often precipitates from the reaction mixture. It can be isolated by filtration, or the solvent can be removed under reduced pressure, followed by purification by column chromatography or recrystallization.

Nucleophilic Substitution at C2: Overcoming a Higher Activation Barrier

Substitution at the C2 position typically requires more forcing conditions due to its lower electrophilicity compared to C4. This can be achieved by employing higher temperatures, stronger nucleophiles, or metal catalysis.

Experimental Protocol: Sequential Amination at C2

  • Starting Material: Begin with the 4-substituted-2-chloroquinazoline obtained from the previous step.

  • Reaction Setup: Dissolve the 2-chloroquinazoline derivative in a high-boiling point solvent such as n-butanol or dimethyl sulfoxide (DMSO).

  • Nucleophile Addition: Add the second nucleophile (1.5-2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a higher temperature (100-150 °C) and stir for several hours to days. Microwave irradiation can often significantly accelerate this step.

  • Isolation and Purification: After cooling, the product can be isolated by precipitation or extraction, followed by purification using standard techniques.

Diagram 2: Sequential Nucleophilic Substitution Workflow

G start 2,4-Dichloroquinazoline step1 Nucleophile 1 (e.g., R1-NH2) Mild Conditions start->step1 intermediate 4-Substituted-2-chloroquinazoline step1->intermediate step2 Nucleophile 2 (e.g., R2-NH2) Forcing Conditions intermediate->step2 final 2,4-Disubstituted Quinazoline step2->final

Caption: Stepwise functionalization of 2,4-dichloroquinazoline.

Factors Influencing Reactivity and Selectivity

While the intrinsic electronic properties of the quinazoline ring dictate the general order of reactivity (C4 > C2), several other factors can influence the outcome of nucleophilic substitution reactions.

  • Nature of the Nucleophile: Stronger, more reactive nucleophiles may require less forcing conditions for substitution at C2. Conversely, bulky nucleophiles may exhibit steric hindrance, affecting the reaction rate.

  • Solvent: The choice of solvent can significantly impact reaction rates and, in some cases, selectivity. Polar aprotic solvents like DMF and DMSO are commonly used.

  • Temperature: As a general rule, higher temperatures favor substitution at the less reactive C2 position.

  • Catalysis: In some instances, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) can be employed to introduce carbon- or nitrogen-based substituents at the C2 or C4 positions, offering an alternative to traditional SNAr reactions.

Applications in Drug Development: Case Studies

The sequential functionalization of 2,4-dichloroquinazoline is a powerful strategy in the synthesis of targeted therapies.

Table 1: Representative Kinase Inhibitors Derived from 2,4-Dichloroquinazoline

Drug NameTarget KinaseC4-SubstituentC2-Substituent
GefitinibEGFR3-Chloro-4-fluoroanilineMorpholine
ErlotinibEGFR3-EthynylanilineH
LapatinibEGFR/HER23-Chloro-4-(3-fluorobenzyloxy)anilineFurfurylamine

The synthesis of these complex molecules relies on the predictable and selective reactivity of the C2 and C4 positions of the dichloroquinazoline starting material.

Conclusion and Future Perspectives

The distinct electrophilicity of the C2 and C4 positions in 2,4-dichloroquinazoline renders it an exceptionally valuable and versatile building block in synthetic and medicinal chemistry. A thorough understanding of the principles governing its reactivity allows for the rational design and efficient synthesis of a vast array of functionalized quinazoline derivatives. As our understanding of disease biology continues to evolve, the ability to rapidly and selectively modify the quinazoline scaffold will remain a critical tool in the development of novel therapeutics. Future research in this area may focus on the development of even more selective and environmentally benign synthetic methodologies, as well as the exploration of novel substitution patterns to access unexplored chemical space.

The Vanguard of Anticancer Agents: A Technical Guide to the Synthesis and Evaluation of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities, particularly in the realm of oncology.[1][2] Its derivatives have been successfully developed into clinically approved anticancer drugs, such as gefitinib and erlotinib, which primarily function by inhibiting key signaling proteins like the epidermal growth factor receptor (EGFR).[3][4] The strategic incorporation of a bromine atom at the 6-position of the quinazoline ring has emerged as a promising avenue for enhancing cytotoxic potency and modulating pharmacological properties.[5][6] This technical guide provides a comprehensive overview of the synthesis, cytotoxic evaluation, and mechanistic considerations of 6-bromoquinazoline derivatives, offering field-proven insights for researchers and drug development professionals.

The Rationale Behind the 6-Bromoquinazoline Scaffold

The quinazoline core acts as a privileged scaffold, offering a rigid framework that can be readily functionalized to interact with various biological targets.[7] The introduction of a halogen, specifically bromine, at the 6-position is a deliberate design choice aimed at augmenting the compound's therapeutic potential. This modification can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn can enhance its binding affinity to target proteins and improve its overall pharmacokinetic profile.[5]

Many 6-bromoquinazoline derivatives have been investigated as inhibitors of tyrosine kinases, such as EGFR and vascular endothelial growth factor receptor (VEGFR), which are crucial regulators of cell proliferation, survival, and angiogenesis in cancer.[7][8][9] By blocking the ATP-binding site of these kinases, these compounds can disrupt downstream signaling pathways, ultimately leading to the inhibition of tumor growth and progression.[10][11]

Synthetic Strategies for 6-Bromoquinazoline Derivatives

The synthesis of 6-bromoquinazoline derivatives typically involves a multi-step process commencing from commercially available starting materials. A common and effective synthetic route is outlined below, which highlights the key chemical transformations and the rationale behind the chosen reagents and conditions.

General Synthetic Workflow

The synthesis generally begins with the bromination of anthranilic acid, followed by cyclization to form the quinazoline core, and subsequent functionalization to introduce desired pharmacophoric groups.

Synthesis_Workflow A 2-Amino-5-bromobenzoic Acid B 6-Bromo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one A->B Reaction with Thiourea (Cyclization) C 6-Bromo-2-(alkylthio)quinazolin-4(3H)-one B->C Alkylation with Alkyl Halide (S-Alkylation) D Target 6-Bromoquinazoline Derivative C->D Further Functionalization (e.g., Amination)

Caption: General synthetic workflow for 6-bromoquinazoline derivatives.

Experimental Protocol: Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives

This protocol provides a detailed procedure for the synthesis of a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, which have shown promising cytotoxic activities.[5][6]

Step 1: Synthesis of 6-Bromo-2-mercapto-4-oxo-3,4-dihydroquinazoline (Key Intermediate)

  • A mixture of 2-amino-5-bromobenzoic acid and N-bromosuccinimide in a suitable solvent is stirred to achieve bromination.

  • The resulting intermediate is then reacted with thiourea in the presence of a cyclizing agent, such as polyphosphoric acid, at an elevated temperature to yield the key intermediate, 6-bromo-2-mercapto-4-oxo-3,4-dihydroquinazoline.[12]

  • The reaction mixture is cooled, and the product is precipitated by the addition of water, filtered, washed, and dried.

Step 2: Synthesis of 2-(Alkyl/Arylthio)-6-bromo-3-phenylquinazolin-4(3H)-one Derivatives

  • To a solution of the key intermediate in a polar aprotic solvent like dimethylformamide (DMF), a base such as potassium carbonate (K2CO3) is added, and the mixture is stirred.

  • The appropriate alkyl or benzyl halide (e.g., n-butyl bromide, benzyl bromide) is then added dropwise to the reaction mixture.[12]

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final target compounds.

Evaluation of Cytotoxic Activity

The cytotoxic potential of newly synthesized 6-bromoquinazoline derivatives is a critical determinant of their anticancer efficacy. Standard in vitro cytotoxicity assays, such as the MTT and SRB assays, are widely employed to quantify the concentration-dependent effects of these compounds on cancer cell viability.[13][14]

Cytotoxicity Assay Workflow

The general workflow for assessing the cytotoxicity of novel compounds is a systematic process involving cell culture, treatment, and viability measurement.

Cytotoxicity_Workflow A Cancer Cell Line Culture (e.g., MCF-7, SW480) B Cell Seeding in 96-well plates A->B C Treatment with 6-Bromoquinazoline Derivatives (Serial Dilutions) B->C D Incubation (e.g., 48-72 hours) C->D E Cytotoxicity Assay (MTT or SRB) D->E F Absorbance Measurement E->F G Data Analysis (% Cell Viability, IC50) F->G

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15][16]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer or SW480 colon cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-bromoquinazoline derivatives for a specified duration (e.g., 48 or 72 hours).[13][17] Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).[5]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[18]

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.[16]

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the sulforhodamine B dye.[14][19]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After compound treatment, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C.

  • Staining: Wash the plates with water and then stain the cells with SRB solution.

  • Washing: Remove the unbound dye by washing with 1% acetic acid.

  • Solubilization: Solubilize the protein-bound dye with a Tris-base solution.

  • Absorbance Reading: Measure the absorbance at a wavelength of around 540 nm.

  • Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Structure-Activity Relationship (SAR) and Data Interpretation

The systematic evaluation of a series of related compounds allows for the elucidation of structure-activity relationships (SAR), providing valuable insights for the rational design of more potent and selective anticancer agents.[13][20][21]

SAR of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

A study on a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, where the thiol group at the 2-position was functionalized with various alkyl and benzyl groups, revealed important SAR insights.[5][6]

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63

Data sourced from Emami et al. (2024).[5][6]

Key Insights from SAR Data:

  • Aliphatic vs. Aromatic Substituents: The data suggests that aliphatic linkers at the 2-position, such as the n-butyl group in compound 8a , confer greater cytotoxic potency compared to aromatic benzyl groups.[5]

  • Effect of Substituents on the Benzyl Ring: Among the benzyl-substituted derivatives, the presence of an electron-donating methyl group on the phenyl ring generally improved antiproliferative activity compared to an unsubstituted benzyl group.[5] The position of the methyl group was also found to be important, with the para-substituted derivative (8e ) showing better activity than the meta-substituted one (8d ).[5]

Mechanistic Insights: Targeting Tyrosine Kinases

The cytotoxic effects of many quinazoline derivatives are attributed to their ability to inhibit protein kinases that are dysregulated in cancer cells.[2] Molecular docking studies can provide valuable insights into the binding modes of these compounds within the active site of their target proteins.

EGFR/VEGFR Signaling Pathways

EGFR and VEGFR are key receptor tyrosine kinases that, upon activation by their respective ligands, trigger a cascade of downstream signaling events that promote cell proliferation, survival, and angiogenesis.[9][10]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response EGFR EGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR VEGFR VEGFR->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Inhibitor 6-Bromoquinazoline Derivative Inhibitor->EGFR Inhibition Inhibitor->VEGFR Inhibition

Caption: Simplified EGFR/VEGFR signaling pathways and the inhibitory action of 6-bromoquinazoline derivatives.

Molecular docking studies have suggested that 6-bromoquinazoline derivatives can bind to the ATP-binding site of EGFR, forming key interactions with amino acid residues in the active site.[5][13] This binding prevents the phosphorylation of the receptor and the activation of downstream signaling pathways, thereby exerting their antiproliferative effects.

Conclusion and Future Directions

6-Bromoquinazoline derivatives represent a promising class of cytotoxic agents with significant potential for further development as anticancer therapeutics. The synthetic methodologies are well-established, allowing for the generation of diverse libraries of compounds for SAR studies. The in vitro evaluation of these compounds using robust cytotoxicity assays provides a reliable means of identifying lead candidates for further preclinical and clinical investigation.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Leveraging SAR data to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic properties.

  • Elucidation of Mechanisms of Action: Expanding mechanistic studies beyond EGFR/VEGFR to identify other potential molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy Studies: Evaluating the most promising candidates in animal models of cancer to assess their in vivo antitumor activity, toxicity, and pharmacokinetic profiles.

The continued exploration of the 6-bromoquinazoline scaffold holds great promise for the discovery of next-generation targeted therapies that can address the unmet needs of cancer patients.

References

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 2-Amino-6-bromoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the 2-Aminoquinazoline Scaffold

The quinazoline framework is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" for its ability to bind to a diverse array of biological targets.[1][2][3][4] This versatility has led to the development of numerous therapeutic agents for treating a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3][4][5][6] Within this class, 2-aminoquinazolines are of particular importance, forming the core of several kinase inhibitors approved for cancer therapy.[2][3]

This guide provides a detailed technical overview and robust protocols for the synthesis of 2-amino-6-bromoquinazolines via nucleophilic aromatic substitution (SNAr) on 6-bromo-2-chloroquinazoline. The strategic inclusion of the bromine atom at the 6-position offers a valuable handle for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the creation of complex, highly functionalized molecules for drug discovery pipelines. We will explore both conventional and microwave-assisted synthetic methodologies, offering researchers the flexibility to choose the approach that best suits their laboratory capabilities and project timelines.

Chemical Principles: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The conversion of this compound to its 2-amino derivatives is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr mechanism on an electron-deficient heteroaromatic ring proceeds via a distinct addition-elimination pathway.[7][8]

Causality of the Reaction:

  • Nucleophilic Attack: The reaction is initiated by the attack of an amine nucleophile (R-NH₂) at the electron-deficient C2 carbon of the quinazoline ring. The inherent electron-withdrawing nature of the ring nitrogens makes the C2 and C4 positions highly electrophilic.

  • Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the pyrimidine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8] The negative charge is delocalized over the quinazoline system, primarily onto the electronegative nitrogen atoms, which provides the necessary stabilization for this intermediate to form.

  • Elimination and Aromatization: The reaction concludes with the expulsion of the chloride leaving group, which is a favorable process that restores the highly stable aromatic system.

In some cases, particularly with less reactive anilines, the reaction can be accelerated by the addition of a strong acid catalyst, such as trifluoroacetic acid (TFA).[9] The acid protonates one of the ring nitrogens, which further increases the electrophilicity of the C2 carbon and facilitates the initial nucleophilic attack.

Diagram: SNAr Reaction Mechanism

G cluster_intermediate Meisenheimer Complex cluster_products Products start_mol This compound amine  H₂N-RAmine Nucleophile intermediate Resonance-Stabilized Intermediate final_mol 2-Amino-6-bromoquinazoline intermediate->final_mol - Cl⁻ hcl H-Cl workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis reagents Combine Reactants (Quinazoline, Amine) solvent Add Solvent (& Catalyst if needed) reagents->solvent heating Heat to Reaction Temp (Conventional or Microwave) solvent->heating monitor Monitor Progress (TLC / LC-MS) heating->monitor workup Work-up (Cool, Precipitate) monitor->workup Reaction Complete filtration Filtration workup->filtration purify Purify (Recrystallization or Chromatography) filtration->purify characterize Characterization (NMR, MS) purify->characterize final_product Pure Product characterize->final_product

References

Palladium-catalyzed cross-coupling reactions with 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-2-chloroquinazoline

Introduction: The Quinazoline Scaffold and its Strategic Importance

The quinazoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The functionalization of this privileged scaffold is therefore of paramount importance in drug discovery and development.[3] this compound emerges as a highly versatile and strategic building block for this purpose. Its dihalogenated nature, featuring two distinct and orthogonally reactive sites—a bromine atom at the C6 position and a chlorine atom at the C2 position—allows for selective and sequential modifications. This enables the precise construction of complex molecular architectures, famously demonstrated in the synthesis of key intermediates for potent tyrosine kinase inhibitors like Lapatinib.[5][6]

This guide provides a comprehensive overview and detailed protocols for leveraging palladium-catalyzed cross-coupling reactions to functionalize this compound, empowering researchers to unlock its full synthetic potential.

Pillar 1: Chemoselectivity—Harnessing Differential Reactivity

The success of any synthetic strategy involving this compound hinges on understanding and controlling the chemoselectivity of the two halogen sites. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C–I > C–Br >> C–Cl.[7] This inherent difference is the key to selectively functionalizing the C6 position over the C2 position.

The C6-Br bond, being more susceptible to oxidative addition to a Pd(0) catalyst, will react preferentially under carefully controlled conditions.[8][9] This leaves the more robust C2-Cl bond intact for a subsequent, often more forcing, coupling reaction. This stepwise approach is fundamental for building molecular diversity from a single starting material.

sub This compound step1 Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) Mild Conditions sub->step1 1. First Coupling prod1 6-Substituted-2-chloroquinazoline (C6-Br reacts selectively) step1->prod1 step2 Second Pd-Catalyzed Cross-Coupling (Different Coupling Partner) More Forcing Conditions prod1->step2 2. Second Coupling prod2 6,2-Disubstituted Quinazoline (C2-Cl reacts) step2->prod2

Caption: Sequential functionalization strategy for this compound.

Pillar 2: Key Palladium-Catalyzed Reactions and Protocols

The following sections detail the application of major palladium-catalyzed cross-coupling reactions to this compound. Each protocol is designed as a self-validating system, explaining the rationale behind the choice of reagents and conditions.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[10][11][12] Its tolerance for a wide range of functional groups and the commercial availability of diverse boronic acids make it a first-choice reaction for arylating the C6 position.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice as the triphenylphosphine ligands are easily displaced to generate the active Pd(0) species. For more challenging couplings, catalyst systems generated in situ from a palladium source like Pd₂(dba)₃ and a specialized ligand (e.g., SPhos, XPhos) can offer superior performance.[13]

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[10] Aqueous K₂CO₃ or Cs₂CO₃ are effective and common choices.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic substrate and the inorganic base.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and Pd(PPh₃)₄.

  • Add K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-2-chloroquinazoline.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, enabling the introduction of primary or secondary amines.[9][14] This reaction is critical for synthesizing compounds with aniline-like moieties, which are common in kinase inhibitors.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction requires a palladium source (e.g., Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand.[14] Ligands like BINAP or XPhos are crucial as they promote the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[8][9]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is used to deprotonate the amine, forming the active amido species for the catalytic cycle.[9]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol 2: Selective Buchwald-Hartwig Amination at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv, 2 mol%)

  • BINAP (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to an oven-dried Schlenk tube.

  • Add the this compound and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 6-amino-2-chloroquinazoline derivative.

C. Sonogashira Coupling: Introducing Alkynyl Groups

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide.[15][16] This reaction is invaluable for introducing rigid alkynyl linkers into molecules, a common strategy in medicinal chemistry.

Causality Behind Experimental Choices:

  • Co-catalyst: The reaction uniquely employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst, typically copper(I) iodide (CuI).[15][17] The copper salt reacts with the alkyne to form a copper acetylide, which is the key intermediate for the transmetalation step with the palladium complex.[17]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the HX acid formed during the reaction.[18]

  • Solvent: Anhydrous solvents like THF or DMF are typically used.

Protocol 3: Selective Sonogashira Coupling at the C6-Position

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh₃)₂Cl₂ (0.03 equiv, 3 mol%)

  • Copper(I) Iodide (CuI) (0.06 equiv, 6 mol%)

  • Triethylamine (TEA) (3.0 equiv)

  • Anhydrous THF or DMF

  • Nitrogen or Argon gas supply

Procedure:

  • Add this compound, Pd(PPh₃)₂Cl₂, and CuI to a Schlenk flask under an inert atmosphere.

  • Add the anhydrous solvent (THF or DMF) followed by triethylamine.

  • Add the terminal alkyne dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-50 °C) until the starting material is consumed (monitor by TLC). This usually takes 2-8 hours.

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer (Na₂SO₄), filter, and evaporate the solvent.

  • Purify the product via column chromatography.

Pillar 3: Data Presentation and Visualization

Summary of Reaction Conditions
Reaction TypePalladium SourceLigandCo-catalystBaseSolventTemp (°C)Position
Suzuki-Miyaura Pd(PPh₃)₄PPh₃NoneK₂CO₃Dioxane/H₂O80-90C6-Br
Buchwald-Hartwig Pd₂(dba)₃BINAP / XPhosNoneNaOtBuToluene100-110C6-Br
Sonogashira Pd(PPh₃)₂Cl₂PPh₃CuITEA / DIPEATHF / DMF25-50C6-Br
Heck Pd(OAc)₂PPh₃ / P(o-tol)₃NoneTEA / K₂CO₃DMF / Acetonitrile100-120C6-Br

Visualization of Catalytic Cycle and Workflow

cluster_main Catalytic Cycle Pd0 Pd(0)Ln PdII_ArX L Ar-Pd(II)-X L Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR L Ar-Pd(II)-R L PdII_ArX->PdII_ArR Transmetalation (R-M) PdII_ArR->Pd0 Reductive Elimination Product Product (Ar-R) PdII_ArR->Product

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.

setup 1. Assemble Reactants (Substrate, Catalyst, Ligand, Base) in Schlenk Flask inert 2. Create Inert Atmosphere (Evacuate/Backfill with N₂/Ar) setup->inert solvent 3. Add Degassed Solvent and Coupling Partner inert->solvent react 4. Heat and Stir (Monitor by TLC/LC-MS) solvent->react workup 5. Aqueous Work-up (Quench, Extract) react->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Characterization (NMR, MS) purify->analyze

Caption: Standard experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a powerful synthetic intermediate whose full potential can be realized through the strategic application of palladium-catalyzed cross-coupling reactions. By leveraging the inherent difference in reactivity between the C6-Br and C2-Cl bonds, chemists can achieve selective and sequential functionalization to build a diverse array of complex molecules. The protocols and principles outlined in this guide serve as a robust foundation for researchers in drug discovery and organic synthesis to design and execute efficient and reliable synthetic routes.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry

The quinazoline scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with applications ranging from oncology to cardiovascular disease.[1][2][3] The ability to precisely install amino functionalities onto this privileged heterocycle is paramount for modulating pharmacological activity, ADME properties, and target specificity. The Buchwald-Hartwig amination has emerged as a transformative tool in this endeavor, providing a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4][5][6] This reaction has largely superseded classical methods, which often suffer from harsh conditions and limited substrate scope.[4]

This application note provides a detailed guide for the Buchwald-Hartwig amination of 6-Bromo-2-chloroquinazoline, a key intermediate for the synthesis of diverse compound libraries. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and provide insights into troubleshooting and product characterization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base.[4][7][8] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (this compound). This step forms a palladium(II) intermediate.[4][7] The choice of a bulky, electron-rich phosphine ligand is crucial for promoting this step.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[4][7][8]

Buchwald-Hartwig Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Complex Ar-Pd(II)(X)Ln Pd(0)Ln->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(X)(HNR'R'')]Ln Oxidative Addition Complex->Amine Coordination HNR'R'' Amido Complex Ar-Pd(II)(NR'R'')Ln Amine Coordination->Amido Complex Base, -BHX Amido Complex->Pd(0)Ln Product Ar-NR'R'' Amido Complex->Product Reductive Elimination

Figure 1: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination of this compound

This protocol details a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. The selective amination at the 6-position is generally favored over the 2-position under these conditions due to the greater reactivity of the aryl bromide compared to the heteroaryl chloride.[9][10][11]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine (Primary or Secondary)≥98%Commercially AvailableEnsure dryness.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Xantphos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
Anhydrous TolueneDriSolv® or equivalentCommercially AvailableUse freshly opened bottle.
Argon or Nitrogen GasHigh PurityFor inert atmosphere.
Oven-dried GlasswareSchlenk flask or sealed tube.
Step-by-Step Procedure
  • Reaction Setup: In a glovebox, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Addition of Base and Amine: To the flask, add Sodium tert-butoxide (1.4 mmol, 1.4 equiv). Then, add the desired amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene (5 mL) to the flask.

  • Reaction Conditions: Seal the Schlenk flask and remove it from the glovebox. Place the flask in a preheated oil bath at 100-110 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 6-amino-2-chloroquinazoline derivative.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up and Purification Add Reactants Add this compound, Pd(OAc)₂, Xantphos, NaOtBu, and Amine Add Solvent Add Solvent Add Reactants->Add Solvent Heat & Stir Heat to 100-110 °C Stir for 12-24h Add Solvent->Heat & Stir Anhydrous Toluene Monitor Monitor by TLC/LC-MS Heat & Stir->Monitor Quench Quench with Water Monitor->Quench Reaction Complete Extract Extract with Ethyl Acetate Quench->Extract Dry & Concentrate Dry over Na₂SO₄ & Concentrate Extract->Dry & Concentrate Purify Flash Column Chromatography Dry & Concentrate->Purify

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use fresh, high-purity reagents. Consider using a pre-catalyst.
Insufficiently strong baseSwitch to a stronger base like Lithium bis(trimethylsilyl)amide (LiHMDS).
Sterically hindered amine or aryl halideIncrease reaction temperature and/or time. Screen different bulky phosphine ligands.
Side Product Formation HydrodehalogenationMinimize water content in the reaction.
Double amination (at C2 and C6)This is less common but can occur. Optimize reaction time and temperature to favor mono-amination.
Difficulty in Purification Co-elution of product and ligandChoose a ligand with different polarity or use a ligand scavenger resin.

Characterization of the Product

The structure and purity of the synthesized 6-amino-2-chloroquinazoline derivative should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the successful installation of the amino group and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement to confirm the elemental composition.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the purity of the final compound.

Conclusion

The Buchwald-Hartwig amination is an indispensable reaction for the synthesis of functionalized quinazolines. The protocol described herein provides a reliable and reproducible method for the selective amination of this compound. By understanding the underlying mechanism and paying careful attention to experimental details, researchers can efficiently access a wide array of novel compounds for drug discovery and development.

References

Introduction: The Quinazoline Scaffold as a Cornerstone of Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Synthesis of Kinase Inhibitors from the 6-Bromo-2-chloroquinazoline Scaffold

For Professionals in Drug Discovery and Medicinal Chemistry

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, is recognized as a "privileged structure" in medicinal chemistry.[1] Its rigid framework and capacity for substitution at multiple positions allow for the precise three-dimensional presentation of pharmacophoric elements, enabling potent and selective interactions with various biological targets.[1] This versatility has led to the development of numerous clinically successful drugs, particularly in oncology.

A significant class of quinazoline derivatives targets protein kinases, enzymes that regulate a vast array of cellular processes.[2] Dysregulation of kinase activity is a hallmark of many cancers, making them critical therapeutic targets.[3] Several FDA-approved tyrosine kinase inhibitors (TKIs), including Gefitinib (Iressa), Erlotinib (Tarceva), and Lapatinib (Tykerb), are built upon the 4-anilinoquinazoline core.[2][4] These drugs function as ATP-competitive inhibitors, binding to the ATP pocket of kinases like the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways that drive tumor growth and proliferation.[2][5]

The this compound scaffold is a particularly valuable and strategic starting material for the synthesis of novel kinase inhibitors. Its utility stems from the differential reactivity of the two halogen substituents. The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom at the C6 position is preferentially functionalized via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination.[6][7][8] This orthogonal reactivity allows for a controlled, sequential introduction of diverse chemical moieties, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

This guide provides a detailed technical overview, including field-proven protocols and mechanistic insights, for utilizing the this compound scaffold in the synthesis of potent kinase inhibitors.

Core Synthetic Strategy: Sequential Functionalization

The cornerstone of using this compound is the ability to perform selective and sequential reactions at the C6 and C2 positions. The general workflow involves an initial palladium-catalyzed cross-coupling at the more reactive C6-Br bond, followed by a nucleophilic aromatic substitution at the C2-Cl bond. This strategy allows for the systematic variation of substituents to optimize target engagement and pharmacokinetic properties.

Synthetic_Strategy Scaffold This compound (Starting Material) Intermediate 6-Aryl/Heteroaryl-2-chloroquinazoline Scaffold->Intermediate Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C6-Br Position Final_Product Final Kinase Inhibitor (e.g., 2-Amino-6-aryl-quinazoline) Intermediate->Final_Product Nucleophilic Aromatic Substitution (SNAr) at C2-Cl Position

Caption: General workflow for sequential functionalization.

Protocol 1: C6-Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium complex.[9][10] In the context of our scaffold, the higher reactivity of the C-Br bond compared to the C-Cl bond allows for selective arylation at the C6 position.[8]

Causality Behind Experimental Choices:
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used, reliable Pd(0) source that is effective for a wide range of aryl bromides.[7]

  • Base: Sodium carbonate is a moderately strong inorganic base sufficient to activate the boronic acid for transmetalation without causing unwanted side reactions.[7][9] An aqueous solution is often used to facilitate the dissolution of the base and accelerate the reaction.

  • Solvent: A mixture of an organic solvent like DMF (Dimethylformamide) or Dioxane with water provides a homogenous medium for all reactants.[7]

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which deactivates it. Therefore, the reaction must be conducted under an inert atmosphere (e.g., Argon or Nitrogen).[9]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), sodium carbonate (2.5 equiv.), and tetrakis(triphenylphosphine)palladium(0) (0.03–0.05 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as DMF/water (4:1), via syringe.

  • Reaction: Heat the reaction mixture. If using a microwave reactor, heat to 150 °C for 1 hour.[7] If using conventional heating, reflux the mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 6-aryl-2-chloroquinazoline intermediate.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: C2-Amination via Nucleophilic Aromatic Substitution (SNAr)

With the C6 position functionalized, the C2-chloro group becomes the primary site for modification. The electron-withdrawing nature of the quinazoline ring system activates the C2 position for nucleophilic attack by amines. This step is crucial as the amine substituent often forms key hydrogen bond interactions with the hinge region of the target kinase.[2]

Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like DMF or isopropanol are ideal as they can solvate the reactants but do not interfere with the nucleophilic attack.[7][11]

  • Base: A non-nucleophilic organic base such as DIPEA (Hünig's base) is often used to scavenge the HCl generated during the reaction without competing with the primary amine nucleophile.[7]

  • Temperature: The reaction is often run at room temperature or with gentle heating. Higher temperatures can lead to side products, but may be necessary for less reactive amines.[7]

Detailed Step-by-Step Methodology:
  • Reaction Setup: In a round-bottom flask, dissolve the 6-aryl-2-chloroquinazoline intermediate (1.0 equiv.) from Protocol 1 in a suitable solvent like isopropanol or DMF.

  • Reagent Addition: Add the desired primary or secondary amine (1.0–1.2 equiv.) followed by a base such as DIPEA (1.2 equiv.).

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours or until the starting material is consumed, as monitored by TLC or LC-MS.[7] For less reactive anilines, heating to 80-100 °C may be required.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization to yield the final 2-amino-6-aryl-quinazoline kinase inhibitor.

Protocol 3: Alternative C6-Functionalization via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[12] It serves as an excellent alternative to the Suzuki coupling when a nitrogen-linked substituent is desired at the C6 position. Achieving selectivity for the C6-Br bond over the C2-Cl bond is critical and depends heavily on the choice of ligand and reaction conditions.[6][13]

Causality Behind Experimental Choices:
  • Catalyst/Ligand: The choice of ligand is paramount for success and selectivity. Bulky, electron-rich phosphine ligands like XPhos or Xantphos are preferred as they promote the oxidative addition at the C-Br bond and facilitate the reductive elimination step.[6][12] Pd₂(dba)₃ is a common Pd(0) precursor.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly employed.[6][12]

  • Solvent: Anhydrous, non-polar aprotic solvents like dioxane or toluene are typically used.[12]

Detailed Step-by-Step Methodology:
  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., XPhos, 6 mol%).

  • Reagent Addition: Add the amine (1.2 equiv.) and the base (e.g., NaOtBu, 1.5 equiv.).

  • Solvent Addition: Add anhydrous, degassed dioxane or toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L L(Br)Pd(II)-Ar L(Br)Pd(II)-Ar Pd(0)L->L(Br)Pd(II)-Ar Oxidative Addition (Ar-Br) [L(Br)Pd(II)(Ar)(HNR'₂)]⁺ [L(Br)Pd(II)(Ar)(HNR'₂)]⁺ L(Br)Pd(II)-Ar->[L(Br)Pd(II)(Ar)(HNR'₂)]⁺ Amine Coordination (R'₂NH) L(Br)Pd(II)(Ar)(NR'₂) L(Br)Pd(II)(Ar)(NR'₂) [L(Br)Pd(II)(Ar)(HNR'₂)]⁺->L(Br)Pd(II)(Ar)(NR'₂) Deprotonation (Base) L(Br)Pd(II)(Ar)(NR'₂)->Pd(0)L Reductive Elimination (Ar-NR'₂)

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Data Presentation: Representative Inhibitor Activity

The 6-bromoquinazoline scaffold has been used to generate potent inhibitors against various kinases. The following table summarizes the activity of representative compounds.

Compound IDTarget KinaseC6-SubstituentC4-Amine SubstituentIC₅₀Reference
8a EGFR-Br (unsubstituted)-NH-phenyl15.85 µM (MCF-7)[4]
4 Clk4Benzo[d][2][5]dioxol-5-yl-NH-CH₂-Thiophene316 nM[7]
12 EGFRT790M, VEGFR-2Sulfonamide derivativeVaried72.8 nM, 52.3 nM[2]
21 VEGFR-2Thioacetyl-benzohydrazideVaried4.6 nM[2]
47 EGFRVariedVaried12 nM[5]

Targeted Signaling Pathway

Quinazoline-based inhibitors typically target Receptor Tyrosine Kinases (RTKs) such as EGFR. By binding to the ATP pocket, they prevent autophosphorylation and block the activation of downstream pro-survival and proliferative signaling cascades like the PI3K/Akt/mTOR and RAS/MAPK pathways.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR ADP ADP EGFR->ADP RAS RAS/MAPK Pathway EGFR->RAS Activates PI3K PI3K/Akt/mTOR Pathway EGFR->PI3K Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Binds to ATP Pocket ATP ATP ATP->EGFR Phosphorylation Proliferation Cell Proliferation, Survival, Angiogenesis RAS->Proliferation PI3K->Proliferation

Caption: Simplified EGFR signaling and inhibitor action.

Conclusion

The this compound scaffold represents a highly strategic and versatile platform for the discovery and development of novel kinase inhibitors. The orthogonal reactivity of its C6-bromo and C2-chloro positions allows for controlled, sequential functionalization through robust and well-established synthetic methodologies like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and nucleophilic aromatic substitution. By providing detailed, validated protocols and explaining the chemical principles behind them, this guide serves as a practical resource for researchers aiming to leverage this powerful scaffold to create diverse libraries of potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes & Protocols: The Strategic Use of 6-Bromo-2-chloroquinazoline in the Synthesis of Potent EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors, a critical class of therapeutics in oncology. 6-Bromo-2-chloroquinazoline represents a highly versatile and strategic starting material for the synthesis of these inhibitors. Its di-functionalized nature, featuring two distinct and orthogonally reactive sites—a nucleophilically labile chlorine atom at the C2 position and a bromine atom at the C6 position amenable to cross-coupling reactions—enables a modular and efficient approach to building libraries of potential drug candidates. This guide provides a detailed examination of the EGFR signaling pathway, the rationale for targeting it, and comprehensive, field-proven protocols for leveraging this compound in the synthesis of 4-anilinoquinazoline-based EGFR inhibitors. We will detail key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), offering researchers the tactical knowledge to accelerate drug discovery efforts.

Keywords: EGFR Inhibitors, this compound, 4-Anilinoquinazoline, Tyrosine Kinase Inhibitors (TKIs), Suzuki Coupling, Buchwald-Hartwig Amination, Cancer Therapy, Drug Synthesis.

Section 1: The Epidermal Growth Factor Receptor (EGFR) in Oncology

The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2][3] Under normal physiological conditions, the pathway is tightly controlled. Activation begins when a specific ligand, such as Epidermal Growth Factor (EGF) or Transforming Growth Factor-α (TGF-α), binds to the extracellular domain of EGFR.[1][4] This binding event induces a conformational change that facilitates receptor dimerization—either forming homodimers with other EGFR molecules or heterodimers with other members of the ErbB family (e.g., HER2, HER3).[5][6][7]

Dimerization triggers the intrinsic kinase activity of the intracellular domains, leading to autophosphorylation of specific tyrosine residues.[4][5] These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway, which primarily drives cell proliferation, and the PI3K-AKT-mTOR pathway, which is crucial for cell survival and growth.[5] In many cancers, including non-small cell lung cancer (NSCLC), colorectal, and head and neck cancers, aberrant EGFR activation—due to receptor overexpression or activating mutations—leads to uncontrolled cell growth and tumor progression.[1][2]

Mechanism of Inhibition by Quinazoline-Based TKIs

First-generation EGFR inhibitors, such as Gefitinib and Erlotinib, are small molecules designed to halt this uncontrolled signaling.[3][8] They feature a 4-anilinoquinazoline scaffold, which acts as a pharmacophore that mimics the adenine ring of adenosine triphosphate (ATP).[9] These inhibitors function by reversibly binding to the ATP-binding pocket within the EGFR's intracellular kinase domain.[4][5] This competitive inhibition prevents ATP from binding, thereby blocking autophosphorylation and shutting down all subsequent downstream signaling.[4][7] This action effectively arrests the proliferative and anti-apoptotic signals that drive tumor growth.

EGFR_Pathway cluster_cytoplasm Cytoplasm EGFR_inactive EGFR (Monomer) EGFR_dimer EGFR Dimer (Activated) EGFR_inactive->EGFR_dimer P P EGFR_dimer->P Autophosphorylation ATP ATP ADP ADP RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation TKI Quinazoline TKI (e.g., Gefitinib) TKI->EGFR_dimer Blocks ATP Binding

Caption: EGFR signaling pathway and mechanism of TKI inhibition.

Section 2: this compound as a Core Scaffold

Rationale for Use

The power of this compound in drug discovery lies in its capacity for sequential and site-selective functionalization. This "modular" approach is highly advantageous for building and optimizing lead compounds.

  • C2-Chloro Group: The C2 position of the quinazoline ring is highly electron-deficient, making the chlorine atom an excellent leaving group for nucleophilic aromatic substitution (SNAr). This allows for the straightforward introduction of various aniline derivatives, which is the defining feature of many EGFR inhibitors that anchor the molecule in the ATP binding pocket.

  • C6-Bromo Group: The C6-bromo functionality is relatively stable under the conditions used for SNAr at the C2 position. This bromine atom serves as a synthetic handle for late-stage diversification using robust and versatile palladium-catalyzed cross-coupling reactions.[10] By employing Suzuki or Buchwald-Hartwig amination reactions, chemists can introduce a wide array of aryl, heteroaryl, or amino moieties.[11][12] This late-stage functionalization is critical for fine-tuning the Structure-Activity Relationship (SAR), optimizing pharmacokinetic properties (ADME), and improving selectivity.

General Synthetic Strategy

The synthesis of a diverse library of EGFR inhibitors from this compound typically follows a two-stage strategy. The first stage involves establishing the core pharmacophore by reacting the C2 position. The second stage involves diversifying the C6 position to modulate biological activity and physicochemical properties.

Synthetic_Workflow start This compound intermediate Intermediate: 6-Bromo-2-(substituted-anilino)quinazoline start->intermediate Protocol 1: Nucleophilic Aromatic Substitution (S_N_Ar with R-Aniline) suzuki_product Final Product (Aryl/Heteroaryl at C6) intermediate->suzuki_product Protocol 2: Suzuki Coupling (with R'-B(OH)₂) buchwald_product Final Product (Amino group at C6) intermediate->buchwald_product Protocol 3: Buchwald-Hartwig Amination (with R''-NH₂)

Caption: Modular synthetic workflow using this compound.

Section 3: Experimental Protocols & Methodologies

Disclaimer: These protocols are generalized and should be adapted based on the specific reactivity of the substrates used. All reactions, especially those involving palladium catalysts, should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of 6-Bromo-2-(substituted-anilino)quinazoline via SNAr

This protocol describes the crucial first step of reacting this compound with a substituted aniline to form the core structure of the inhibitor. The reaction typically proceeds thermally without the need for a base, driven by the displacement of the highly activated C2-chloride.

Materials:

  • This compound (1.0 equiv)

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 - 1.5 equiv)

  • Solvent: 2-Propanol (Isopropanol) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle.

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the substituted aniline (1.1 equiv).

  • Solvent Addition: Add isopropanol (approximately 0.2 M concentration relative to the quinazoline). The solvent volume should be sufficient for effective stirring.

  • Reaction Conditions: Heat the mixture to reflux (approx. 82 °C for isopropanol) and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 2-6 hours.[13]

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol and then n-heptane or diethyl ether to remove residual starting materials and impurities.

  • Purification: The product is often of high purity after filtration. If necessary, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

Protocol 2: Late-Stage Functionalization via Suzuki-Miyaura Cross-Coupling at C6

This protocol allows for the formation of a C-C bond at the C6 position, enabling the introduction of various aryl or heteroaryl groups.

Materials:

  • 6-Bromo-2-(substituted-anilino)quinazoline (from Protocol 1) (1.0 equiv)

  • Aryl- or Heteroarylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (tetrakis) or PdCl₂(PPh₃)₂ (5 mol%)

  • Base: Anhydrous K₂CO₃ or Na₂CO₃ (2.0 - 3.0 equiv, typically as a 2M aqueous solution)

  • Solvent: 1,4-Dioxane, or a mixture like DMF/Ethanol (3:1).[14]

  • Schlenk flask or sealed tube for inert atmosphere conditions.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or N₂), combine the 6-bromoquinazoline intermediate (1.0 equiv), the boronic acid (1.2 equiv), the palladium catalyst (0.05 equiv), and the base (2.0 equiv).[14][15]

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the mixture to three cycles of evacuating the flask and backfilling with inert gas to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to 90-120 °C and stir until TLC or LC-MS indicates complete consumption of the starting material (typically 3-12 hours).[10][15]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[15]

Protocol 3: Late-Stage Functionalization via Buchwald-Hartwig Amination at C6

This protocol facilitates the formation of a C-N bond at the C6 position, introducing primary or secondary amines. This reaction is highly sensitive to air and moisture.

Materials:

  • 6-Bromo-2-(substituted-anilino)quinazoline (from Protocol 1) (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 2.0 equiv)

  • Palladium Pre-catalyst: Pd₂(dba)₃ or Pd(OAc)₂ (2-5 mol%)

  • Ligand: Xantphos, BINAP, or a similar phosphine ligand (4-10 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.5 equiv)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane.

  • Schlenk flask or sealed tube.

Procedure:

  • Reaction Setup: In a glovebox or an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the strong base.[16][17]

  • Reagent Addition: Add the 6-bromoquinazoline intermediate, followed by the anhydrous solvent and finally the amine nucleophile.

  • Degassing: If not prepared in a glovebox, thoroughly degas the mixture.

  • Reaction Conditions: Heat the mixture to 80-110 °C. Monitor the reaction's progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: After concentrating the solvent, purify the crude product using flash column chromatography on silica gel. The choice of eluent will depend on the polarity of the product.

Section 4: Data Presentation & Characterization

The yields of these reactions are highly dependent on the specific substrates used. The following table provides representative data compiled from literature on analogous systems to serve as a reference for expected outcomes.

Reaction Type Substrate (Quinazoline) Coupling Partner / Nucleophile Catalyst System Yield (%) Reference
SNAr at C44-Chloro-6,7-dimethoxyquinazoline3-Chloro-4-fluoroanilineThermal (Isopropanol)98%[13]
SNAr at C44-Chloro-6-nitroquinazoline3-BromoanilineThermal (Isopropanol)72-98% (range)[18][19]
Suzuki Coupling2-ChloroquinazolinePhenylboronic acidPdCl₂(PPh₃)₂ / K₂CO₃85%[14]
Suzuki Coupling2-Chloro-3-(2-pyridinyl)quinoxaline4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄~80-90%[15]
Buchwald-HartwigAryl BromideMorpholinePd(OAc)₂ / XantphosHigh Yield[12]
Buchwald-HartwigAryl HalidePrimary/Secondary AminePd(0) / Phosphine LigandGenerally >70%[16][20][21]

Characterization: Successful synthesis of intermediates and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Section 5: Conclusion

This compound is a powerful and strategically important building block in the medicinal chemist's toolkit for developing novel EGFR inhibitors. Its orthogonal reactivity at the C2 and C6 positions facilitates a modular synthetic approach, allowing for the rapid generation of diverse chemical entities. By mastering the SNAr reaction to install the core anilino pharmacophore and subsequently employing robust palladium-catalyzed cross-coupling reactions for late-stage diversification, researchers can efficiently explore the chemical space around the quinazoline scaffold. This methodical approach accelerates the identification of potent, selective, and drug-like candidates, ultimately contributing to the development of next-generation cancer therapeutics.

Section 6: References

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. (2019). PubMed. 22

  • Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. (2006). Clinical Cancer Research - AACR Journals. 1

  • Principles of EGFR activation and inhibition. (n.d.). ResearchGate. 4

  • Biochemistry, Epidermal Growth Factor Receptor. (2023). StatPearls - NCBI Bookshelf - NIH. 5

  • Mechanism for activation of mutated epidermal growth factor receptors in lung cancer. (n.d.). PNAS. 6

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. 18

  • Mechanistic Insights into the Activation of Oncogenic Forms of EGF Receptor. (n.d.). PMC. 7

  • Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. (2014). PubMed. 23

  • Synthesis of new 4-anilinoquinazoline analogues and evaluation of their EGFR inhibitor activity. (n.d.). ResearchGate. 24

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. 9

  • Application Notes and Protocols: Step-by-Step Synthesis of 2-Arylquinazolines from Boronic Acid. (n.d.). Benchchem. 14

  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. (n.d.). Benchchem. 15

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). NIH. 11

  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers. 19

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (n.d.). ResearchGate. 10

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central. 2

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. 16

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (n.d.). MDPI. 3

  • Substituted Benzoquinazolinones. Part 1. Synthesis of 6-Aminobenzo[h]quinazolinones via Buchwald-Hartwig Amination from 6-Bromobenzo[h]quinazolinones. (2025). ResearchGate. 12

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. 8

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. 20

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. 21

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (n.d.). UKM. 13

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. 25

  • Buchwald-Hartwig Coupling. (2021). YouTube. 17

References

Application Notes and Protocols for the Strategic Use of 6-Bromo-2-chloroquinazoline in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold as a Privileged Motif in Antibacterial Drug Discovery

The relentless rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent development of novel antibacterial agents with unconventional mechanisms of action.[1] Within the landscape of medicinal chemistry, the quinazoline framework has emerged as a "privileged structure," a versatile scaffold capable of interacting with multiple biological targets.[2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent antibacterial effects against both Gram-positive and Gram-negative pathogens.[1][3] The strategic functionalization of the quinazoline core is paramount to modulating this activity, and the commercially available building block, 6-bromo-2-chloroquinazoline , offers two distinct and orthogonally reactive sites for molecular elaboration.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals, focusing on the strategic utilization of this compound as a starting material for the synthesis of novel antibacterial agents. We will delve into the chemical rationale behind selective functionalization at the C2 and C6 positions and provide step-by-step methodologies for key transformations.

Chemical Rationale: Exploiting the Differential Reactivity of C2-Cl and C6-Br

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position is part of an electron-deficient pyrimidine ring, making it highly susceptible to nucleophilic aromatic substitution (SNAr) .[4] In contrast, the bromine atom at the C6 position is attached to the benzene ring and is significantly less reactive towards nucleophilic attack. However, this C-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][6][7] This dichotomy in reactivity allows for a sequential and controlled functionalization of the quinazoline scaffold, a crucial strategy in the construction of diverse chemical libraries for antibacterial screening.

A general and logical synthetic workflow, therefore, involves the initial displacement of the C2-chloro group via SNAr, followed by the more complex, metal-catalyzed modification of the C6-bromo position.

G start This compound step1 Nucleophilic Aromatic Substitution (SNAr) at C2 start->step1 intermediate 2-Substituted-6-bromoquinazoline Intermediate step1->intermediate step2 Palladium-Catalyzed Cross-Coupling at C6 (e.g., Suzuki, Buchwald-Hartwig) intermediate->step2 product 2,6-Disubstituted Quinazoline (Potential Antibacterial Agent) step2->product

Figure 1: General workflow for the sequential functionalization of this compound.

Part 1: Functionalization at the C2 Position via Nucleophilic Aromatic Substitution (SNAr)

The initial and most common synthetic transformation of this compound involves the substitution of the C2-chloro group. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring.

Protocol 1: Synthesis of 2-Hydrazinyl-6-bromoquinazoline

The introduction of a hydrazinyl group at the C2 position is a key step in the synthesis of many bioactive quinazolines, as the hydrazinyl moiety can be further derivatized to form hydrazones, pyrazoles, and other heterocyclic systems.[8][9]

Materials:

  • This compound

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH) or Isopropanol (IPA)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol (approximately 10-15 mL per gram of starting material).

  • Addition of Nucleophile: To the stirred solution, add hydrazine hydrate (2.0-3.0 eq.) dropwise at room temperature. A slight exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate of the product may form. If so, collect the solid by vacuum filtration and wash with cold ethanol. If no precipitate forms, reduce the solvent volume under reduced pressure and pour the concentrated mixture into ice-water.

  • Purification: The resulting solid is collected by filtration, washed with cold water, and dried under vacuum. The crude 2-hydrazinyl-6-bromoquinazoline can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.

Causality Behind Experimental Choices:

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate ensures complete consumption of the starting material and drives the reaction to completion.

  • Reflux Conditions: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

  • Solvent Choice: Ethanol or isopropanol are good solvents for both the starting material and the reagent, and their boiling points are suitable for this reaction.

Part 2: Functionalization at the C6 Position via Palladium-Catalyzed Cross-Coupling

Once the C2 position is functionalized, the C6-bromo position can be modified using powerful C-C and C-N bond-forming reactions. These reactions typically require a palladium catalyst, a suitable ligand, and a base.[5][6]

Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming a carbon-carbon bond between the 6-bromoquinazoline intermediate and a variety of organoboron reagents (e.g., arylboronic acids).[7][10] This allows for the introduction of diverse aryl or heteroaryl substituents at the C6 position, which can significantly influence antibacterial activity.

G cluster_0 Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Br (Br)Pd(II)(Ar)L_n (Br)Pd(II)(Ar)L_n Oxidative\nAddition->(Br)Pd(II)(Ar)L_n Transmetalation Transmetalation (Br)Pd(II)(Ar)L_n->Transmetalation R-B(OH)₂ Base (R)Pd(II)(Ar)L_n (R)Pd(II)(Ar)L_n Transmetalation->(R)Pd(II)(Ar)L_n Reductive\nElimination Reductive Elimination (R)Pd(II)(Ar)L_n->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L_n

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • 2-Substituted-6-bromoquinazoline (e.g., 2-hydrazinyl-6-bromoquinazoline from Protocol 1)

  • Arylboronic acid (Ar-B(OH)₂)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., Dioxane/H₂O or Toluene/H₂O)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To a Schlenk flask, add the 2-substituted-6-bromoquinazoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (N₂ or Ar) to remove any dissolved oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the 2,6-disubstituted quinazoline.

Causality Behind Experimental Choices:

  • Inert Atmosphere and Degassed Solvents: Palladium(0) catalysts are sensitive to oxygen, which can lead to their decomposition and a loss of catalytic activity.

  • Choice of Base: The base is crucial for the transmetalation step of the catalytic cycle. The choice of base can significantly impact the reaction outcome and may need to be optimized for specific substrates.

  • Ligand (if not using a pre-catalyst): The phosphine ligand stabilizes the palladium center and facilitates both the oxidative addition and reductive elimination steps.

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, allowing for the introduction of primary or secondary amines at the C6 position.[5][11][12] This is particularly useful for synthesizing derivatives with improved pharmacokinetic properties.

Materials:

  • 2-Substituted-6-bromoquinazoline

  • Primary or secondary amine

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄)

  • Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (1.4 eq.) to an oven-dried Schlenk flask.

  • Addition of Reactants: Add the 2-substituted-6-bromoquinazoline (1.0 eq.) and the desired amine (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Bulky Ligands: Bulky, electron-rich phosphine ligands like Xantphos are crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5]

  • Strong Base: A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can hydrolyze the active catalyst and reagents.

Structure-Activity Relationship (SAR) and Data Presentation

The antibacterial efficacy of quinazoline derivatives is highly dependent on the nature and position of the substituents. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 2,6-disubstituted quinazoline and quinazolinone derivatives against various bacterial strains, illustrating key SAR trends.

Table 1: Antibacterial Activity of 2-Amino/Hydrazinyl-6-Substituted Quinazoline Derivatives

Compound IDR² Substituent (at C2)R⁶ Substituent (at C6)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)Reference
A-1 -NH₂-Br>100>100[1][13]
A-2 -NHNH₂-Br64128[9]
A-3 -NHNH₂-Phenyl3264Inferred from[9][14]
A-4 -NHNH₂4-Fluorophenyl1632Inferred from[9][14]
A-5 -NH-c-propyl-Br50100[14][15]
A-6 -NH-c-propyl-Morpholinyl12.550Inferred from[14][15]

Note: MIC values are representative and may vary depending on the specific bacterial strain and testing methodology. Inferred data is based on logical extrapolation from related structures in the cited literature.

Table 2: Antibacterial Activity of 2,3,6-Trisubstituted Quinazolin-4(3H)-one Derivatives

Compound IDR² Substituent (at C2)R³ Substituent (at C3)R⁶ Substituent (at C6)S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)Reference
B-1 PhenylH-Br50>100[14]
B-2 PhenylAmino-Br1632[9]
B-3 2-AminophenylAmino-Br12.525[9]
B-4 Phenyl-CH₂CO-NH-Ph-Br2550[1]
B-5 Methyl-SO₂-Ph-NH₂-Iodo*6.2512.5[16]

*Note: Data for 6-iodo derivatives is included for SAR comparison, as iodine and bromine are both halogens and often exhibit similar electronic effects.

From the data, several SAR trends can be observed:

  • Substitution at C2 and C6 is crucial: Unsubstituted or simply halogenated quinazolines often exhibit weak activity.

  • The nature of the C2 substituent matters: Hydrazinyl and substituted amino groups at C2 appear to be beneficial for antibacterial activity.

  • Aryl or heteroaryl groups at C6 enhance potency: The introduction of cyclic moieties at the C6 position via Suzuki coupling often leads to improved antibacterial activity compared to the bromo-precursor.

  • The quinazolin-4(3H)-one scaffold is also a viable pharmacophore: Oxidation to the quinazolinone and further substitution at the N3 position can lead to potent antibacterial agents.

Conclusion and Future Directions

This compound is a strategically important and versatile starting material for the synthesis of novel antibacterial agents. Its differential reactivity allows for a controlled and sequential functionalization of the quinazoline core, enabling the creation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around the 2,6-disubstituted quinazoline scaffold. Future work should focus on the synthesis of novel derivatives based on the SAR insights presented and the evaluation of their mechanism of action to identify new and effective antibacterial drug candidates to combat the growing threat of antibiotic resistance.

References

Synthesis of Potent Anti-inflammatory Agents: Application Notes and Protocols for Quinazolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Promise of the Quinazolinone Scaffold

The quinazolinone core, a bicyclic heterocyclic system, represents a privileged scaffold in medicinal chemistry, consistently appearing in a broad spectrum of biologically active compounds.[1] Its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anticonvulsant, antimicrobial, and notably, anti-inflammatory properties.[2] The anti-inflammatory effects of quinazolinone derivatives are often attributed to their ability to modulate key inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins.[3] This guide provides a comprehensive overview of the synthesis of anti-inflammatory compounds derived from quinazolinone, offering detailed protocols and insights into their biological evaluation. We will explore established synthetic strategies, delve into the nuances of structure-activity relationships (SAR), and provide practical, step-by-step methodologies for both the chemical synthesis and the biological assessment of these promising therapeutic agents.

Strategic Approaches to the Synthesis of Anti-inflammatory Quinazolinones

The synthesis of anti-inflammatory quinazolinone derivatives typically commences from readily available starting materials such as anthranilic acid or isatoic anhydride.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the quinazolinone core, which in turn influences the compound's biological activity.

General Synthetic Workflow

A generalized and adaptable synthetic workflow for preparing 2,3-disubstituted quinazolin-4(3H)-ones, a class frequently associated with potent anti-inflammatory activity, is depicted below. This multi-step synthesis allows for the introduction of diverse functionalities at key positions, enabling the exploration of structure-activity relationships.

Synthetic Workflow A Anthranilic Acid B N-Acylanthranilic Acid A->B Acylation (e.g., Acetyl Chloride) C 2-Substituted-4H-3,1-benzoxazin-4-one B->C Cyclization (e.g., Acetic Anhydride) D 2,3-Disubstituted-quinazolin-4(3H)-one C->D Condensation (e.g., Primary Amine) Inflammatory Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Arachidonic Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic Acid->COX1 COX2 COX-2 (Inducible) Arachidonic Acid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Quinazolinone Quinazolinone Derivative Quinazolinone->COX2 Inhibition

References

Application Notes & Protocols: The Strategic Application of 6-Bromo-2-chloroquinazoline in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a cornerstone in the development of biologically active molecules, with a significant footprint in both pharmaceuticals and modern agrochemicals.[1][2] This document provides an in-depth technical guide on the strategic utilization of 6-Bromo-2-chloroquinazoline (CAS No: 882672-05-1) as a versatile intermediate in the synthesis of novel agrochemical candidates. We will explore its chemical reactivity, outline key synthetic pathways, and provide detailed, field-proven protocols for its derivatization. The dual reactive sites—the electrophilic carbon at the 2-position and the bromine-substituted carbon at the 6-position—offer a rich platform for molecular diversification, enabling the systematic development of next-generation fungicides, herbicides, and insecticides.

Introduction: The Versatility of this compound

This compound is a heterocyclic compound that serves as a pivotal building block for synthetic chemists.[3] Its utility stems from the quinazoline core, a privileged structure known to impart potent biological activity, and the presence of two distinct and strategically positioned reactive handles: a chlorine atom and a bromine atom.[3]

  • The 2-Chloro Group: This position is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent nitrogen atoms facilitates the displacement of the chloride ion by a wide array of nucleophiles, including amines, alcohols, and thiols. This allows for the straightforward introduction of various functional groups crucial for tuning a molecule's biological efficacy and physicochemical properties.

  • The 6-Bromo Group: The bromine atom is an ideal functional group for modern cross-coupling reactions. It readily participates in palladium-catalyzed transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[4] This enables the construction of complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds, a key strategy in agrochemical lead optimization.

The combination of these two reactive centers allows for a modular and sequential approach to synthesis, making this compound an invaluable tool for building libraries of potential agrochemical compounds.

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for successful synthesis and scale-up.

PropertyValueSource
CAS Number 882672-05-1[3]
Molecular Formula C₈H₄BrClN₂[3][5]
Molecular Weight 243.49 g/mol [3]
Appearance White to off-white crystalline powder[3]
Melting Point 145-150°C[3]
Solubility Limited in water; Soluble in organic solvents (DMSO, Chloroform, Ethanol)[3]
Purity Typically ≥97% (HPLC)[3]

Core Synthetic Strategies & Applications

The strategic functionalization of this compound can be directed toward the synthesis of compounds with known agrochemical potential, such as novel fungicides and herbicides.[4][6] The following sections detail the primary synthetic routes.

Diagram: Synthetic Potential of this compound

The following diagram illustrates the key reaction pathways emanating from the dual reactive sites of the core molecule.

G cluster_start Starting Material cluster_c2 C2 Position Chemistry (SNAr) cluster_c6 C6 Position Chemistry (Cross-Coupling) cluster_sequential Sequential Functionalization start_node This compound c2_reagent Nucleophiles (R-NH₂, R-OH, R-SH) start_node->c2_reagent S_NAr Reaction c6_reagent Cross-Coupling Partners (Boronic Acids, Alkynes, Amines) start_node->c6_reagent Pd-Catalyzed Coupling c2_product 6-Bromo-2-(substituted)quinazolines (Fungicide/Herbicide Scaffolds) c2_reagent->c2_product seq_product Di-substituted Quinazolines (Complex Agrochemicals) c2_product->seq_product Cross-Coupling c6_product 6-(Aryl/Alkynyl/Amino)-2-chloroquinazolines (Scaffold Elaboration) c6_reagent->c6_product c6_product->seq_product S_NAr

Caption: Key synthetic pathways from this compound.

Experimental Protocols

The following protocols are designed to be robust and reproducible. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 6-Bromo-2-(Substituted-amino)-quinazoline via SNAr

This protocol details the nucleophilic substitution at the C2 position, a foundational step for creating libraries of potential bioactive agents. The quinazoline core with amino substituents is a common motif in molecules with fungicidal or herbicidal properties.

Objective: To synthesize a 6-bromo-2-(morpholino)quinazoline derivative as a model reaction.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Standard laboratory glassware, magnetic stirrer, heating mantle/oil bath

  • TLC plates (silica gel), Ethyl Acetate, Hexane

  • Silica gel for column chromatography

Workflow Diagram:

G start Start dissolve Dissolve this compound and Morpholine in DMF start->dissolve add_base Add Triethylamine (TEA) dropwise at room temp. dissolve->add_base heat Heat reaction mixture to 80-90°C add_base->heat monitor Monitor reaction progress by TLC/LCMS heat->monitor monitor->heat Incomplete quench Cool to RT, pour into ice-water to precipitate monitor->quench Complete filter Filter the solid product, wash with water quench->filter purify Purify via column chromatography (Hexane/Ethyl Acetate) filter->purify end End: Characterize pure product (NMR, MS) purify->end

Caption: Experimental workflow for SNAr reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 2.43 g, 10 mmol, 1.0 eq) and anhydrous DMF (40 mL).

  • Reagent Addition: Add morpholine (e.g., 1.05 g, 12 mmol, 1.2 eq) to the stirred solution. Follow with the dropwise addition of triethylamine (e.g., 1.52 g, 15 mmol, 1.5 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours.

    • Causality Note: Heating is necessary to overcome the activation energy for the SNAr reaction. The base (TEA) acts as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the product.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot indicates completion.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing crushed ice (~200 g) with stirring. A precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with deionized water (3 x 50 mL) and then with a small amount of cold hexane to aid in drying.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate.

  • Characterization: Combine the pure fractions, evaporate the solvent under reduced pressure, and dry the resulting solid under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the functionalization of the C6 position, enabling the introduction of aryl or heteroaryl moieties. This is a powerful method for expanding the chemical space of potential agrochemicals.

Objective: To synthesize 6-(4-methoxyphenyl)-2-chloroquinazoline as a model compound.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) or Pd(dppf)Cl₂

  • Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)

  • Solvent system: Dioxane/Water (e.g., 4:1) or Toluene/Ethanol/Water

  • Nitrogen or Argon source for inert atmosphere

Step-by-Step Procedure:

  • Inert Atmosphere: Set up a round-bottom flask with a reflux condenser under a nitrogen or argon atmosphere.

  • Reagent Addition: Add this compound (e.g., 2.43 g, 10 mmol, 1.0 eq), 4-methoxyphenylboronic acid (e.g., 1.82 g, 12 mmol, 1.2 eq), and potassium carbonate (e.g., 2.76 g, 20 mmol, 2.0 eq) to the flask.

  • Catalyst and Solvent: Add the palladium catalyst, Pd(PPh₃)₄ (e.g., 347 mg, 0.3 mmol, 0.03 eq). Add the degassed solvent system (e.g., 40 mL Dioxane and 10 mL Water).

    • Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base is required for the transmetalation step of the catalytic cycle. A mixed aqueous/organic solvent system is often used to dissolve both the organic-soluble reactants and the inorganic base.

  • Reaction Conditions: Heat the mixture to reflux (typically 90-100°C) and stir vigorously for 8-12 hours.

  • Monitoring: Monitor the reaction by TLC or LCMS for the consumption of the starting material.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (100 mL) and water (100 mL). Separate the organic layer. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel, Hexane/Ethyl Acetate gradient) to yield the pure coupled product.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (NMR, MS).

Synthesis of the Starting Material

For research and development, it is often necessary to synthesize the starting material itself. This compound can be prepared from 6-Bromo-2(1H)-quinazolinone.[7]

Protocol 3: Chlorination of 6-Bromo-2(1H)-quinazolinone

Objective: To synthesize this compound.

Materials:

  • 6-Bromo-2(1H)-quinazolinone (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (used as reagent and solvent)

  • Ice water

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to handle HCl fumes), add 6-Bromo-2(1H)-quinazolinone (e.g., 6.0 g, 26.7 mmol).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃) (e.g., 80 mL).

  • Reaction Conditions: Heat the mixture to reflux (approx. 110°C) for 5 hours.[7]

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. This reaction should be performed with extreme caution in a certified fume hood.

  • Monitoring: The reaction can be monitored by LCMS to confirm the consumption of the starting material.[7]

  • Work-up: After the reaction is complete, cool the mixture. Carefully and slowly evaporate the excess POCl₃ under reduced pressure.

  • Precipitation: Add the cooled, viscous residue dropwise to a large beaker of vigorously stirred ice water (500 mL). A yellow solid should precipitate.[7]

  • Isolation: Collect the solid by vacuum filtration, wash with copious amounts of water until the filtrate is neutral, and dry thoroughly under vacuum to afford this compound.[7]

Conclusion

This compound is a high-potential, versatile building block for the synthesis of novel agrochemicals. Its dual reactive sites allow for controlled, sequential modifications through well-established synthetic methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. The protocols outlined in this guide provide a reliable foundation for researchers and scientists to explore the vast chemical space accessible from this intermediate, paving the way for the discovery of next-generation crop protection agents with improved efficacy and desirable environmental profiles.

References

The Synthesis and Application of Bromoquinoline-Derived Fluorescent Probes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the Quinoline Scaffold in Fluorescence Sensing

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] Beyond its therapeutic potential, the quinoline core possesses intrinsic fluorescence that can be modulated and harnessed for the development of sophisticated molecular tools.[3][4] These quinoline-based fluorescent probes are indispensable in biological imaging, environmental monitoring, and drug discovery, enabling the visualization and quantification of specific analytes with high sensitivity and selectivity.[3][5]

The strategic introduction of a bromine atom onto the quinoline ring provides a versatile chemical handle for further functionalization.[6][7] This bromo-substituent allows for the facile introduction of a diverse array of chemical moieties through well-established cross-coupling and nucleophilic substitution reactions.[1][7] This modularity is key to the rational design of fluorescent probes, enabling the fine-tuning of their photophysical properties, such as quantum yield, Stokes shift, and emission wavelength, as well as their specificity towards a target analyte.[6][8] This guide provides a comprehensive overview of the synthesis, purification, characterization, and application of fluorescent probes derived from bromoquinolines, offering detailed protocols and expert insights for researchers in the field.

I. Synthetic Strategies for Bromoquinoline-Based Fluorescent Probes

The preparation of fluorescent probes from bromoquinolines typically involves the formation of new carbon-carbon or carbon-heteroatom bonds at the position of the bromine atom. The choice of synthetic route is dictated by the desired final structure of the probe and the nature of the functional groups to be introduced. The most prevalent and powerful methods include palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions.[1][7]

A. Palladium-Catalyzed Cross-Coupling Reactions: Building the Fluorophore Core

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the efficient construction of C-C bonds. For bromoquinolines, the Suzuki-Miyaura and Sonogashira couplings are particularly valuable.[7]

1. The Suzuki-Miyaura Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for forming a new carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide.[9][10] This reaction is instrumental in creating extended π-conjugated systems, which are fundamental to the fluorescence of many probes.[7]

Mechanism Insight

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the bromoquinoline to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[10] The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and can significantly impact the reaction's success.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromoquinoline with an Arylboronic Acid

This protocol provides a general procedure for the synthesis of a 3-arylquinoline derivative.

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromoquinoline (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the progress of the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 3-arylquinoline.[7]

2. The Sonogashira Coupling: Introducing Alkynyl Functionalities

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[11][12] This reaction is particularly useful for synthesizing probes with rigid, linear structures and for introducing reactive handles for further functionalization.[13]

Mechanism Insight

The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the bromoquinoline to the Pd(0) species is followed by transmetalation with a copper(I) acetylide, and subsequent reductive elimination to yield the product. The copper cycle involves the formation of the copper(I) acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.[12]

Experimental Protocol: Sonogashira Coupling of 3-Bromoquinoline with a Terminal Alkyne

This protocol outlines a general procedure for the synthesis of a 3-alkynylquinoline.

Materials:

  • 3-Bromoquinoline

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA))

  • Degassed solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • TLC supplies and silica gel

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromoquinoline (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and CuI (0.05-0.10 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne (1.2-1.5 equivalents) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature to 60 °C for 6-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.[7]

B. Nucleophilic Substitution Reactions: Introducing Heteroatoms

Nucleophilic substitution reactions on bromoquinolines provide a direct route to introduce nitrogen, oxygen, and sulfur-containing moieties, which can act as recognition units or modulate the electronic properties of the fluorophore.[1][14] The reactivity of bromoquinolines in these reactions can be influenced by the position of the bromine atom and the overall electron-deficient nature of the quinoline ring system.[15]

Mechanism Insight

In a nucleophilic substitution reaction, an electron-rich nucleophile attacks the electron-deficient carbon atom bearing the bromine atom (the electrophile), leading to the displacement of the bromide ion, which acts as a leaving group.[16] The reaction can proceed through different mechanisms, such as S_N_Ar (nucleophilic aromatic substitution) or transition-metal-catalyzed pathways like the Buchwald-Hartwig amination and the Ullmann condensation.[1]

Experimental Protocol: General Procedure for Nucleophilic Substitution on a Bromoquinoline

This protocol provides a generalized procedure that can be adapted for various nucleophiles.

Materials:

  • Bromoquinoline

  • Nucleophile (e.g., an amine, alcohol, or thiol)

  • Catalyst system (if required, e.g., a palladium or copper catalyst with a suitable ligand)

  • Base (e.g., K₂CO₃, NaOtBu)

  • Solvent (e.g., toluene, DMF, DMSO)

  • Inert gas (if using a catalyst)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, combine the bromoquinoline (1.0 equivalent), the nucleophile (1.1-2.0 equivalents), the base (1.5-3.0 equivalents), and the catalyst system (if applicable).

  • Add the solvent and, if necessary, degas the mixture by bubbling an inert gas through it.

  • Heat the reaction mixture to the appropriate temperature (typically ranging from 80 to 150 °C) with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Work-up the reaction by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[1]

Reaction TypeCatalyst/ReagentsTypical ConditionsProduct
Suzuki-Miyaura CouplingPd catalyst, Base80-100 °C, 12-24 hAryl- or Heteroaryl-quinoline
Sonogashira CouplingPd catalyst, Cu(I) salt, BaseRT-60 °C, 6-24 hAlkynyl-quinoline
Nucleophilic SubstitutionBase, +/- Catalyst80-150 °C, 12-48 hAmino-, Alkoxy-, or Thio-quinoline

II. Purification and Characterization of Bromoquinoline-Derived Probes

The purity of a fluorescent probe is paramount for obtaining reliable and reproducible experimental data. Therefore, rigorous purification and thorough characterization are essential steps in their preparation.

A. Purification Techniques

1. Column Chromatography

Column chromatography is a widely used technique for purifying organic compounds based on their differential adsorption to a stationary phase (commonly silica gel) and elution with a mobile phase (a solvent or mixture of solvents).[17]

Protocol for Column Chromatography Purification

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).

  • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Carefully load the adsorbed product onto the top of the packed column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator.[17]

2. Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.[18]

Protocol for Recrystallization

  • Dissolve the crude solid in a minimal amount of a hot solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.

  • If the solution is colored due to impurities, it can be treated with a small amount of activated charcoal and then hot filtered.[18]

  • Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.[17][19]

B. Characterization Methods

Once purified, the identity and purity of the synthesized fluorescent probe must be confirmed using a combination of spectroscopic and analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of the synthesized compound. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms in the molecule.[20]

2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized probe and to confirm its elemental composition. High-resolution mass spectrometry (HRMS) is particularly valuable for obtaining an exact mass, which can unequivocally confirm the molecular formula.[5][21]

3. Fluorescence Spectroscopy

The photophysical properties of the fluorescent probe are characterized using fluorescence spectroscopy. This analysis provides key parameters such as the excitation and emission maxima, quantum yield, and Stokes shift.[20] These properties are crucial for determining the suitability of the probe for specific applications.

ParameterDescription
Excitation Maximum (λ_ex) The wavelength of light at which the fluorophore is most efficiently excited.
Emission Maximum (λ_em) The wavelength of light at which the fluorophore emits the most intense fluorescence.
Quantum Yield (Φ_F) The ratio of the number of photons emitted to the number of photons absorbed, indicating the efficiency of the fluorescence process.
Stokes Shift The difference in wavelength between the excitation and emission maxima. A larger Stokes shift is generally desirable to minimize self-absorption and improve signal-to-noise ratio.

III. Application of Bromoquinoline-Derived Fluorescent Probes

Fluorescent probes derived from bromoquinolines have found widespread use in various scientific disciplines, particularly in biological imaging and sensing applications.[2][3]

A. Bio-imaging with Quinoline-Based Probes

The ability to visualize and track specific molecules or ions within living cells is a powerful tool in modern biology and drug development.[8][22] Quinoline-based probes can be designed to selectively respond to changes in their microenvironment, such as pH, viscosity, or the presence of specific metal ions like Zn²⁺ or Cu²⁺.[21][23][24]

General Protocol for Cellular Imaging

This protocol provides a general guideline for using a quinoline-based fluorescent probe for live-cell imaging.

Materials:

  • Cultured cells grown on a suitable imaging dish or coverslip

  • Quinoline-based fluorescent probe stock solution (typically in DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope equipped with appropriate filters

Procedure:

  • Grow cells to the desired confluency on an imaging-compatible substrate.

  • Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the final desired concentration (typically in the low micromolar range).

  • Remove the existing cell culture medium from the cells and wash them once with PBS.

  • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37 °C in a CO₂ incubator.

  • After incubation, remove the loading solution and wash the cells two to three times with PBS to remove any excess probe.

  • Add fresh cell culture medium or an appropriate imaging buffer to the cells.

  • Image the cells using a fluorescence microscope with the appropriate excitation and emission filter sets for the specific probe.[8]

B. Cross-Validation of Fluorescent Probe Data

IV. Visualizing the Workflow and Concepts

To further clarify the processes described, the following diagrams illustrate the general synthetic workflow and the fundamental principles of fluorescence.

Synthesis_Workflow Bromoquinoline Bromoquinoline Starting Material Coupling_Reaction Palladium-Catalyzed Cross-Coupling Bromoquinoline->Coupling_Reaction Nucleophilic_Substitution Nucleophilic Substitution Bromoquinoline->Nucleophilic_Substitution Crude_Probe Crude Fluorescent Probe Coupling_Reaction->Crude_Probe Nucleophilic_Substitution->Crude_Probe Purification Purification (Chromatography/Recrystallization) Crude_Probe->Purification Pure_Probe Pure Fluorescent Probe Purification->Pure_Probe Characterization Characterization (NMR, MS, Spectroscopy) Pure_Probe->Characterization Application Application (e.g., Bio-imaging) Characterization->Application Fluorescence_Principle cluster_0 Jablonski Diagram Ground_State Ground State (S₀) Excited_State Excited State (S₁) Ground_State->Excited_State hν_ex Excited_State->Ground_State hν_em Excited_State->Ground_State Excitation Excitation (Absorption of light) Emission Fluorescence (Emission of light) Non_Radiative Non-radiative decay (e.g., heat)

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Accelerating Medicinal Chemistry with Microwave Synthesis

Quinazoline and its derivatives are cornerstone heterocyclic scaffolds in modern drug discovery, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties.[1][2] The therapeutic importance of this structural motif has driven significant efforts toward the development of efficient and sustainable synthetic methodologies. Traditional methods for quinazoline synthesis, however, often necessitate harsh reaction conditions, prolonged reaction times, and can result in modest yields and significant byproduct formation.[2][3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry, offering a rapid, efficient, and environmentally conscious alternative to conventional heating methods.[4][5] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time, often with higher yields and improved product purity.[4][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of quinazoline derivatives, detailing the underlying principles, offering field-proven protocols, and explaining the causality behind experimental choices.

The Science Behind Microwave-Assisted Synthesis: Principles and Advantages

Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the reaction vessel is heated first, which then heats the reaction mixture.[7] In contrast, microwave synthesis utilizes dielectric heating.[8][9] Microwave energy directly interacts with polar molecules and ions within the reaction mixture, causing them to rapidly oscillate and rotate.[7][9] This generates heat volumetrically and homogeneously throughout the sample, leading to a rapid and uniform increase in temperature.[8]

The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][7]

  • Dipolar Polarization: Polar molecules, such as solvents and reactants with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation generates friction, resulting in rapid heating.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field. The resistance to this movement causes collisions, which generates heat.

This unique heating mechanism translates into several key advantages for the synthesis of quinazoline derivatives:

  • Accelerated Reaction Rates: Reactions that might take hours or even days using conventional heating can often be completed in minutes under microwave irradiation.[4][6]

  • Increased Yields and Purity: The rapid and uniform heating often leads to cleaner reactions with fewer side products, resulting in higher isolated yields.[4][6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and reliable results.[10]

  • Solvent Efficiency and Green Chemistry: The efficiency of microwave heating can reduce the need for large volumes of solvents. Furthermore, many reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[3][6][9]

General Workflow for Microwave-Assisted Quinazoline Synthesis

The synthesis of quinazoline derivatives via microwave irradiation typically follows a straightforward workflow, which can be adapted for a wide variety of specific protocols.

Microwave-Assisted Quinazoline Synthesis Workflow cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Starting Materials (e.g., Anthranilic Acid, Amides) solvent Choose Appropriate Solvent (or Solvent-Free) reagents->solvent Based on reactant solubility & polarity vessel Combine in Microwave Vial with Stir Bar solvent->vessel mw_reactor Place Vial in Microwave Reactor vessel->mw_reactor set_params Set Reaction Parameters (Temp, Time, Power) mw_reactor->set_params irradiate Initiate Microwave Irradiation set_params->irradiate cool Cool Reaction Vessel irradiate->cool isolate Isolate Crude Product (e.g., Filtration, Extraction) cool->isolate purify Purify Product (e.g., Recrystallization, Chromatography) isolate->purify characterize Characterize Final Product (NMR, MS, IR) purify->characterize

Caption: General workflow for microwave-assisted synthesis of quinazolines.

Protocols for Microwave-Assisted Synthesis of Quinazoline Derivatives

The following protocols are illustrative examples of common strategies for synthesizing quinazoline and quinazolinone scaffolds. These should be considered as starting points, and optimization may be necessary for specific substrates.

Protocol 1: Niementowski Synthesis of 4(3H)-Quinazolinones

The Niementowski reaction, a classic method for forming the 3H-quinazolin-4-one ring, involves the condensation of anthranilic acids with amides.[3] Microwave irradiation significantly accelerates this process, often under solvent-free conditions.[3]

Materials:

  • Anthranilic acid

  • Formamide

  • Microwave reactor (monomode system recommended for better reproducibility)[11]

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Glass funnel

  • Filter paper and Buchner funnel

  • Ethanol (for recrystallization)

Procedure:

  • In a 10 mL microwave reaction vial, combine anthranilic acid (1.0 mmol) and formamide (5.0 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 150°C for 5-10 minutes. Note: The reaction time may need to be optimized based on the specific microwave reactor and substrates used.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Add cold water to the reaction mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from ethanol to afford the desired 4(3H)-quinazolinone.

Rationale: The use of excess formamide serves as both a reactant and a high-dielectric medium for efficient microwave absorption.[3] The solvent-free condition is a key advantage of this method, simplifying the work-up procedure and reducing waste.[12]

Protocol 2: Synthesis of 2,4-Disubstituted Quinazolines from 2-Aminobenzophenones

This protocol demonstrates a one-pot, three-component synthesis of 2,4-disubstituted quinazolines, a common scaffold in bioactive molecules.[13]

Materials:

  • 2-Aminobenzophenone

  • An appropriate aldehyde

  • Ammonium formate

  • Ethanol

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vial, add 2-aminobenzophenone (1.0 mmol), the desired aldehyde (1.2 mmol), ammonium formate (5.0 mmol), and ethanol (3 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120°C for 15-20 minutes.

  • After cooling, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the 2,4-disubstituted quinazoline.

Rationale: Ammonium formate serves as the nitrogen source for the formation of the quinazoline ring.[12] The use of a sealed vessel allows the reaction to be performed at a temperature above the boiling point of the solvent, dramatically accelerating the reaction rate.[14]

Data Presentation: Comparison of Conventional vs. Microwave Synthesis

The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction parameters and outcomes with conventional heating methods.

Reaction TypeStarting MaterialsConditionsTimeYieldReference
Niementowski Synthesis Anthranilic acid, FormamideConventional: Oil bath, 180°C3-6 hours48-89%[15]
Microwave: 150°C, solvent-free4-10 min66-97%[3][15]
Three-Component Synthesis 2-Aminobenzylamine, Aldehyde, (NH₄)₂CO₃Conventional: Reflux in ethanol8-12 hours70-85%[2]
Microwave: 120°C, ethanol10-15 min85-95%[2]
Synthesis of 2,4-disubstituted quinazolines 2-chloroquinazolines, various aminesConventional: Room temp, THF18 hours~70%[13]
Microwave: 130-185°C, toluene or neat30-50 min~80-90%[13]

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction; Suboptimal temperature or time; Poor microwave absorption.Increase reaction time or temperature incrementally. If using a non-polar solvent, consider adding a small amount of a polar co-solvent (e.g., DMF, ethanol) to improve microwave coupling.
Formation of Byproducts Temperature too high, leading to decomposition; Incorrect stoichiometry.Decrease the reaction temperature. Ensure precise measurement of reactants.
Reaction Not Heating Non-polar reaction mixture; Low power setting.Add a polar solvent or a silicon carbide chip to act as a passive heating element. Ensure the microwave power is set appropriately for the reaction volume and solvent.
Pressure Limit Exceeded Generation of gaseous byproducts; Solvent volatility at the set temperature.Reduce the reaction temperature. Use a larger reaction vial to increase the headspace. Ensure the correct fill volume is used (typically 1/3 to 1/2 of the vial volume).

Conclusion: A Paradigm Shift in Heterocyclic Synthesis

Microwave-assisted synthesis represents a significant advancement in the preparation of quinazoline derivatives.[11][15] The technology not only accelerates the drug discovery process by enabling rapid synthesis and optimization but also aligns with the growing demand for sustainable and efficient chemical practices.[4][9] The protocols and guidelines presented in this application note provide a solid foundation for researchers to harness the power of microwave chemistry in their pursuit of novel therapeutic agents. By understanding the principles and causality behind these methods, scientists can confidently and effectively incorporate this transformative tool into their research and development workflows.

References

One-Pot Synthesis of Functionalized Quinazolines: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of Quinazolines and the Rise of One-Pot Syntheses

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in pharmaceuticals stems from its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The development of efficient and sustainable methods for the synthesis of functionalized quinazolines is, therefore, a critical endeavor for drug discovery and development professionals.

Traditionally, the synthesis of these vital compounds has involved multi-step procedures that are often time-consuming, generate significant waste, and result in lower overall yields.[4] In recent years, the paradigm has shifted towards one-pot, multi-component reactions (MCRs). These elegant synthetic strategies, where multiple bond-forming events occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced environmental impact.[5][6] This application note provides a detailed guide to the one-pot synthesis of functionalized quinazolines, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and practical troubleshooting advice.

Reaction Mechanisms and Strategic Considerations

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. The one-pot formation of the quinazoline ring system can proceed through several key pathways, largely dependent on the chosen starting materials. Two of the most classical and relevant transformations are the Friedländer annulation and the Niementowski quinazolinone synthesis.

The Friedländer Annulation Pathway

The Friedländer synthesis is a powerful method for constructing quinoline rings, and its principles can be extended to quinazoline synthesis. It typically involves the condensation of a 2-aminoaryl ketone or aldehyde with a compound containing an activated methylene group.[7][8] In the context of a one-pot quinazoline synthesis, a three-component reaction between a 2-aminoaryl ketone, an aldehyde, and a nitrogen source (like ammonium acetate) follows a Friedländer-type mechanism.

The reaction is believed to initiate with the formation of an enamine from the 2-aminoaryl ketone. Concurrently, the aldehyde reacts with the nitrogen source to form an imine. These intermediates then undergo a series of condensation and cyclization reactions, culminating in the formation of the fully aromatic quinazoline ring. The final step is an oxidation, which can occur spontaneously in the presence of air or be promoted by an added oxidant.

Mechanism: Friedländer-Type One-Pot Quinazoline Synthesis

Friedlander_Mechanism start 2-Aminoaryl Ketone + Aldehyde + NH4OAc enamine Enamine Intermediate start->enamine imine Imine Intermediate start->imine condensation Condensation enamine->condensation imine->condensation cyclization Intramolecular Cyclization condensation->cyclization dihydroquinazoline Dihydroquinazoline cyclization->dihydroquinazoline oxidation Oxidation (-2H) dihydroquinazoline->oxidation product Functionalized Quinazoline oxidation->product

Caption: Friedländer-type one-pot synthesis of quinazolines.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classic method for the synthesis of quinazolin-4(3H)-ones, which involves the thermal condensation of an anthranilic acid with an amide.[5][9] This reaction can be adapted into a one-pot, three-component process by reacting anthranilic acid, an orthoester (as a one-carbon source), and a primary amine.

The proposed mechanism for this one-pot variant begins with the reaction between the anthranilic acid and the orthoester to form a benzoxazinone intermediate. This intermediate is then susceptible to nucleophilic attack by the primary amine, leading to the opening of the oxazinone ring to form an N-acylanthranilamide. Subsequent intramolecular cyclization and dehydration furnish the final quinazolin-4(3H)-one product.[10]

Mechanism: Niementowski-Type One-Pot Quinazolinone Synthesis

Niementowski_Mechanism start Anthranilic Acid + Orthoester + Amine benzoxazinone Benzoxazinone Intermediate start->benzoxazinone nucleophilic_attack Nucleophilic Attack by Amine benzoxazinone->nucleophilic_attack acylanthranilamide N-Acylanthranilamide Intermediate nucleophilic_attack->acylanthranilamide cyclization_dehydration Intramolecular Cyclization & Dehydration acylanthranilamide->cyclization_dehydration product Functionalized Quinazolin-4(3H)-one cyclization_dehydration->product

Caption: Niementowski-type one-pot synthesis of quinazolin-4(3H)-ones.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for two distinct and reliable one-pot syntheses of functionalized quinazolines.

Protocol 1: Catalyst-Free, Three-Component Synthesis of 2,4-Disubstituted Quinazolines

This protocol describes an environmentally friendly and operationally simple method for the synthesis of 2,4-disubstituted quinazolines from 2-aminoaryl ketones, aldehydes, and ammonium acetate under solvent-free conditions.[11][12]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-aminobenzophenone) (1.0 mmol)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 mmol)

  • Ammonium acetate (5.0 mmol)

  • Round-bottom flask (25 mL)

  • Magnetic stirrer and heating mantle with temperature control

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the 2-aminoaryl ketone (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol).

  • Mix the solids thoroughly with a spatula.

  • Heat the reaction mixture at 100-120 °C with stirring for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Add 10 mL of cold water to the flask and stir for 15 minutes.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a suitable eluent (e.g., a gradient of ethyl acetate in hexane).

Workflow: Catalyst-Free Quinazoline Synthesis

Catalyst_Free_Workflow mix Mix Reactants: 2-Aminoaryl Ketone, Aldehyde, Ammonium Acetate heat Heat at 100-120 °C (1-2 hours) mix->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete precipitate Precipitate with Cold Water cool->precipitate filter Filter and Wash precipitate->filter purify Purify (Recrystallization or Column Chromatography) filter->purify product Pure 2,4-Disubstituted Quinazoline purify->product

Caption: Workflow for the catalyst-free synthesis of quinazolines.

Protocol 2: Microwave-Assisted, One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones

This protocol utilizes microwave irradiation to accelerate the reaction between anthranilic acid, an orthoester, and a primary amine, providing a rapid and efficient route to 3-substituted quinazolin-4(3H)-ones.[13]

Materials:

  • Anthranilic acid (5.0 mmol)

  • Trimethyl orthoformate (6.0 mmol)

  • Primary amine (e.g., aniline) (6.0 mmol)

  • Ethanol (10 mL)

  • Microwave reactor

  • Microwave-safe reaction vessel with a magnetic stir bar

  • Crushed ice

  • Buchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine anthranilic acid (5.0 mmol), trimethyl orthoformate (6.0 mmol), the primary amine (6.0 mmol), and ethanol (10 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30 minutes with stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture over crushed ice with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry it.

  • The crude product can be further purified by recrystallization from ethanol.

Comparative Performance of One-Pot Synthesis Protocols

The choice of synthetic protocol often depends on factors such as desired substitution pattern, available equipment, and scalability. The following table summarizes the performance of various one-pot methods for quinazoline synthesis.

Starting MaterialsCatalyst/ConditionsProduct TypeTypical Yield (%)Reaction TimeReference(s)
2-Aminoaryl Ketone, Aldehyde, NH₄OAcNone, 100-120 °C2,4-Disubstituted Quinazoline76-941-2 h[11][12]
Anthranilic Acid, Orthoester, AmineMicrowave, 120 °C3-Substituted Quinazolin-4(3H)-one75-9930 min[13][14]
2-Aminoaryl Ketone, Amine[Ru(p-cymene)Cl₂]₂, 1,2-benzenediol2-Substituted QuinazolineHigh20 h[15]
2-Aminoaryl Alcohol, Ketone/NitrileCo(OAc)₂·4H₂OQuinoline/Quinazolineup to 9712-24 h[16]
Anthranilic Acid, Acetic Anhydride, AmineUltrasonic Irradiation2-Methyl-3-substituted Quinazolin-4(3H)-oneHigh1-2 h[4]

Troubleshooting and Optimization

Even with robust protocols, challenges can arise. This section provides guidance on common issues encountered during one-pot quinazoline synthesis.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield - Incomplete reaction- Incorrect stoichiometry- Deactivated catalyst (if applicable)- Unsuitable reaction temperature- Increase reaction time and monitor by TLC.- Verify the molar ratios of reactants.- Use fresh or activated catalyst.- Optimize temperature; too low may be inefficient, too high may cause degradation.[17][18]
Formation of Multiple Byproducts - Side reactions due to high temperature- Presence of water or oxygen- Self-condensation of starting materials- Lower the reaction temperature.- Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][17]- Consider adding reactants sequentially or using a higher dilution.
Difficulty in Product Purification - Byproducts with similar polarity to the product- "Oiling out" during recrystallization- Optimize the mobile phase for column chromatography.- Employ acid-base extraction to separate acidic or basic impurities.- For recrystallization, try a different solvent system or use a co-solvent. Seeding with a pure crystal can also help.[19]
Inconsistent Results on Scale-up - Inefficient heat and mass transfer- Changes in reaction kinetics- Ensure efficient stirring in larger reactors.- For exothermic reactions, add one reactant portion-wise to control the temperature.- Re-optimize reaction concentration for the larger scale.[19]

Conclusion

One-pot synthesis methodologies represent a significant advancement in the field of heterocyclic chemistry, offering a more efficient, economical, and environmentally benign approach to the construction of functionalized quinazolines. By understanding the underlying reaction mechanisms and having access to detailed and reliable protocols, researchers can effectively synthesize a diverse library of these medicinally important compounds. This guide provides the foundational knowledge and practical insights necessary to implement these powerful synthetic strategies, troubleshoot common challenges, and ultimately accelerate the pace of drug discovery and development.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-Bromo-2-chloroquinazoline Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the large-scale synthesis of 6-bromo-2-chloroquinazoline, a key intermediate in the development of various pharmaceutical compounds. The protocols and discussions herein are grounded in established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical applicability for industrial-scale production.

Introduction: The Significance of this compound

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, particularly in oncology.[1] The subject of this guide, this compound, is a versatile intermediate whose strategic importance lies in the differential reactivity of its two halogen substituents. This allows for selective, sequential functionalization, making it a valuable building block in the synthesis of complex molecular architectures.[2] The bromine at the 6-position and the chlorine at the 2-position serve as reactive handles for introducing a diverse array of functional groups, enabling the construction of targeted and potent drug candidates.[2]

Strategic Overview of the Synthesis

The large-scale synthesis of this compound is a two-step process commencing from 5-bromoanthranilic acid. The first step involves the cyclization of 5-bromoanthranilic acid to form the intermediate, 6-bromoquinazolin-2(1H)-one. The subsequent and critical step is the chlorination of this intermediate using phosphorus oxychloride (POCl₃) to yield the final product.

Synthesis_Overview A 5-Bromoanthranilic Acid B 6-Bromoquinazolin-2(1H)-one A->B Cyclization C This compound B->C Chlorination (POCl₃)

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of 6-Bromoquinazolin-2(1H)-one

This initial step establishes the core quinazoline ring system. The selection of reagents and reaction conditions is critical for achieving a high yield and purity of the intermediate, which directly impacts the efficiency of the subsequent chlorination step.

Protocol: Large-Scale Synthesis of 6-Bromoquinazolin-2(1H)-one

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
5-Bromoanthranilic acid20776-50-5216.03 g/mol 1.0
Phenyl isothiocyanate103-72-0135.19 g/mol 1.5
Triethylamine121-44-8101.19 g/mol Excess
Absolute Ethanol64-17-546.07 g/mol Solvent

Procedure:

  • Reaction Setup: In a suitably sized, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, charge 5-bromoanthranilic acid and absolute ethanol.

  • Reagent Addition: While stirring, add triethylamine to the suspension. Subsequently, add phenyl isothiocyanate dropwise, maintaining the temperature below 30°C.[3]

  • Reaction: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 20 hours.[3] The progress of the reaction should be monitored by a suitable in-process control, such as High-Performance Liquid Chromatography (HPLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration. The crude product is then recrystallized from ethanol to yield pure 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.[3]

Note: The synthesis of 6-bromoquinazolin-2(1H)-one can also be achieved through other reported methods, and the choice of method may depend on the availability of starting materials and specific process requirements.

Part 2: Chlorination of 6-Bromoquinazolin-2(1H)-one

This is the pivotal and most hazardous step in the synthesis, requiring stringent safety protocols due to the use of phosphorus oxychloride. The conversion of the quinazolinone to the chloroquinazoline proceeds via a phosphorylation-chlorination mechanism.

Mechanism of Chlorination with POCl₃

The reaction of quinazolones with POCl₃ occurs in two distinct stages. Initially, a phosphorylation reaction takes place under basic conditions at temperatures below 25°C, forming various phosphorylated intermediates.[4] This is followed by the clean conversion of these intermediates to the corresponding chloroquinazoline upon heating to 70-90°C.[4] Product formation arises exclusively from the reaction of (O)-phosphorylated intermediates with the chloride ion.[4]

Chlorination_Mechanism Quinazolinone 6-Bromoquinazolin-2(1H)-one Phosphorylated_Intermediate (O)-Phosphorylated Intermediate Quinazolinone->Phosphorylated_Intermediate Phosphorylation POCl3 POCl₃ POCl3->Phosphorylated_Intermediate Product This compound Phosphorylated_Intermediate->Product Nucleophilic Attack Chloride_Ion Cl⁻ Chloride_Ion->Product Byproduct PO₂Cl₂⁻

Caption: Simplified mechanism of chlorination using POCl₃.

Safety First: Handling Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive and water-reactive substance.[5][6] It reacts violently with water, moisture, or steam to produce hydrogen chloride and phosphoric acid.[5] Inhalation can be fatal, and contact can cause severe burns to the skin and eyes.[7]

Mandatory Safety Precautions:

  • Handling Environment: All manipulations must be conducted in a well-ventilated chemical fume hood. Ensure that eyewash stations and safety showers are in close proximity and operational.[5]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Chemical splash goggles and a full-face shield are required.[6]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[5]

    • Respiratory Protection: A NIOSH-approved air-purifying respirator suitable for acid gases and organic vapors should be used. For unknown concentrations, a self-contained breathing apparatus (SCBA) is necessary.[6]

  • Spill Management: Do not use water to clean up spills. Use an inert absorbent material. The contaminated material must be disposed of as hazardous waste.[5]

  • Quenching: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme caution, typically by slowly adding the reaction mixture to ice water.

Protocol: Large-Scale Synthesis of this compound

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
6-Bromo-2(1H)-quinazolinone129342-99-8225.04 g/mol 1.0
Phosphorus oxychloride (POCl₃)10025-87-3153.33 g/mol Excess (acts as reagent and solvent)
Ice Water-18.02 g/mol For quenching

Procedure:

  • Reaction Setup: In a dry, jacketed glass reactor equipped with a mechanical stirrer, reflux condenser with a drying tube, and a temperature probe, charge 6-bromo-2(1H)-quinazolinone.

  • Reagent Addition: Under a nitrogen atmosphere, slowly add phosphorus oxychloride to the reactor.[8]

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 5 hours.[8] Monitor the reaction progress by HPLC until the starting material is consumed.

  • Work-up - POCl₃ Removal: After completion, cool the reaction mixture. The excess POCl₃ should be removed by distillation under reduced pressure.[9]

  • Work-up - Quenching: (CRITICAL STEP) The residual reaction mixture must be quenched with extreme care. Slowly and cautiously add the residue dropwise to a large volume of vigorously stirred ice water. A yellow solid will precipitate.[8]

  • Isolation and Purification: Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum. The yield of this compound is typically around 54%.[8] Further purification can be achieved by recrystallization if necessary.

Part 3: Scale-Up Considerations and Process Optimization

Transitioning from a laboratory-scale synthesis to large-scale industrial production presents several challenges that must be proactively addressed.

Key Scale-Up Challenges:
  • Mass and Heat Transfer: In larger reactors, inefficient mixing and heat dissipation can lead to localized temperature gradients, potentially causing side reactions and a decrease in yield.[10]

  • Reagent Addition: The rate of addition of reagents, particularly in exothermic reactions, needs to be carefully controlled to manage the reaction temperature.

  • Crystallization and Isolation: Crystallization processes are highly sensitive to cooling rates and agitation, which differ significantly at a larger scale. "Oiling out" or the formation of fine, difficult-to-filter powders can occur.[10]

Strategies for Process Optimization:
  • Solvent Selection: While POCl₃ can act as both a reagent and a solvent, for very large scales, the use of a co-solvent might be considered to improve slurry handling and heat transfer. However, the compatibility of the solvent with POCl₃ must be thoroughly evaluated.

  • Reaction Monitoring (In-Process Controls - IPCs): Regular sampling and analysis by HPLC are crucial to track the consumption of the starting material and the formation of the product and any impurities. This allows for real-time adjustments to the reaction conditions.

  • Purification: For large-scale purification, techniques such as slurry washing with appropriate solvents or recrystallization from a well-defined solvent/anti-solvent system are often employed to achieve the desired purity profile.

Part 4: Analytical Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount for its use in subsequent pharmaceutical manufacturing steps.

Analytical Methods:
TechniquePurposeTypical Observations/Parameters
HPLC Purity assessment and quantification of impuritiesReversed-phase C18 column with a gradient of water and acetonitrile containing a modifier like formic acid. Detection at a suitable UV wavelength (e.g., 254 nm).[11]
¹H NMR Structural confirmationThe proton NMR spectrum should show characteristic signals for the aromatic protons of the quinazoline ring system.
Mass Spectrometry (MS) Molecular weight confirmationElectrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion corresponding to the molecular weight of the product (approximately 243 and 245 due to bromine isotopes).[8]

Part 5: Waste Management and Environmental Considerations

The large-scale synthesis of this compound generates waste streams that require careful management.

  • Phosphorus-Containing Waste: The aqueous waste from the quenching step will contain phosphoric acid and hydrochloric acid. This acidic waste must be neutralized before disposal.

  • Organic Waste: Solvents from recrystallization and washing steps should be collected and disposed of according to local environmental regulations.

  • POCl₃ Residues: Any residual POCl₃ and its hydrolysis products are considered hazardous waste and must be handled and disposed of by specialized waste management services.[5]

Conclusion

The large-scale synthesis of this compound is a well-established but challenging process that demands meticulous attention to safety, process control, and quality assurance. By understanding the underlying chemical principles, adhering to stringent safety protocols for handling hazardous reagents like phosphorus oxychloride, and implementing robust in-process controls, researchers and drug development professionals can successfully and safely produce this vital pharmaceutical intermediate on an industrial scale.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the unique challenges presented by specific substrate classes in complex organic reactions. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize Suzuki-Miyaura cross-coupling reactions involving 2-chloroquinazolines. The quinazoline core is a vital scaffold in medicinal chemistry, and mastering its functionalization is key to accelerating discovery.[1]

This resource is structured as a series of frequently asked questions (FAQs) that directly address common issues encountered in the lab, from low conversion to problematic side reactions. We will delve into the causality behind each experimental choice, providing you with the rationale needed to adapt and innovate.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the specific challenges you may encounter when using 2-chloroquinazolines as the electrophilic partner in your Suzuki coupling reactions.

Q1: My Suzuki coupling with a 2-chloroquinazoline is giving a very low yield or failing completely. What are the first things I should check?

A1: A failed or low-yielding reaction with a 2-chloroquinazoline typically points to issues with the fundamental reaction parameters, magnified by the inherent low reactivity of the C-Cl bond.[2][3] The C-Cl bond is significantly stronger and less readily undergoes oxidative addition compared to its bromide or iodide counterparts, making catalyst and condition selection paramount.[2][4]

Here is your initial diagnostic checklist:

  • Inert Atmosphere Integrity: The single most critical factor is the rigorous exclusion of oxygen. The active Pd(0) catalyst and electron-rich phosphine ligands are highly susceptible to oxidation.[2] Ensure your reaction vessel was properly purged (at least three vacuum/backfill cycles with argon or nitrogen) and that the reaction is maintained under a positive pressure of inert gas.[5] Oxygen presence not only deactivates the catalyst but can also promote the unwanted homocoupling of your boronic acid.[6][7]

  • Reagent & Solvent Quality: Use fresh, high-purity reagents. Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation.[2][5] Solvents must be anhydrous (if using an anhydrous protocol) and thoroughly degassed prior to use to remove dissolved oxygen.[2][8]

  • Catalyst System Activation: The choice of palladium source and, more importantly, the ligand is crucial for activating the C-Cl bond.[3][9] Standard catalysts like Pd(PPh₃)₄, which may work for aryl bromides, are often insufficient for 2-chloroquinazolines.[3] You need a more robust system. (See Q2 for specific recommendations).

  • Base Selection and Solubility: The base is not just a spectator; it is essential for activating the boronic acid to facilitate the transmetalation step.[5][10] Its strength and solubility can dramatically impact the reaction rate. If the base is not sufficiently soluble or strong enough, the catalytic cycle will stall.[2]

A systematic check of these four areas will resolve the majority of outright reaction failures.

Q2: I'm using a standard palladium catalyst and not seeing any product. Which catalyst/ligand system is best for a challenging 2-chloroquinazoline coupling?

A2: This is the most common point of failure. The oxidative addition to an electron-rich heteroaryl chloride like 2-chloroquinazoline is often the rate-limiting step. To overcome this energy barrier, you need a catalyst system that is both highly active and stable. This is achieved by pairing a palladium source (like Pd(OAc)₂ or Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand.[3][9]

These ligands enhance the electron density on the palladium center, which promotes the oxidative addition step.[4][9] Their steric bulk favors the formation of monoligated L₁Pd(0) species, which are the most catalytically active for this step.[9]

Table 1: Recommended Catalyst Systems for 2-Chloroquinazoline Couplings

Catalyst/Ligand CombinationClassKey AdvantagesTypical Loading (mol%)Reference
Pd(OAc)₂ + SPhos / XPhos / RuPhos Buchwald LigandsHigh activity for aryl chlorides, excellent thermal stability. Often the first choice for difficult couplings.1-5% Pd, 1.1-1.5x Ligand:Pd[3][5][9]
PdCl₂(dppf) Ferrocenyl LigandGood general-purpose catalyst, often effective and commercially available as a stable pre-catalyst.2-5%[11][12]
Pd(PPh₃)₄ TriarylphosphineLower activity. Generally only suitable for more reactive C-Br or C-I bonds, but may work in specific cases under forcing conditions.[1][3]5-10%[1][3]
Buchwald Precatalysts (e.g., XPhos Pd G3) Pre-formed CatalystAir- and moisture-stable solids that reliably generate the active L₁Pd(0) species in solution, improving reproducibility.1-5%[6][13]

Expert Insight: For a stubborn 2-chloroquinazoline, start with a Buchwald ligand system like SPhos or XPhos. If reproducibility is an issue, switching to a G3 or G4 Buchwald precatalyst is highly recommended as it removes variability in generating the active catalyst.[6]

Q3: My reaction is sluggish and stalls at ~50% conversion. What can I do to drive it to completion?

A3: Stalled reactions are often a result of catalyst deactivation, insufficient reactivity, or poor solubility. Here’s a troubleshooting workflow:

  • Increase Temperature: Many Suzuki couplings benefit from heat (typically 80–110 °C).[5][8] If you are running the reaction at a lower temperature, incrementally increasing it can often overcome the activation energy barrier. Be cautious, as excessive heat can also lead to degradation.[5]

  • Switch to a Stronger Base: If you are using a mild base like Na₂CO₃, it may not be effective enough. Switching to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃ is a standard strategy for challenging couplings.[3][5] Potassium phosphate (K₃PO₄) is often an excellent choice.[5]

  • Re-evaluate Your Solvent: The solvent must solubilize all components at the reaction temperature.[5] A slurry may indicate poor solubility, hindering the reaction. Common solvents include 1,4-dioxane, toluene, or THF, often with a small amount of water to help dissolve the inorganic base.[3][10] If solubility is a major issue, consider a higher-boiling solvent like DMF or propylene carbonate (PC), which has shown excellent results for haloquinazolines.[14][15]

  • Check Boronic Acid Stoichiometry: Boronic acids can undergo competitive side reactions like homocoupling or protodeboronation.[5][6] Using a slight excess (1.2–1.5 equivalents) of the boronic acid can help compensate for this degradation and drive the reaction to completion.[8]

Q4: I am observing significant side products. What are they and how can I minimize them?

A4: The two most common side products in Suzuki couplings are the result of boronic acid homocoupling and protodeboronation of your starting material.

  • Boronic Acid Homocoupling (R-B(OH)₂ → R-R): This forms a biaryl impurity from your boronic acid. It is primarily caused by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[6][7] This Pd(II) species can then mediate the homocoupling.[16][17]

    • Solution: The most effective solution is rigorous deoxygenation of your reaction mixture and maintaining a strict inert atmosphere throughout the experiment.[5] Adding a mild reducing agent like potassium formate has also been shown to suppress homocoupling by minimizing the concentration of free Pd(II).[16]

  • Protodeboronation (R-B(OH)₂ → R-H): This is the replacement of the boronic acid group with a hydrogen atom, effectively destroying your nucleophile.[2][5] It is often caused by excess water, high temperatures, or harsh basic conditions.

    • Solution: Use anhydrous reagents and solvents where possible.[5] If the problem persists, consider converting the boronic acid to a more stable boronate ester, such as a pinacol (BPin) or MIDA ester, which are more resistant to protodeboronation.[5][6]

  • Hydrolysis of the Quinazoline Ring (at C4): While you are coupling at C2, the C4 position on the quinazoline ring is also electrophilic and can be susceptible to hydrolysis, especially under basic aqueous conditions at high temperatures.[1] This leads to the formation of the corresponding quinazolin-4-one.

    • Solution: If you observe this side product, consider running the reaction under anhydrous conditions using a base like K₃PO₄ in a solvent like anhydrous dioxane or toluene.[5] Minimizing reaction time and temperature can also help.

Visualizing the Process

Understanding the fundamental steps of the reaction and the logic of troubleshooting can significantly improve your success rate.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a series of well-defined steps involving the palladium catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar' L₂ OxAdd->Transmetal Transmetalation Product Ar-Ar' (Desired Product) Transmetal->Product Reductive Elimination Regen Catalyst Regeneration ArX 2-Chloroquinazoline (Ar-X) ArX->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->OxAdd Regen->Pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4][10][18]

Troubleshooting Flowchart for Low Yield

When faced with a low-yielding reaction, follow this logical progression to diagnose the issue.

Troubleshooting_Flowchart start Low Yield with 2-Chloroquinazoline check_inert Is the inert atmosphere rigorously maintained? start->check_inert check_catalyst Is the catalyst system potent enough for a C-Cl bond? check_inert->check_catalyst Yes sol_inert Solution: Re-purge system, use degassed solvents. check_inert->sol_inert No check_conditions Are the base, solvent, and temperature optimized? check_catalyst->check_conditions Yes sol_catalyst Solution: Switch to Buchwald ligand (SPhos, XPhos) or a G3/G4 precatalyst. check_catalyst->sol_catalyst No check_reagents Is boronic acid degrading? (Protodeboronation/Homocoupling) check_conditions->check_reagents Yes sol_conditions Solution: Screen stronger bases (K₃PO₄, Cs₂CO₃) and increase temperature (80-110 °C). check_conditions->sol_conditions No sol_reagents Solution: Use fresh boronic acid, consider a pinacol (BPin) ester, ensure rigorous deoxygenation. check_reagents->sol_reagents Yes end Optimized Yield check_reagents->end No sol_inert->check_catalyst sol_catalyst->check_conditions sol_conditions->check_reagents sol_reagents->end

Caption: A logical decision tree for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

Here we provide a standard starting protocol and an optimized protocol for more challenging substrates.

Protocol 1: Standard Conditions for 2-Chloroquinazoline Coupling

This protocol serves as a good starting point for relatively activated boronic acids.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv), arylboronic acid (1.2 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0 equiv).[8]

  • Inert Atmosphere: Seal the vial with a septum cap, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., PdCl₂(dppf), 3 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe to achieve a concentration of 0.1–0.2 M with respect to the 2-chloroquinazoline.[2][8]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at 90–100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[5][8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][5]

  • Purification: Purify the crude product by flash column chromatography.[5][8]

Protocol 2: Optimized Conditions for Challenging 2-Chloroquinazoline Coupling

This protocol employs a more active catalyst system and anhydrous conditions to minimize side reactions and maximize yield for difficult couplings.

  • Vessel Preparation: To an oven-dried Schlenk tube with a magnetic stir bar, add the 2-chloroquinazoline (1.0 equiv), arylboronic acid or boronate ester (1.5 equiv), and finely powdered anhydrous K₃PO₄ (2.5 equiv).[5][8]

  • Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere: If not using a glovebox, seal the tube and perform at least three vacuum/argon backfill cycles.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene) via syringe to a concentration of 0.1 M.

  • Reaction: Heat the reaction mixture to 100–110 °C with vigorous stirring.[8]

  • Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.

The key differences—a more active precatalyst, a stronger anhydrous base, and slightly more forcing conditions—are designed to overcome the challenges of C-Cl activation and potential side reactions.

References

Technical Support Center: Buchwald-Hartwig Amination of Haloquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of haloquinazolines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize this critical C-N bond-forming reaction for the synthesis of quinazoline-based compounds. As a Senior Application Scientist, I have compiled this guide based on established mechanistic principles and practical field experience to help you navigate the nuances of this powerful transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when performing Buchwald-Hartwig amination on haloquinazolines?

When working with haloquinazolines, particularly chloro- and bromo-substituted derivatives, you are likely to encounter a few common side reactions that can significantly impact your yield and purity. These include:

  • Hydrodehalogenation: The replacement of the halogen atom with a hydrogen atom, leading to the formation of the parent quinazoline scaffold without the desired amine coupling.

  • Homocoupling (Dimerization): The palladium-catalyzed reaction of two molecules of the haloquinazoline to form a bi-quinazoline byproduct.

  • Catalyst Deactivation: The quinazoline nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalytic species.

  • Competing Nucleophilic Aromatic Substitution (SNAr): Especially with highly activated 2- and 4-haloquinazolines, direct displacement of the halide by the amine can occur without palladium catalysis, sometimes leading to different selectivity or byproduct profiles.[1][2][3][4]

Troubleshooting Guides for Common Side Reactions

This section provides in-depth troubleshooting for the most prevalent side reactions. Each guide explains the underlying causes and offers actionable solutions to mitigate these unwanted pathways.

Problem: Significant Formation of Hydrodehalogenation Byproduct

Symptoms: Your reaction mixture shows a significant amount of the corresponding quinazoline (where the halogen has been replaced by hydrogen) alongside your desired product and unreacted starting material.

Root Cause Analysis: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations and typically arises from the formation of a palladium hydride (Pd-H) species in the catalytic cycle. This Pd-H species can then react with the haloquinazoline in a competing pathway to the desired amination. The formation of Pd-H can be promoted by several factors, including the presence of water or other protic impurities, the choice of base and ligand, and the reaction temperature. For instance, certain bases can facilitate β-hydride elimination from either the amine substrate or the palladium-amido intermediate, generating the problematic Pd-H species.[5][6]

Troubleshooting Workflow:

G start High Hydrodehalogenation Observed step1 Ensure Anhydrous & Degassed Conditions (Solvent, Amine, Base) start->step1 step2 Evaluate Base Selection - Switch to a non-coordinating, sterically hindered base (e.g., NaOtBu, LHMDS). - Avoid weaker, more coordinating bases if possible. step1->step2 step3 Optimize Ligand Choice - Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - These ligands promote faster reductive elimination, outcompeting the hydrodehalogenation pathway. step2->step3 step4 Lower Reaction Temperature - Higher temperatures can sometimes favor Pd-H formation and subsequent side reactions. step3->step4 step5 Consider a Bimetallic System - In some cases, a Pd-Cu nanocatalyst system has been shown to suppress hydrodehalogenation by favoring the amination pathway. step4->step5 end Hydrodehalogenation Minimized step5->end

Caption: Troubleshooting workflow for hydrodehalogenation.

Detailed Corrective Actions:

ParameterRecommended ActionScientific Rationale
Reaction Setup Thoroughly dry and degas all solvents and reagents. Use of a glovebox is highly recommended.Moisture and oxygen can contribute to the formation of palladium hydride species and catalyst degradation.
Base Switch to a strong, non-nucleophilic, sterically hindered base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).These bases efficiently deprotonate the amine without strongly coordinating to the palladium center, which can influence the catalytic cycle in favor of the desired amination.
Ligand Employ bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos.These ligands create a sterically hindered environment around the palladium center, which accelerates the rate-limiting reductive elimination step to form the C-N bond, thereby outcompeting the hydrodehalogenation pathway.[7]
Temperature Lower the reaction temperature in increments of 10-20 °C.While higher temperatures can increase reaction rates, they can also promote side reactions. Finding the optimal temperature is key.
Problem: Formation of Quinazoline Homocoupling (Dimer) Byproduct

Symptoms: You observe a significant byproduct with a mass corresponding to a bi-quinazoline, formed from the coupling of two molecules of your haloquinazoline starting material.

Root Cause Analysis: Homocoupling is another potential side reaction in palladium-catalyzed cross-coupling reactions. It can occur through several mechanisms, including the reaction of an oxidative addition complex with another molecule of the haloquinazoline or through a disproportionation pathway. The propensity for homocoupling can be influenced by the ligand, the concentration of the reactants, and the reaction temperature.

Troubleshooting Decision Tree:

G start Homocoupling Observed check_ligand Is the ligand sufficiently bulky? start->check_ligand use_bulky_ligand Switch to a bulkier ligand (e.g., XPhos, BrettPhos). check_ligand->use_bulky_ligand No check_concentration Are reactant concentrations high? check_ligand->check_concentration Yes use_bulky_ligand->check_concentration lower_concentration Decrease the concentration of the haloquinazoline. check_concentration->lower_concentration Yes check_temp Is the reaction temperature excessively high? check_concentration->check_temp No lower_concentration->check_temp lower_temp Reduce the reaction temperature. check_temp->lower_temp Yes end Homocoupling Minimized check_temp->end No lower_temp->end

Caption: Decision tree for troubleshooting homocoupling.

Detailed Corrective Actions:

ParameterRecommended ActionScientific Rationale
Ligand Use bulky, electron-rich phosphine ligands.Bulky ligands favor the formation of monoligated palladium species, which are generally more reactive in the desired catalytic cycle and can sterically hinder the approach of a second haloquinazoline molecule, thus suppressing dimerization.
Concentration Decrease the initial concentration of the haloquinazoline.Homocoupling is a bimolecular reaction with respect to the haloquinazoline. Lowering its concentration can disfavor this second-order process relative to the desired pseudo-first-order reaction with the amine.
Temperature Optimize the reaction temperature; avoid excessively high temperatures.High temperatures can sometimes promote side reactions like homocoupling.
Problem: Catalyst Deactivation and Incomplete Conversion

Symptoms: The reaction stalls before completion, leaving a significant amount of unreacted starting materials, even after prolonged reaction times.

Root Cause Analysis: The nitrogen atoms within the quinazoline ring are Lewis basic and can coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive. This is a known issue with many N-heterocyclic substrates in Buchwald-Hartwig amination.[8]

Troubleshooting Protocol:

Step 1: Ligand Selection

  • Action: Employ bulky, electron-donating ligands (e.g., Josiphos-type ligands, Buchwald's biaryl phosphine ligands).

  • Rationale: These ligands bind strongly to the palladium center and their steric bulk can disfavor the coordination of the quinazoline nitrogen, thus keeping the catalyst in the active cycle.

Step 2: Pre-catalyst Choice

  • Action: Consider using a pre-formed palladium pre-catalyst.

  • Rationale: Pre-catalysts can provide a more controlled and efficient generation of the active Pd(0) species, which can sometimes mitigate deactivation pathways that occur during the initial stages of the reaction.

Step 3: Base and Solvent Considerations

  • Action: Screen different bases and solvents.

  • Rationale: The choice of base and solvent can influence the stability of the catalytic intermediates and the propensity for substrate coordination. Non-coordinating solvents are generally preferred.

Problem: Competing SNAr Reaction

Symptoms: You observe the formation of the desired product, but control experiments without the palladium catalyst also show product formation, sometimes with different regioselectivity or at a slower rate.

Root Cause Analysis: Haloquinazolines, particularly 2- and 4-haloquinazolines, are electron-deficient aromatic systems. This electronic property makes them susceptible to nucleophilic aromatic substitution (SNAr) reactions, where the amine can directly displace the halide without the need for a palladium catalyst.[1][2][3][4] This is especially true at elevated temperatures.

Comparative Analysis: Buchwald-Hartwig vs. SNAr

FeatureBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)
Catalyst Palladium catalyst requiredNo catalyst needed
Substrate Scope Broad; effective for both electron-rich and electron-poor haloarenesGenerally requires electron-deficient haloarenes (like haloquinazolines)
Reaction Conditions Milder conditions often possible with modern catalystsOften requires higher temperatures and/or strongly nucleophilic amines
Selectivity Can be highly selectiveMay lead to different regioselectivity or over-reaction in some cases

When to Suspect SNAr:

  • Substrate: You are using a 2-chloro- or 4-chloroquinazoline. These are highly activated towards SNAr.

  • Control Experiment: A reaction run without the palladium catalyst and ligand still yields the aminated product.

  • Literature Precedent: The synthesis of many kinase inhibitors like Gefitinib often utilizes SNAr conditions for the amination of the 4-chloroquinazoline core.[1]

How to Leverage or Suppress SNAr:

  • To Favor SNAr: If the SNAr reaction provides the desired product cleanly, it can be a more cost-effective and environmentally friendly alternative to a palladium-catalyzed process.[1][2][4] In such cases, you can optimize the SNAr reaction by screening solvents (polar aprotic solvents like DMF or DMSO are often effective) and temperature.

  • To Favor Buchwald-Hartwig: If the SNAr pathway leads to undesirable byproducts or if you need the specific selectivity offered by the palladium-catalyzed reaction, you should aim to run the Buchwald-Hartwig amination under the mildest possible conditions (lower temperature) to disfavor the thermally promoted SNAr reaction. The use of a highly active palladium catalyst system can allow for lower reaction temperatures, thus minimizing the competing SNAr pathway.

References

Technical Support Center: Navigating the Challenges of Palladium Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Preventing Catalyst Deactivation for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for palladium-catalyzed cross-coupling reactions. As a cornerstone of modern synthetic chemistry, these reactions are pivotal in the creation of novel therapeutics and advanced materials. However, the success of these powerful transformations hinges on the stability and activity of the palladium catalyst. Catalyst deactivation is a frequent and often frustrating challenge that can lead to low yields, stalled reactions, and difficulties in purification.

This guide is designed to provide you with not just solutions, but a deeper understanding of the underlying causes of catalyst deactivation. By moving beyond simple troubleshooting checklists and delving into the "why" behind these phenomena, you will be better equipped to design robust and reproducible cross-coupling protocols.

Section 1: Troubleshooting Guides - A Symptom-Based Approach

This section is structured to address the common observable issues you might encounter during your experiments. Each guide provides a systematic approach to diagnosing and resolving the problem.

Guide 1: The Reaction Stalls or Yields are Consistently Low

Problem: Your reaction starts but fails to reach completion, or the yield of your desired product is significantly lower than expected.

Initial Diagnosis: A stalled reaction or low yield is a classic indicator of catalyst deactivation. The primary culprits are often catalyst poisoning or suboptimal reaction conditions leading to catalyst decomposition.

Troubleshooting Workflow:

  • Evaluate Reagent and Solvent Purity: The first and most critical step is to consider the purity of all your reaction components. Trace impurities can act as potent catalyst poisons.

    • Common Poisons: Sulfur-containing compounds (e.g., thiols, thioethers), nitrogen-containing heterocycles, and even residual halides from previous steps can irreversibly bind to the palladium center, blocking its active sites.[1][2]

    • Actionable Insight: Impurities in commercially available reagents are a common issue. Amines, for instance, should ideally be purified by distillation or filtration through a plug of activated alumina before use.[3] Solvents like THF can contain peroxides or other degradation products that can interfere with the reaction.[4]

  • Ensure a Scrupulously Inert Atmosphere: The active catalytic species in most cross-coupling reactions is Pd(0), which is highly sensitive to oxidation by atmospheric oxygen.

    • Causality: Oxidation of Pd(0) to inactive Pd(II) species is a major deactivation pathway. This is often exacerbated at elevated temperatures.

    • Best Practice: Rigorous degassing of solvents is non-negotiable. The "freeze-pump-thaw" method is the most effective for removing dissolved oxygen.[5] For less sensitive reactions, sparging with an inert gas (argon or nitrogen) for 20-30 minutes can be sufficient.[6] Maintaining a positive pressure of inert gas throughout the reaction is crucial.

  • Optimize Ligand and Base Selection: The choice of ligand and base is not merely about promoting the desired transformation but also about stabilizing the catalyst.

    • Ligand's Role: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) center and preventing aggregation.[6]

    • Base's Impact: The base plays a multifaceted role, including activating the coupling partners. However, an inappropriate base can lead to ligand degradation or side reactions that consume the catalyst. The choice of a weaker base (e.g., carbonates, phosphates) can be beneficial for substrates with sensitive functional groups.[7]

Experimental Protocol: Testing for Catalyst Poisoning

This protocol is designed to determine if impurities in your starting materials or solvents are the root cause of low reaction efficiency.

  • Baseline Reaction:

    • Set up your cross-coupling reaction using your standard reagents and solvents under your established conditions.

    • Carefully monitor the reaction progress (e.g., by TLC, GC, or LC-MS) and determine the final yield.

  • High-Purity Reaction:

    • Set up an identical reaction in parallel.

    • Use reagents of the highest available purity. This may involve:

      • Using freshly distilled or anhydrous, degassed solvents.[5]

      • Recrystallizing solid starting materials.

      • Purifying liquid reagents by passing them through a short plug of activated alumina.

    • Ensure all glassware is scrupulously clean and oven-dried.

  • Analysis and Interpretation:

    • Compare the yield and reaction profile of the high-purity reaction to the baseline.

    • A significant improvement in the high-purity reaction strongly suggests that catalyst poisoning from impurities in your original materials is the primary issue.

Guide 2: Formation of "Palladium Black"

Problem: A black precipitate forms in your reaction vessel, often accompanied by a rapid decrease in catalytic activity.

Diagnosis: This black solid is "palladium black," which consists of aggregated, inactive Pd(0) nanoparticles or bulk metal.[8]

Root Causes and Solutions:

CauseScientific RationaleRecommended Action
Inadequate Ligand Stabilization The phosphine or NHC ligand is essential for sterically and electronically shielding the Pd(0) center, preventing individual atoms from coalescing into larger, inactive clusters.[6]Screen a panel of more sterically demanding and/or electron-rich ligands. Buchwald-type biaryl phosphine ligands are often effective.[3]
High Catalyst Concentration At higher concentrations, the probability of two Pd(0) species encountering each other and initiating aggregation increases.Consider lowering the catalyst loading. While seemingly counterintuitive, a lower concentration of a highly active catalyst can sometimes provide better overall results.
Elevated Temperatures High temperatures increase the kinetic lability of the ligand, leading to more frequent dissociation from the palladium center. This leaves the Pd(0) momentarily "naked" and susceptible to aggregation.If possible, screen for more active catalyst systems that operate at lower temperatures. Alternatively, use more thermally stable pre-catalysts or ligands.
Inefficient Pre-catalyst Reduction When using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can be slow or incomplete, leading to side reactions that promote the formation of palladium black.Ensure your reaction conditions are suitable for efficient in-situ reduction. In some cases, using a well-defined Pd(0) source like Pd₂(dba)₃ can be advantageous.[6]

Experimental Protocol: Attempted Reactivation of Palladium Black

Note: This procedure is primarily for the recovery of palladium. The reactivated catalyst may not exhibit the same activity as a fresh catalyst and should be tested on a small scale.

  • Isolation: Filter the reaction mixture to collect the palladium black.

  • Washing: Thoroughly wash the collected solid with the reaction solvent, followed by a low-boiling solvent like hexane to remove adsorbed organic impurities.

  • Drying: Carefully dry the palladium black under vacuum. Caution: If the palladium was used in a hydrogenation reaction and is supported on carbon (Pd/C), it can be pyrophoric and ignite upon contact with air when dry. Keep it wet and handle with extreme care.[8]

  • Re-oxidation and Re-reduction (Advanced): In some cases, the palladium black can be dissolved in aqua regia (a mixture of nitric acid and hydrochloric acid) to form a Pd(II) salt. This can then be used to prepare a fresh catalyst. This process should only be attempted by experienced chemists with appropriate safety precautions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common sources of catalyst poisons in a typical lab setting?

A1: Catalyst poisons can be introduced from various sources:

  • Reagents: Sulfur-containing impurities in starting materials, particularly those derived from sulfur-based reagents in previous synthetic steps.

  • Solvents: Peroxides in ethers like THF, or aldehydes in other solvents.

  • Atmosphere: Oxygen from incomplete degassing.

  • Cross-Contamination: Residual cleaning agents (e.g., sulfur-containing detergents) on glassware.

Q2: How can I prevent homocoupling of my boronic acid in a Suzuki reaction?

A2: Homocoupling is a common side reaction, especially in the presence of oxygen. It is often promoted by Pd(II) species. To minimize homocoupling:

  • Rigorous Degassing: As with preventing general catalyst deactivation, the exclusion of oxygen is paramount.[6]

  • Choice of Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be beneficial. If you are using a Pd(II) pre-catalyst, ensure that its reduction to Pd(0) is rapid and efficient.

  • Mild Reducing Agents: The addition of a mild reducing agent can sometimes help to minimize the concentration of Pd(II) in the reaction mixture.[3]

  • Base Selection: The choice of base can also influence the rate of homocoupling.

Q3: My Heck reaction is giving low yields. What are some specific troubleshooting steps for this reaction?

A3: The Heck reaction can be sensitive to several factors:

  • Oxidative Addition: Especially with less reactive aryl chlorides, the initial oxidative addition step can be slow. Using highly electron-rich and bulky ligands like tri(tert-butyl)phosphine (P(tBu)₃) can promote this step.[8]

  • Base Choice: An appropriate base is needed to neutralize the acid generated in the catalytic cycle. Inorganic bases like carbonates or organic bases like triethylamine are common choices. The optimal base is substrate-dependent and may require screening.

  • Temperature: Heck reactions often require elevated temperatures, but this can also lead to catalyst decomposition. Finding the optimal temperature window is key.[8]

Q4: What is the role of the ligand-to-palladium ratio, and how should I optimize it?

A4: The ligand-to-palladium ratio is a critical parameter.

  • Too Little Ligand: An insufficient amount of ligand will not adequately stabilize the Pd(0) species, leading to aggregation and the formation of palladium black.

  • Too Much Ligand: An excess of ligand can lead to the formation of highly coordinated, less reactive palladium species, which can slow down or inhibit the catalytic cycle.

  • Optimization: A ligand-to-palladium ratio of 1:1 to 2:1 is a common starting point for monodentate ligands. For bidentate ligands, a 1:1 ratio is typical. However, the optimal ratio can be substrate-dependent and may require empirical optimization.

Section 3: Data Presentation and Visualization

Table 1: Common Catalyst Poisons and Their Sources
Poison ClassExamplesCommon SourcesMechanism of Poisoning
Sulfur Compounds Thiols, thioethers, sulfoxidesReagents from previous steps, contaminated solventsStrong, often irreversible, coordination to the palladium center, blocking active sites.[1]
Nitrogen Heterocycles Pyridine, imidazoleSubstrates, additives, impuritiesCoordination to the palladium center, which can compete with the desired ligands and substrates.
Halides Excess I⁻, Br⁻Byproducts of the reaction, impuritiesCan form stable, less reactive palladium-halide complexes.[9]
Oxidizing Agents Oxygen, peroxidesIncomplete degassing, aged solvents (e.g., THF)Oxidation of the active Pd(0) to inactive Pd(II) species.[9]
Carbon Monoxide -Incomplete combustion from other processes, certain reactionsStrong coordination to palladium, leading to catalyst inhibition.[1]
Table 2: A Selection of Common Phosphine Ligands for Cross-Coupling
LigandStructureKey FeaturesTypical Applications
Triphenylphosphine (PPh₃) P(C₆H₅)₃The classic, relatively inexpensive phosphine ligand.Suzuki, Heck, and Stille couplings with activated substrates.
Tri(tert-butyl)phosphine (P(tBu)₃) P(C(CH₃)₃)₃Highly electron-rich and sterically bulky.Heck reactions with aryl chlorides, Buchwald-Hartwig aminations.[8]
XPhos A bulky, electron-rich biaryl phosphine ligand.A versatile ligand for a wide range of Suzuki and Buchwald-Hartwig couplings.
SPhos Another versatile and highly active biaryl phosphine ligand.Often used for challenging Suzuki couplings and C-N bond formations.
dppf A bidentate ferrocenyl phosphine ligand.Provides good stability and is effective in a variety of cross-coupling reactions.

Section 4: Visualizing Deactivation and Troubleshooting

Diagram 1: Key Pathways of Palladium Catalyst Deactivation

G cluster_deactivation Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Poisoning Catalyst Poisoning Active_Catalyst->Poisoning Impurities (S, N, etc.) Aggregation Aggregation (Palladium Black) Active_Catalyst->Aggregation Insufficient Ligand High Temperature Oxidation Oxidation Active_Catalyst->Oxidation Oxygen Peroxides Ligand_Degradation Ligand Degradation Active_Catalyst->Ligand_Degradation Harsh Conditions Incompatible Reagents Deactivated_Catalyst Inactive Species Poisoning->Deactivated_Catalyst Aggregation->Deactivated_Catalyst Oxidation->Deactivated_Catalyst Ligand_Degradation->Deactivated_Catalyst

Caption: Major pathways leading to the deactivation of a Pd(0) catalyst.

Diagram 2: A Logical Workflow for Troubleshooting Low Yields

G Start Low Yield or Stalled Reaction Check_Purity Are Reagents & Solvents High Purity? Start->Check_Purity Check_Inertness Is the Atmosphere Rigorously Inert? Check_Purity->Check_Inertness No Solution_Purity Purify Reagents & Solvents Check_Purity->Solution_Purity Yes Check_Conditions Are Ligand, Base, & Temp Optimal? Check_Inertness->Check_Conditions No Solution_Inertness Improve Degassing & Inert Gas Blanket Check_Inertness->Solution_Inertness Yes Solution_Conditions Screen Ligands, Bases, & Temperatures Check_Conditions->Solution_Conditions No Success Reaction Improved Solution_Purity->Success Solution_Inertness->Success Solution_Conditions->Success

Caption: A systematic approach to diagnosing and solving low-yield issues.

Section 5: Advanced Characterization Techniques

For a more in-depth analysis of catalyst deactivation, several advanced analytical techniques can be employed:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can provide information about the oxidation state of the palladium (e.g., distinguishing between Pd(0) and Pd(II)) and can detect the presence of surface poisons.[10][11]

  • Transmission Electron Microscopy (TEM): TEM is invaluable for visualizing the morphology of the catalyst. It can be used to observe the aggregation of palladium nanoparticles, providing direct evidence for the formation of palladium black.[12][13][14]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): ICP-MS is an ultra-sensitive technique for quantifying the amount of palladium that may have leached into the product solution. This is particularly important in pharmaceutical applications where stringent limits on residual metals are required.[15][16]

By understanding the fundamental causes of catalyst deactivation and employing a systematic, evidence-based approach to troubleshooting, you can significantly improve the reliability and success of your palladium cross-coupling reactions.

References

Technical Support Center: Purification Strategies for 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 6-bromoquinazoline derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these valuable heterocyclic compounds. The presence of the bromine atom at the 6-position, while often crucial for biological activity, can introduce specific purification challenges.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these complexities, optimize your workflow, and achieve high purity for your target molecules.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 6-bromoquinazoline derivatives. Each issue is followed by a series of diagnostic questions and actionable solutions grounded in chemical principles.

Column Chromatography Issues

Column chromatography is a primary tool for purifying quinazoline derivatives.[2] However, success depends on carefully optimized parameters.

Problem: I'm seeing poor separation between my 6-bromoquinazoline derivative and an impurity.

  • Possible Cause & Solution:

    • Inappropriate Solvent System: The polarity of your eluent may not be optimal for resolving your compound from the impurity. The first step is always to optimize the solvent system using Thin Layer Chromatography (TLC).[3]

      • Action: Aim for a retention factor (Rf) of ~0.3 for your target compound. If the Rf values of your compound and the impurity are too close, try a different solvent system. Instead of just varying the ratio of two solvents (e.g., hexane/ethyl acetate), introduce a third solvent with different properties (e.g., a small percentage of methanol in dichloromethane) to alter the selectivity of the separation.[3]

    • Column Overloading: Loading too much crude material relative to the amount of stationary phase will inevitably lead to broad, overlapping bands.[3]

      • Action: A general rule of thumb is to use a sample-to-silica gel ratio of 1:20 to 1:100 by weight.[3] If you have a large amount of material, it is often better to perform multiple smaller chromatographic runs or use a larger column.

    • Improperly Packed Column: The presence of channels, cracks, or air bubbles in the stationary phase will result in an uneven solvent front and poor separation.[3]

      • Action: Ensure you are using a well-slurried packing method to create a homogenous and stable column bed. Gently tap the column as you pack and allow the silica to settle completely before loading your sample.

Problem: My 6-bromoquinazoline derivative is streaking or "tailing" on the column.

  • Possible Cause & Solution:

    • Acidic/Basic Nature of Compound: Quinazoline derivatives contain basic nitrogen atoms which can interact strongly with the slightly acidic silanol groups on the surface of silica gel, causing tailing.

      • Action: Add a small amount of a basic modifier to your eluent, such as 0.1-1% triethylamine or pyridine. This will saturate the acidic sites on the silica, minimizing unwanted secondary interactions and leading to sharper peaks.

    • Poor Solubility in Eluent: If your compound has low solubility in the mobile phase as it moves down the column, it can precipitate and then redissolve, leading to tailing.

      • Action: Ensure your chosen eluent system is capable of fully solvating your compound. If necessary, use a stronger solvent system or a different solvent altogether. When loading the sample, dissolve it in a minimal amount of a strong solvent (like dichloromethane or THF) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry loading" method often improves peak shape.

Problem: My compound is not eluting from the column, even with a highly polar solvent system.

  • Possible Cause & Solution:

    • Irreversible Adsorption or Degradation: Some highly polar or reactive quinazoline derivatives can bind irreversibly to silica gel or degrade under the acidic conditions of the stationary phase.

      • Action: First, try flushing the column with a very strong solvent like 10-20% methanol in dichloromethane. If this fails, consider switching to a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reverse-phase chromatography, where the stationary phase is non-polar (e.g., C18 silica), is an excellent alternative for polar compounds.[3]

Recrystallization Issues

Recrystallization is a powerful, cost-effective technique for purifying solid compounds that are already reasonably clean (>80-90% pure).[4]

Problem: My 6-bromoquinazoline derivative "oils out" instead of forming crystals.

  • Possible Cause & Solution:

    • Solution is Supersaturated or Cooled Too Quickly: When a solution is cooled too rapidly, the molecules may not have sufficient time to orient themselves into a crystal lattice, leading to the formation of an amorphous oil.[3]

      • Action: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Placing it directly into an ice bath is a common cause of oiling out.[3] If it still oils out, try reheating the solution to dissolve the oil, add a little more solvent, and allow it to cool even more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation and induce crystallization.

    • Presence of Impurities: Impurities can inhibit the formation of a proper crystal lattice.

      • Action: The crude material may be too impure for recrystallization to be effective. Consider a preliminary purification step, such as a quick filtration through a plug of silica gel or a rapid column chromatography, to remove the bulk of the impurities before attempting recrystallization.[3]

Problem: I have a very low yield after recrystallization.

  • Possible Cause & Solution:

    • Too Much Solvent Was Used: Using an excessive amount of solvent will mean that a significant portion of your compound remains dissolved even after cooling.[3]

      • Action: The goal is to use the minimum amount of hot solvent required to fully dissolve your crude product.[4] This ensures the solution is supersaturated upon cooling, maximizing crystal formation.

    • Compound Has High Solubility in Cold Solvent: The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures.

      • Action: If your yield is consistently low, you may need to find a different solvent or a solvent mixture. Experiment with different solvent systems on a small scale. Ethanol is a common choice for recrystallizing many 6-bromoquinazoline derivatives.[5][6]

    • Premature Crystallization: If crystals form during the hot filtration step (used to remove insoluble impurities), you will lose product.

      • Action: Preheat your filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering your solution. This will prevent the solution from cooling and crystallizing prematurely.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best initial purification strategy for a crude 6-bromoquinazoline derivative?

A1: The optimal strategy depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses (<5 g), flash column chromatography on silica gel is the most versatile and effective initial purification method.[2][3] It is excellent for removing unreacted starting materials and significant byproducts with different polarities. If the crude product is a solid and appears relatively clean by TLC, recrystallization can be a simpler and more scalable first choice.[5] For achieving the highest purity (>99.5%) or separating very similar analogs, preparative HPLC is the preferred method, though it is often used as a final polishing step after an initial bulk purification.[7]

Q2: What are the most common impurities I should expect in the synthesis of 6-bromoquinazolines?

A2: Impurities are typically related to the specific synthetic route, but common classes include:

  • Unreacted Starting Materials: Such as the corresponding 5-bromoanthranilic acid or 2-aminobenzonitrile derivatives.[3][8]

  • Over-brominated or Incompletely Brominated Species: If the bromination is a step in your synthesis, you may have species with no bromine or multiple bromine atoms.

  • Hydrolyzed Intermediates: The quinazoline core can be susceptible to hydrolysis under strongly acidic or basic work-up conditions.[8]

  • Byproducts from Cyclization: Depending on the reagents used to form the quinazoline ring, various side-products can form.[8] Identifying these impurities is best done using a combination of TLC, LC-MS, and NMR spectroscopy.[7]

Q3: My 6-bromoquinazoline derivative appears to be degrading on the silica gel column. What can I do?

A3: Degradation on silica gel is often due to the acidic nature of the stationary phase. The silanol groups (Si-OH) can catalyze the decomposition of sensitive compounds.

  • Solution 1: Deactivate the Silica. Before packing your column, you can treat the silica gel with a base. Make a slurry of the silica in your starting eluent and add ~1% triethylamine. This will neutralize the acidic sites.

  • Solution 2: Use a Different Stationary Phase. Neutral alumina is a good alternative for compounds that are sensitive to acid but stable to base.

  • Solution 3: Switch to Reverse-Phase Chromatography. This is often the best solution. Reverse-phase silica (e.g., C18) is much less reactive and is ideal for purifying polar or sensitive molecules using mobile phases like water/acetonitrile or water/methanol.[3]

Q4: How do I effectively remove high-boiling point solvents like DMF or DMSO after my reaction?

A4: These solvents are a common challenge.

  • Aqueous Washes: If your compound is soluble in a non-polar organic solvent (like ethyl acetate or dichloromethane) and insoluble in water, you can perform multiple washes with water or brine in a separatory funnel. This will extract the majority of the DMF or DMSO into the aqueous layer.

  • Azeotropic Removal: For residual amounts, co-evaporation with a lower-boiling point solvent like toluene or heptane under reduced pressure can be effective.

  • Lyophilization (Freeze-Drying): If your compound is soluble in water or a mixture like water/acetonitrile, lyophilization is an excellent way to remove residual DMSO or other high-boiling solvents without applying heat.

Section 3: Data & Protocols

Comparative Data: Common Chromatography Solvents

The choice of solvent system is critical for successful chromatographic purification. The following table provides starting points for TLC method development for 6-bromoquinazoline derivatives of varying polarity.

Derivative PolarityRecommended Solvent System (v/v)Rationale & Comments
Low Polarity Hexane / Ethyl Acetate (e.g., 9:1 to 4:1)A standard choice for non-polar to moderately polar compounds. Easy to remove under vacuum.[3]
Medium Polarity Dichloromethane / Methanol (e.g., 99:1 to 95:5)Offers different selectivity compared to hexane/EtOAc. Good for compounds with amide or alcohol functionalities.
High Polarity Ethyl Acetate / Methanol (e.g., 98:2 to 90:10)Effective for highly polar derivatives, such as those containing free amine or carboxylic acid groups.
Reverse-Phase Water / Acetonitrile (+0.1% Formic Acid)Standard for reverse-phase HPLC. The acid improves peak shape for basic compounds.[3]
Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard procedure for purifying a 6-bromoquinazoline derivative.

  • Stationary Phase Selection: Use standard flash-grade silica gel (e.g., 230-400 mesh).

  • Solvent System (Eluent) Determination:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.3 for the target compound and good separation from major impurities.

  • Column Packing:

    • Slurry pack the column by mixing the silica gel with your initial, least polar eluent.

    • Pour the slurry into the column and use gentle pressure or tapping to create a uniform, compact bed.

    • Add a thin layer of sand on top of the silica to prevent disruption during sample loading.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM, MeOH).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Gently add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply pressure (using a flash chromatography system or a hand pump) to achieve a steady flow rate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified 6-bromoquinazoline derivative.

Visualization of Workflows

A logical workflow is essential for efficiently tackling purification challenges.

Purification_Strategy Figure 1. Decision Tree for Purification Strategy start Crude 6-Bromoquinazoline Product check_solid Is the product a solid? start->check_solid check_purity Is purity >85% by TLC/NMR? check_solid->check_purity Yes chromatography Perform Flash Column Chromatography check_solid->chromatography No (Oil) check_purity->chromatography No recrystallize Attempt Recrystallization check_purity->recrystallize Yes check_final_purity Is purity >98%? chromatography->check_final_purity recrystallize->check_final_purity hplc Perform Preparative HPLC check_final_purity->hplc No final_product Pure Product check_final_purity->final_product Yes hplc->final_product

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting_Workflow Figure 2. Troubleshooting Poor Column Separation start Poor Separation in Column Chromatography check_rf Is Rf ~0.3 and spots well-separated on TLC? start->check_rf optimize_tlc Re-optimize solvent system on TLC. Try different solvent combinations. check_rf->optimize_tlc No check_loading Was sample load <2% of silica weight? check_rf->check_loading Yes optimize_tlc->start Re-run column reduce_load Reduce sample load or use a larger column. check_loading->reduce_load No check_column Was the column packed correctly (no cracks/channels)? check_loading->check_column Yes reduce_load->start Re-run column repack_column Repack the column using a slurry method. check_column->repack_column No success Improved Separation check_column->success Yes repack_column->start Re-run column

Caption: A logical workflow for troubleshooting poor column chromatography separation.

References

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 2,4-Disubstituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-disubstituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving high yields for this important class of heterocyclic compounds. Quinazolines are a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer drugs that target critical signaling pathways.[1] This guide provides in-depth troubleshooting advice in a question-and-answer format to address specific issues you may encounter during your experiments.

I. Frequently Asked Questions (FAQs) - Initial Synthesis Challenges

Q1: My reaction to synthesize a 2,4-disubstituted quinazoline is resulting in a very low yield or no product at all. What are the most common initial factors to investigate?

Low or no product formation is a frequent initial hurdle. The issue often lies with the fundamental components of your reaction. Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your reactants, such as 2-aminobenzonitriles, 2-aminobenzylamines, or aldehydes, can introduce side reactions that consume your starting materials and reduce the yield of the desired product.[2]

    • Actionable Step: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point.[2] If impurities are detected, purify the starting materials before proceeding. Liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[2]

  • Reaction Temperature: Quinazoline synthesis often requires specific temperature ranges to overcome the activation energy barrier.[2]

    • Actionable Step: Perform small-scale temperature screening experiments. Set up reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress by TLC or LC-MS to identify the optimal condition.[2]

  • Choice of Solvent: The solvent plays a crucial role in reactant solubility, reaction rate, and the stability of intermediates.[2] For example, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have demonstrated excellent yields, whereas ethanol and non-polar solvents like toluene are ineffective.[2]

    • Actionable Step: Conduct a solvent screening study. Run the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the one that provides the best yield.[2]

  • Catalyst Activity (for catalyzed reactions): The efficiency of catalyzed reactions is highly dependent on the catalyst's activity.

    • Actionable Step: Use a fresh batch of catalyst and ensure it is not contaminated by impurities from the starting materials or solvent. It is also important to optimize the catalyst loading.[2]

Q2: I am using a classical method like the Niementowski or Friedländer synthesis and experiencing low yields. What are the specific challenges with these methods?

Classical synthetic routes, while foundational, have known limitations that can lead to diminished yields.

  • Niementowski Synthesis: This method involves the condensation of anthranilic acids with amides.[3] High reaction temperatures, often exceeding 130°C, can cause decomposition of starting materials or promote the formation of unwanted byproducts.[3] The reaction is also sensitive to the nature of the substituents on both the anthranilic acid and the amide.[3]

  • Friedländer Synthesis: This synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[3] A common issue is the formation of quinoline derivatives if the reaction conditions are not meticulously controlled.[3] Side reactions involving the active methylene compound can also lead to self-condensation products or other impurities.[3]

  • Bischler Synthesis: This method traditionally requires harsh conditions, including high temperatures (above 120°C) and pressure, often for extended periods.[3]

Optimization Strategy: For classical methods, consider modern variations. For instance, microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce reaction times and improve yields in the Niementowski synthesis.[1]

II. Troubleshooting Specific Side Reactions and Byproducts

Q3: I am observing an unexpected byproduct in my reaction. How can I identify and prevent its formation?

The formation of byproducts is a common cause of low yields. Identifying the byproduct is the first step toward mitigating its formation.

  • Common Byproducts and Their Prevention:

    • Quinazolinone Formation: The C4 position of the quinazoline ring is susceptible to oxidation, leading to the formation of a quinazolinone.[3]

      • Prevention: Running the reaction under an inert atmosphere can help minimize oxidation. If your desired product is a 4-substituted quinazoline, ensure the substituent is stable under the reaction conditions.[3]

    • N-oxide Formation: If an oxidant is necessary for the reaction, using a stoichiometric amount or considering a milder oxidant can prevent the formation of N-oxide byproducts.[3]

    • Dimerization/Polymerization: High concentrations of reactants can lead to intermolecular reactions resulting in dimers or polymers.[3]

      • Prevention: Perform the reaction at a lower concentration by increasing the solvent volume.[3] If using a starting material with two reactive sites, ensure its purity to prevent unintentional dimer formation.[3]

Q4: My desired 2,4-disubstituted quinazoline seems to be reacting further or decomposing under the reaction conditions. How can I address this?

Product instability can be a significant issue, especially in reactions requiring harsh conditions.

  • Monitoring Reaction Progress: Closely monitor the reaction using TLC or LC-MS. This will help you determine the optimal reaction time to maximize the formation of the desired product and minimize its subsequent degradation.

  • Lowering Reaction Temperature: If the product is thermally labile, consider if the reaction can be performed at a lower temperature, potentially with a more active catalyst or for a longer duration.

  • Inert Atmosphere: As mentioned previously, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition of the product.[3]

III. Optimizing Reaction Parameters

Q5: I have identified the likely cause of my low yield. What are some general optimization strategies I can employ?

Once you have a hypothesis for the low yield, a systematic optimization of reaction parameters is necessary.

ParameterTroubleshooting StepExpected Outcome
Reaction Time Monitor the reaction at regular intervals by TLC or LC-MS to determine the point of maximum product formation before byproduct accumulation becomes significant.Increased conversion of starting materials to the desired product.
Reactant Concentration If dimerization or polymerization is suspected, perform the reaction at a higher dilution.Reduced probability of intermolecular side reactions.[3]
Order of Addition In some cases, the order in which reactants are added can influence the reaction pathway. Experiment with adding one reactant slowly to the other.Minimized side reactions by maintaining a low concentration of one reactant.
Catalyst Loading For catalyzed reactions, screen a range of catalyst concentrations to find the optimal loading that maximizes yield without promoting side reactions.Improved reaction rate and selectivity.
Experimental Protocol: Temperature Screening
  • Set up several small-scale reactions in parallel, each in a separate reaction vial.

  • To each vial, add the starting materials, solvent, and catalyst (if applicable) in the same proportions as your standard reaction.

  • Place each vial in a heating block or oil bath set to a different temperature (e.g., room temperature, 50 °C, 80 °C, 120 °C).[2]

  • Stir the reactions for a set period.

  • At regular intervals, take a small aliquot from each reaction and analyze it by TLC or LC-MS to monitor the formation of the product and the consumption of starting materials.

  • Compare the results to determine the optimal reaction temperature.

IV. Work-up and Purification Issues

Q6: I seem to be losing a significant amount of my product during the work-up and purification steps. What are some common pitfalls?

Product loss during isolation and purification can drastically reduce your final yield.

  • Extraction Issues:

    • pH Optimization: The solubility of your quinazoline derivative in aqueous and organic layers during extraction is pH-dependent. Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form to maximize its partitioning into the organic layer.[2]

    • Solvent Choice: The choice of extraction solvent is critical. Perform small-scale liquid-liquid extractions with different organic solvents (e.g., ethyl acetate, dichloromethane, diethyl ether) to find the one that gives the highest recovery.[2]

  • Purification Challenges:

    • Recrystallization: If you are using recrystallization, the choice of solvent is key. A suitable solvent will dissolve the compound when hot but not when cold. Slow cooling promotes the formation of purer crystals.[2][4]

    • Column Chromatography: Your product may be irreversibly adsorbing to the silica gel.[2] To mitigate this, you can try deactivating the silica gel with a small amount of a polar solvent (like triethylamine in the eluent for basic compounds) or using a different stationary phase (e.g., alumina).

Experimental Protocol: Recrystallization Solvent Selection
  • Place a small amount of your crude product into several test tubes.

  • To each test tube, add a different potential recrystallization solvent.

  • Observe the solubility at room temperature. A good solvent will not dissolve the compound at this temperature.

  • Gently heat the test tubes. A suitable solvent will dissolve the compound at its boiling point.

  • Allow the solutions to cool slowly to room temperature and then in an ice bath.

  • The solvent that results in the formation of a good quantity of crystals is a suitable choice for recrystallization.[4]

V. Visualization of Troubleshooting Workflow

Troubleshooting_Workflow cluster_causes Potential Causes cluster_actions Troubleshooting Actions cluster_protocols Experimental Protocols node_cause node_cause node_action node_action node_protocol node_protocol start Low Yield of 2,4-Disubstituted Quinazoline cause1 Poor Starting Material Quality start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions / Byproducts start->cause3 cause4 Work-up / Purification Loss start->cause4 action1 Verify Purity (NMR, GC-MS) cause1->action1 action2 Optimize Temperature & Solvent cause2->action2 action3 Identify Byproducts (MS, NMR) Adjust Conditions cause3->action3 action4 Optimize Extraction & Purification cause4->action4 protocol1 Purification of Starting Materials action1->protocol1 protocol2 Temperature & Solvent Screening action2->protocol2 protocol3 Recrystallization Solvent Selection action4->protocol3

Caption: A generalized workflow for troubleshooting low yields in the synthesis of 2,4-disubstituted quinazolines.

VI. References

  • BenchChem. (n.d.). Troubleshooting common side reactions in quinazoline synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. Retrieved from --INVALID-LINK--

  • Rawat, M., & Sarkate, A. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 575. --INVALID-LINK--

  • BenchChem. (n.d.). The Niementowski Quinazolinone Synthesis: A Technical Guide for Drug Discovery. Retrieved from --INVALID-LINK--

References

Technical Support Center: Minimizing Homocoupling in Suzuki Reactions of Bromoquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the dedicated technical support guide for minimizing homocoupling side reactions in the Suzuki-Miyaura cross-coupling of bromoquinazolines. This resource is designed to provide in-depth, actionable insights and troubleshooting strategies to enhance the efficiency and yield of your synthetic routes. As Senior Application Scientists, we understand the nuances of complex heterocyclic chemistry and have structured this guide to address the specific challenges you may encounter.

The Challenge: Homocoupling in the Synthesis of Substituted Quinazolines

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly in the synthesis of complex pharmaceutical intermediates.[1][2] However, the reaction is not without its challenges, a significant one being the formation of homocoupled byproducts. In the context of bromoquinazolines, this side reaction can lead to the dimerization of the boronic acid reagent or the bromoquinazoline itself, reducing the yield of the desired cross-coupled product and complicating purification.[3][4]

This guide will walk you through the primary causes of homocoupling and provide detailed, evidence-based strategies to mitigate this unwanted side reaction.

Understanding the Mechanisms of Homocoupling

To effectively troubleshoot, it's essential to understand the root causes of homocoupling. There are two primary pathways through which this side reaction occurs:

  • Oxygen-Mediated Homocoupling: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species.[5] This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled dimer and regenerate the Pd(0) catalyst.[3][5] Rigorous exclusion of oxygen is therefore a critical first line of defense.[6]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it must be reduced in situ to the active Pd(0) state.[3] This reduction can be mediated by the boronic acid, leading to the formation of the homocoupled product.[3][7]

Troubleshooting & Optimization: A Question-and-Answer Guide

This section is formatted to directly address the common questions and issues that arise during the Suzuki coupling of bromoquinazolines.

Q1: I'm observing a significant amount of boronic acid homocoupling. What is the most likely cause and my first step to fix it?

A1: The most common culprit for boronic acid homocoupling is the presence of oxygen.[5] Your immediate focus should be on ensuring your reaction is performed under strictly anaerobic conditions.

Actionable Protocol: Rigorous Degassing

Effective oxygen removal is paramount. While sparging with an inert gas (argon or nitrogen) is common, the freeze-pump-thaw technique is generally more effective.

Step-by-Step Freeze-Pump-Thaw Protocol:

  • Freeze: Place your sealed reaction flask containing the solvent and reagents (excluding the catalyst and any temperature-sensitive materials) in a liquid nitrogen bath until completely frozen.

  • Pump: Connect the flask to a high-vacuum line and evacuate the headspace.

  • Thaw: Remove the flask from the liquid nitrogen and allow it to thaw completely. You will often see gas bubbles escaping the solvent as it thaws.

  • Repeat: Repeat this cycle at least three times to ensure the thorough removal of dissolved oxygen.

An alternative, though sometimes less rigorous method, is to sparge the solvent with an inert gas for an extended period (30-60 minutes).[8]

Q2: I've improved my degassing technique, but homocoupling is still an issue. How does my choice of palladium source impact this?

A2: Your choice of palladium source is critical. Pd(II) precatalysts like palladium acetate (Pd(OAc)₂) or palladium chloride (PdCl₂) can directly contribute to homocoupling as they require reduction to the active Pd(0) species, a process that can consume your boronic acid.[3]

Recommendations for Palladium Source Selection:

Palladium SourceTypeImpact on HomocouplingRecommendation
Pd(OAc)₂, PdCl₂ Pd(II)Can directly promote homocoupling during in situ reduction.[3]Use with caution. Consider adding a mild reducing agent or switching to a Pd(0) source.
Pd(PPh₃)₄, Pd₂(dba)₃ Pd(0)Pre-reduced, avoiding the initial homocoupling pathway.[8]A better choice to minimize homocoupling, though can be more air-sensitive.
Buchwald Precatalysts Pd(II)Designed for clean and efficient generation of the active Pd(0) catalyst, often minimizing side reactions.[7]Highly recommended for challenging couplings.

Troubleshooting Workflow: Palladium Source

G start Significant Homocoupling Observed check_pd_source What is your Palladium Source? start->check_pd_source pd_ii Pd(II) (e.g., Pd(OAc)₂, PdCl₂) check_pd_source->pd_ii pd_0 Pd(0) (e.g., Pd(PPh₃)₄) check_pd_source->pd_0 precatalyst Buchwald Precatalyst check_pd_source->precatalyst action_pd_ii Switch to a Pd(0) source or a modern precatalyst. If not possible, add a mild reducing agent (e.g., potassium formate). pd_ii->action_pd_ii action_pd_0 Homocoupling may be due to other factors. Investigate ligand, base, or reagent quality. pd_0->action_pd_0 action_precatalyst Optimize ligand and base for your specific bromoquinazoline. precatalyst->action_precatalyst

Caption: Decision tree for palladium source selection.

Q3: Can the ligand I'm using influence the extent of homocoupling?

A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.[3] For challenging substrates like bromoquinazolines, the right ligand can significantly suppress homocoupling.

Ligand Selection Strategy:

  • Bulky, Electron-Rich Ligands: These are often the key to success.

    • Electron-richness promotes the initial oxidative addition of the bromoquinazoline to the Pd(0) center, making the desired catalytic cycle more favorable.[7][9]

    • Steric bulk can accelerate the final reductive elimination step to form the product and can sterically hinder the formation of intermediates that lead to homocoupling.[7][9]

Recommended Ligands for Minimizing Homocoupling:

Ligand ClassExamplesKey Advantages
Buchwald Biarylphosphines SPhos, XPhos, RuPhosHighly effective for heteroaryl couplings; their bulk and electron-donating properties are ideal for suppressing homocoupling.[3]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong sigma-donors that form very stable complexes with palladium, often leading to higher catalyst stability and reduced side reactions.[1]
Ferrocenylphosphines dppfA robust and versatile ligand, though sometimes less effective than modern biarylphosphines for particularly challenging substrates.[7]
Q4: How does the choice of base affect homocoupling and the overall reaction?

A4: The base is essential for activating the boronic acid to facilitate transmetalation.[10] However, an inappropriate choice or concentration of base can be detrimental.

  • Inorganic bases like carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used.[11]

  • Excessively strong bases or high concentrations of hydroxide can lead to the formation of unreactive boronate species or promote catalyst decomposition.[11][12]

  • For base-sensitive functional groups, a milder base like potassium fluoride (KF) can be effective.[10]

Base Screening Recommendations:

If you suspect the base is contributing to side reactions, consider screening a panel of bases. A typical starting point would be:

  • K₂CO₃ (2 equivalents)

  • Cs₂CO₃ (2 equivalents)

  • K₃PO₄ (2 equivalents)

Run small-scale, parallel reactions to identify the base that provides the best conversion to the desired product with the least amount of homocoupling.

Q5: Could the quality of my bromoquinazoline or boronic acid be the problem?

A5: Yes, the purity and stability of your starting materials are critical.

  • Boronic Acids: These reagents can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[11] They can also exist in equilibrium with their trimeric anhydride forms, known as boroxines.[11] Using high-purity boronic acids or switching to more stable derivatives like pinacol boronate esters can significantly improve reproducibility and minimize side reactions.[11]

  • Bromoquinazolines: Ensure your aryl halide is pure and free from impurities that could poison the catalyst.

Q6: Are there any procedural tricks to further suppress homocoupling?

A6: Yes, modifying the reaction setup can have a significant impact.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[3]

  • Use a Slight Excess of the Bromoquinazoline: Using a slight excess (e.g., 1.1 equivalents) of the bromoquinazoline can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide.[3]

  • Lower Reaction Temperature: Running the reaction at the lowest temperature that still allows for a reasonable reaction rate can help suppress side reactions, which often have a higher activation energy than the desired cross-coupling.[3]

Summary Diagram: Factors Influencing Homocoupling

G center_node Homocoupling in Suzuki Reactions of Bromoquinazolines oxygen Presence of Oxygen center_node->oxygen pd_source Palladium Source (Pd(II) vs Pd(0)) center_node->pd_source ligand Ligand Choice (Bulk & Electronics) center_node->ligand base Base (Type & Concentration) center_node->base reagents Reagent Quality (Boronic Acid Stability) center_node->reagents conditions Reaction Conditions (Temp., Addition Rate) center_node->conditions

Caption: Key factors influencing homocoupling.

References

Technical Support Center: Navigating the Synthesis of Quinazoline-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to addressing a critical, yet often underestimated, challenge in the synthesis of quinazoline-based compounds: the solubility of reaction intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter solubility hurdles that can impede reaction progress, complicate purification, and impact overall yield. Here, we move beyond generic advice to provide in-depth, field-proven insights and actionable protocols to keep your research on track.

Section 1: Frequently Asked Questions (FAQs) - The "Why" Behind the Problem

This section addresses the fundamental principles governing the solubility of quinazoline intermediates. Understanding these root causes is the first step toward developing effective solutions.

Q1: Why do my quinazoline intermediates often exhibit such poor solubility in common organic solvents?

A1: The limited solubility of many quinazoline intermediates stems from a combination of structural and electronic factors inherent to the quinazoline scaffold. These compounds are characterized by a rigid, planar, and fused aromatic ring system. This planarity promotes efficient crystal lattice packing, leading to high lattice energy that must be overcome for dissolution.[1][2] Furthermore, the presence of multiple nitrogen atoms allows for strong intermolecular hydrogen bonding, further stabilizing the solid state and making it difficult for solvent molecules to solvate the individual molecules effectively. The specific substituents on the quinazoline core also play a crucial role; non-polar, aromatic groups can exacerbate poor solubility in more polar solvents.[3]

Q2: I've observed my intermediate precipitating out of the reaction mixture mid-reaction. What are the likely causes?

A2: Premature precipitation of a reaction intermediate is a common issue that can halt a reaction. The primary culprits are typically changes in the reaction environment that exceed the solubility limit of the intermediate. These can include:

  • Solvent Polarity Mismatch: The reaction may start with soluble reactants, but as the reaction progresses, the polarity of the forming intermediate may be incompatible with the chosen solvent system. The principle of "like dissolves like" is fundamental here; a significant disparity between the polarity of your intermediate and the solvent can trigger precipitation.

  • Temperature Fluctuations: The solubility of most organic compounds is highly dependent on temperature. For many solids, solubility increases with temperature. If the reaction is not adequately heated, or if there are temperature drops, the intermediate can crash out of solution.

  • Concentration Effects: As the reaction proceeds, the concentration of the intermediate increases. If this concentration surpasses its saturation point in the given volume of solvent, precipitation will occur. This is a particularly common issue in high-concentration reactions aimed at improving space-time yield.

  • Formation of Byproducts: The generation of byproducts can alter the overall composition and solvating power of the reaction medium, sometimes leading to the precipitation of the desired intermediate.

Q3: How significantly do different substituents on the quinazoline ring affect solubility in organic solvents?

A3: Substituents have a profound impact on the solubility of quinazoline intermediates. Here's a general guide:

  • Polar, Hydrogen-Bonding Groups: Functional groups like hydroxyl (-OH), amino (-NH2), and carboxylic acids (-COOH) can increase solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMF, DMSO) by engaging in hydrogen bonding with the solvent.

  • Non-Polar and Bulky Groups: Large, non-polar groups, such as phenyl, tert-butyl, or long alkyl chains, tend to decrease solubility in polar solvents but may increase it in non-polar solvents like toluene or hexanes. These groups can also disrupt crystal packing, which in some cases can paradoxically improve solubility.

  • Halogens: Halogen substituents (F, Cl, Br, I) have a mixed effect. While they increase molecular weight and can enhance van der Waals interactions, their impact on solubility is highly context-dependent and related to their influence on the overall dipole moment and crystal packing of the molecule.

  • Protecting Groups: The choice of protecting groups can dramatically alter solubility. For example, a Boc-protected amine is significantly less polar and more soluble in non-polar solvents than the free amine. Conversely, a silyl ether is much less polar than the corresponding alcohol.

Section 2: Troubleshooting Guides - From Problem to Solution

This section provides actionable, step-by-step guidance for overcoming common solubility challenges encountered during the synthesis and purification of quinazoline intermediates.

Issue 1: Intermediate Precipitates During Reaction

You're running a reaction, and you notice a solid forming, indicating your intermediate is precipitating. This can lead to an incomplete reaction and a heterogeneous mixture that is difficult to work with.

start Precipitation Observed During Reaction step1 Initial Response: Increase Temperature start->step1 step2 Is the solid dissolving? step1->step2 step3 Maintain higher temperature. Monitor reaction progress. step2->step3 Yes step4 Solid persists. Add more of the current solvent. step2->step4 No step5 Is the solid dissolving? step4->step5 step6 Continue reaction with increased solvent volume. step5->step6 Yes step7 Solid persists. Introduce a co-solvent. step5->step7 No step8 Select a miscible co-solvent with higher solvating power (e.g., DMF, NMP). step7->step8 step9 Add co-solvent dropwise while monitoring for dissolution. step8->step9 step10 Is the solid dissolving? step9->step10 step11 Continue reaction in the new solvent system. step10->step11 Yes step12 Solid persists. Consider reaction failure or insoluble byproduct. step10->step12 No

Caption: Troubleshooting workflow for in-reaction precipitation.

Issue 2: Poorly Soluble Intermediate Complicates Purification

Your reaction is complete, but the crude product has very low solubility in common chromatography or recrystallization solvents, making purification a significant challenge.

Recrystallization is a powerful purification technique, but it relies on finding a suitable solvent or solvent system.

Step-by-Step Protocol: Two-Solvent Recrystallization

  • Solvent Screening:

    • Identify a "good" solvent in which your intermediate is soluble when hot.

    • Identify a "poor" (or anti-solvent) in which your intermediate is insoluble or sparingly soluble, even when hot. The two solvents must be miscible.[4][5]

  • Dissolution:

    • Place the crude intermediate in an Erlenmeyer flask.

    • Add the minimum amount of the hot "good" solvent to fully dissolve the compound.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration. This involves quickly filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[6][7][8][9] This step is crucial to prevent premature crystallization in the funnel.

  • Induce Crystallization:

    • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation).

    • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate.

  • Cooling and Crystal Growth:

    • Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[10]

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold "poor" solvent or a cold mixture of the two solvents.

  • Drying:

    • Dry the purified crystals under vacuum.

For intermediates that are not amenable to recrystallization or require separation from closely related impurities, column chromatography is necessary. However, low solubility can make loading the column challenging.

Step-by-Step Protocol: Slurry Loading for Column Chromatography

  • Prepare the Column: Pack the column with silica gel using the "wet" or "slurry" method as you normally would.[11][12][13][14][15]

  • Prepare the Slurry:

    • In a separate round-bottom flask, add a small amount of silica gel (roughly 1-2 times the mass of your crude product).

    • Dissolve your crude intermediate in a minimal amount of a relatively strong solvent in which it is soluble (e.g., dichloromethane, acetone, or ethyl acetate).

    • Add this solution to the silica gel in the flask and mix to form a thick slurry.

  • Dry the Slurry:

    • Remove the solvent from the slurry under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained. This is now your crude product adsorbed onto silica gel.

  • Load the Column:

    • Carefully add the dried silica-adsorbed product to the top of the packed column.

    • Gently tap the side of the column to ensure even packing.

    • Add a thin layer of sand on top of the sample layer to prevent disturbance when adding the eluent.

  • Elute the Column:

    • Carefully add your starting eluent to the column and begin elution as you normally would. This "dry loading" method prevents issues with a strong loading solvent interfering with the separation.[11][13]

Section 3: Data & Protocols

This section provides quantitative data and detailed protocols for common synthetic steps where solubility is a key consideration.

Solubility of Common Quinazoline Precursors

The solubility of starting materials is critical for achieving a homogeneous reaction mixture. Below is a summary of solubility data for some common anthranilic acid derivatives.

CompoundSolventTemperature (°C)Solubility (mol fraction, x10^4)
Niflumic AcidWater (pH 7)25~0.01
Niflumic AcidEthanol251180
Niflumic Acid1-Octanol251000
Flufenamic AcidWater (pH 7)25~0.001
Flufenamic AcidEthanol251050
Flufenamic Acid1-Octanol251020
Diclofenac SodiumWater (pH 7)2552

Data adapted from Domańska, U., et al. (2011). Journal of Chemical & Engineering Data.[16][17][18][19][20]

Experimental Protocol: Niementowski Quinazolinone Synthesis

This classical synthesis often requires high temperatures, where solubility can change dramatically.

Materials:

  • Substituted Anthranilic Acid

  • Amide (e.g., Formamide) or a mixture of a carboxylic acid and an amine

  • High-boiling solvent (optional, can be run neat)

Procedure (Conventional Heating):

  • Combine the substituted anthranilic acid (1 equivalent) and the amide (2-3 equivalents) in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it at this stage. High-boiling polar aprotic solvents can be beneficial if starting materials have poor solubility.

  • Heat the reaction mixture to 130-150°C and maintain for 2-6 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature. The product often crystallizes upon cooling.

  • If the product does not crystallize, pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization, typically from ethanol or an ethanol/water mixture.

Note: Microwave-assisted Niementowski reactions are often faster and can be performed solvent-free, which can mitigate some solubility issues.

Section 4: Logical Relationships in Solvent Selection

The choice of solvent is arguably the most critical decision when dealing with poorly soluble intermediates. The following diagram illustrates the thought process for selecting an appropriate solvent system.

start Start: Select Solvent for Quinazoline Synthesis step1 Analyze Intermediate's Predicted Structure start->step1 step2 High Polarity? (e.g., -OH, -NH2, -COOH) step1->step2 step3 Low Polarity? (e.g., large alkyl/aryl groups) step2->step3 No step4 Consider Polar Protic: Ethanol, Methanol Consider Polar Aprotic: DMF, DMSO, NMP step2->step4 Yes step5 Consider Non-Polar: Toluene, Dioxane, THF Consider Halogenated: DCM (for lower temps) step3->step5 Yes step6 Reaction Temperature Requirement? step3->step6 No step4->step6 step5->step6 step7 High Temp (>100°C)? Choose high-boiling solvent (Toluene, DMF, DMSO) step6->step7 High step8 Low/Room Temp? Wider range of solvents (THF, DCM, Acetonitrile) step6->step8 Low step9 Final Selection: Balance Polarity and Temperature Requirements step7->step9 step8->step9

Caption: Decision-making workflow for solvent selection.

References

Technical Support Center: Managing Regioselectivity in the Functionalization of Dichloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective functionalization of dichloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for navigating the complexities of substitution reactions on this critical heterocyclic scaffold. As a Senior Application Scientist, this resource synthesizes in-depth technical knowledge with practical, field-proven insights to help you achieve your desired regiochemical outcomes.

The 2,4-dichloroquinazoline core is a foundational building block in medicinal chemistry, serving as a precursor to a multitude of biologically active compounds, including kinase inhibitors and α1-adrenoceptor blockers.[1][2] The ability to selectively functionalize either the C2 or C4 position is paramount for structure-activity relationship (SAR) studies and the development of novel therapeutics. This guide will address the most common challenges and questions that arise during these synthetic endeavors.

I. Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution (SNAAr) is a cornerstone reaction for introducing amine and other nucleophiles onto the quinazoline scaffold. The inherent electronic properties of 2,4-dichloroquinazoline heavily favor substitution at the C4 position.[1][3]

Problem 1: Poor or No C4-Selectivity (Mixture of Isomers)

You are attempting a C4-selective amination but are observing a significant amount of the C2-substituted or di-substituted product.

Probable Causes:

  • Reaction Temperature is Too High: While elevated temperatures can increase reaction rates, they can also provide enough energy to overcome the activation barrier for substitution at the less reactive C2 position.[4]

  • Prolonged Reaction Time: Leaving the reaction for an extended period after the C4 substitution is complete can lead to a subsequent, slower reaction at the C2 position.

  • Strongly Basic Conditions: Certain strong bases can deprotonate the nucleophile, increasing its reactivity to a point where selectivity is diminished.

  • Highly Reactive Nucleophile: Very potent nucleophiles may not exhibit significant selectivity between the C2 and C4 positions.

Troubleshooting Steps:

  • Temperature Control:

    • Start the reaction at a low temperature (e.g., 0-5 °C) and slowly warm to room temperature.[4] Monitor the reaction closely by TLC or LC-MS.

    • If no reaction occurs at room temperature, incrementally increase the temperature, checking for product formation and selectivity at each stage.

  • Optimize Reaction Time:

    • Perform a time-course study to determine the optimal reaction duration for complete C4 substitution without significant formation of the di-substituted product.

  • Base Selection:

    • If a base is required, use a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃).

  • Solvent Effects:

    • Polar aprotic solvents like THF, DMF, or acetonitrile are generally effective. The choice of solvent can sometimes modulate reactivity and selectivity.

Problem 2: Achieving C2-Selectivity is Proving Difficult

You need to introduce a nucleophile at the C2 position while leaving the C4 chlorine intact, but the reaction is sluggish or yields the C4-substituted product.

Probable Causes:

  • Inherent Reactivity: The C4 position is electronically favored for nucleophilic attack. DFT calculations show it has a higher LUMO coefficient, making it more electrophilic.[1][3] Direct C2 substitution requires overcoming this inherent preference.

  • Insufficiently Forcing Conditions: C2 substitution typically requires more energy input than C4 substitution.[2][4]

Troubleshooting Steps & Strategies:

  • Sequential Substitution:

    • The most reliable method is a two-step process:

      • First, perform a C4-selective SNAAr under mild conditions.[4]

      • Then, in a subsequent step, introduce the second nucleophile at the C2 position under more forcing conditions (e.g., higher temperature, microwave irradiation).[4]

  • Steric Hindrance:

    • Utilize a bulky nucleophile for the initial C4 substitution. The steric bulk at C4 can then help direct a smaller, second nucleophile to the C2 position.

  • Blocking/Activating Group Strategy:

    • Temporarily "block" the C4 position with a group that can be removed later. For instance, a thioether can be installed at C4, which deactivates it towards further nucleophilic attack, allowing for a subsequent regioselective reaction at C2.[5]

    • Alternatively, a strategy involving an azide nucleophile can lead to a "sulfonyl group dance," where an initial C4 substitution is followed by an intramolecular rearrangement that facilitates C2 functionalization.[2]

Logical Workflow for SNAAr on Dichloroquinazolines

Caption: Decision tree for achieving regioselective SNAAr.

II. Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds. As with SNAAr, the C4 position is generally the more reactive site for cross-coupling reactions.[5]

Problem 1: Low Yield and/or Formation of Di-substituted Product in C4-Selective Coupling

You are targeting a mono-arylation at the C4 position but are getting low conversion or over-reaction to the 2,4-diarylquinazoline.

Probable Causes:

  • Incorrect Stoichiometry: Using an excess of the boronic acid derivative will drive the reaction towards di-substitution.[6]

  • Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Inadequate inert atmosphere techniques can lead to catalyst death and incomplete conversion.[7]

  • Suboptimal Base/Solvent System: The choice of base and solvent is critical for an efficient catalytic cycle, particularly the transmetalation step.[7][8]

Troubleshooting Steps:

  • Control Stoichiometry:

    • To favor mono-substitution at C4, use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid.[6] Using a larger excess will inevitably lead to the di-coupled product.

  • Ensure Inert Conditions:

    • Thoroughly degas all solvents and reagents (e.g., by sparging with argon or nitrogen for 15-30 minutes).

  • Screen Reaction Parameters:

    • Base: Screen common bases like K₂CO₃, K₃PO₄, and Cs₂CO₃. Their strength and solubility can significantly impact the reaction outcome.

    • Solvent: A mixture of an organic solvent (like 1,4-dioxane, THF, or toluene) and water is standard. The ratio can be optimized. For substrates with poor solubility, consider solvents like DMF.[8]

    • Ligand: While standard ligands like PPh₃ or dppf often work, challenging couplings might benefit from screening more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands).[9][10]

Problem 2: Significant Homocoupling of Boronic Acid (Glaser Coupling)

A major side product observed is the dimer of your boronic acid derivative.

Probable Causes:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.

  • Slow Transmetalation: If the transfer of the aryl group from boron to palladium is slow, side reactions like homocoupling become more competitive.

Troubleshooting Steps:

  • Improve Degassing: This is the most critical step. Ensure your reaction setup is scrupulously free of oxygen.

  • Optimize Base and Solvent: A strong, sufficiently soluble base is crucial to facilitate efficient transmetalation and suppress homocoupling.

  • Check Catalyst Quality: Use a high-purity palladium source. Palladium black, an inactive form of the catalyst, can sometimes promote side reactions.

Data Summary: Controlling Regioselectivity in Suzuki Coupling
Target PositionBoronic Acid (equiv.)Typical ConditionsExpected OutcomeReference
C4 1.1 - 1.2Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °CSelective mono-substitution at the more electrophilic C4 position.[6]
C2 1.1 - 1.2Requires prior C4 functionalization/blocking (e.g., thioether) followed by coupling.Selective mono-substitution at the C2 position.[5]
C2 & C4 > 2.2Pd(dppf)Cl₂, Cs₂CO₃, Dioxane, 100-120 °CDi-substitution at both positions.[6]

III. Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline almost always more reactive than the C2 position?

A1: The enhanced reactivity of the C4 position is due to electronic factors. The carbon at C4 is more electron-deficient (electrophilic) than the carbon at C2. This is supported by Density Functional Theory (DFT) calculations, which show that the C4 carbon has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic attack.[1][3]

Q2: I need to synthesize a 2-amino-4-aryl-quinazoline. What is the best synthetic strategy?

A2: A sequential, two-step approach is the most robust and reliable strategy.

  • Step 1 (Suzuki Coupling): Perform a regioselective Suzuki-Miyaura coupling at the C4 position using ~1.1 equivalents of the desired arylboronic acid. This will yield the 2-chloro-4-arylquinazoline intermediate.

  • Step 2 (SNAAr): Subject the intermediate from Step 1 to a nucleophilic aromatic substitution with the desired amine. This second step may require more forcing conditions (e.g., higher heat) than the initial C4 substitution on the dichloro-starting material, as the C2 position is less reactive.[4]

Caption: Recommended workflow for 2,4-disubstitution.

Q3: Can I reverse the selectivity and perform a Suzuki coupling at C2 first?

A3: Direct selective Suzuki coupling at C2 in the presence of a C4-chloro substituent is very challenging due to the inherent reactivity favoring C4.[5] A successful strategy involves temporarily deactivating the C4 position. For example, one can first install a thioether at C4. This group deactivates the position, allowing for a subsequent regioselective cross-coupling at C2. The thioether can then be removed or replaced in a final step.[5]

Q4: My Suzuki reaction is not working at all. What are the first things I should check?

A4: When facing a complete lack of reactivity in a Suzuki coupling, systematically verify the following:

  • Catalyst Activity: Is your palladium source fresh and active? Was the reaction set up under strictly inert conditions?[7]

  • Boronic Acid Quality: Boronic acids can degrade over time (protodeboronation). Use a fresh batch or verify the quality of your current stock.

  • Base: Is the base strong enough and soluble in the reaction medium? K₃PO₄ and Cs₂CO₃ are often more effective than K₂CO₃ for challenging substrates.

  • Temperature: Ensure the reaction is being heated to the appropriate temperature. Some couplings require temperatures of 100 °C or higher to proceed efficiently.

IV. Experimental Protocols

Protocol 1: General Procedure for C4-Selective Amination (SNAAr)
  • To a solution of 2,4-dichloroquinazoline (1.0 equiv) in isopropanol or THF (0.2 M), add the desired amine (1.1 equiv).

  • If the amine is a salt, add a non-nucleophilic base like DIPEA (1.5 equiv).

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the 2-chloro-4-aminoquinazoline product.

Note: This is a general procedure. Optimal solvent, temperature, and reaction time may vary depending on the nucleophilicity of the amine.

Protocol 2: General Procedure for C4-Selective Suzuki-Miyaura Coupling
  • In a reaction vial, combine 2,4-dichloroquinazoline (1.0 equiv), the arylboronic acid (1.1 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water) to the vial.

  • Seal the vial and heat the reaction mixture to 80-100 °C for 6-18 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 2-chloro-4-arylquinazoline.

V. References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. --INVALID-LINK--

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. NIH. --INVALID-LINK--

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. NIH PMC. --INVALID-LINK--

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. --INVALID-LINK--

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. --INVALID-LINK--

  • Solid-Phase Synthesis of 2,4-Diaminoquinazoline Libraries. ACS Combinatorial Science. --INVALID-LINK--

  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. NIH PMC. --INVALID-LINK--

  • Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. ACS Publications. --INVALID-LINK--

  • ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. ResearchGate. --INVALID-LINK--

  • Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. NIH. --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. --INVALID-LINK--

  • Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines. Benchchem. --INVALID-LINK--

  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. --INVALID-LINK--

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers. --INVALID-LINK--

  • How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. NIH PMC. --INVALID-LINK--

  • Synthesis of quinazolines. Organic Chemistry Portal. --INVALID-LINK--

  • Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--

  • Failed suzuki coupling, any suggenstions? Reddit. --INVALID-LINK--

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. --INVALID-LINK--

References

Characterization of byproducts in 6-Bromo-2-chloroquinazoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-bromo-2-chloroquinazoline. As a critical building block in medicinal chemistry, the purity of this intermediate is paramount. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a specific focus on the characterization and mitigation of byproducts.

Troubleshooting Guide: Identifying and Resolving Synthesis Issues

This section addresses specific experimental observations and provides a logical framework for identifying and resolving the underlying issues.

Q1: My ¹H NMR spectrum shows an unexpected broad singlet around 11-12 ppm that is D₂O exchangeable, in addition to the expected aromatic signals. What is this impurity?

A1: This signal is highly characteristic of the N-H proton in a quinazolinone ring system. The most probable identity of this byproduct is 6-bromoquinazolin-2(1H)-one .

Causality and Mechanism:

This byproduct can arise from two primary sources:

  • Incomplete Chlorination: The synthesis of this compound typically involves the chlorination of a 6-bromoquinazolin-2(1H)-one intermediate using a reagent like phosphorus oxychloride (POCl₃).[1] If the reaction does not go to completion (due to insufficient reagent, low temperature, or short reaction time), the unreacted starting material will remain as an impurity.

  • Hydrolysis: The 2-chloro group on the quinazoline ring is susceptible to nucleophilic substitution, particularly by water.[2] During the aqueous workup or purification under non-anhydrous conditions, the product, this compound, can hydrolyze back to 6-bromoquinazolin-2(1H)-one.

Workflow for Identification and Resolution:

G cluster_0 Identification cluster_1 Resolution A Observe broad singlet at δ 11-12 ppm in ¹H NMR B Acquire Mass Spectrum of the sample A->B C Check for m/z peaks at ~226 and ~228 (M, M+2) B->C D Confirm presence of 6-bromoquinazolin-2(1H)-one C->D E Re-subject mixture to chlorination conditions (e.g., fresh POCl₃) D->E If major impurity F Purify via column chromatography (e.g., Ethyl Acetate/Hexane) D->F If minor impurity G Ensure anhydrous workup in future syntheses D->G For prevention

Figure 1: Workflow for identifying and resolving the 6-bromoquinazolin-2(1H)-one byproduct.

Characterization Data:

CompoundKey ¹H NMR Signals (DMSO-d₆)Expected Mass Spec (EI+)
This compound δ 7.8-8.5 (m, 3H, Ar-H)m/z 242, 244 (M, M+2)
6-Bromoquinazolin-2(1H)-one δ 11.5 (br s, 1H, NH), δ 7.2-8.0 (m, 3H, Ar-H)m/z 226, 228 (M, M+2)
Q2: My mass spectrum shows a molecular ion cluster that does not match the desired product. What are the likely alternative structures?

A2: Beyond the hydrolysis product mentioned in Q1, other potential byproducts can be identified by their specific mass-to-charge ratios.

Common Byproducts and Their Formation:

  • Unreacted Starting Material (2-Amino-5-bromobenzoic acid): If the initial cyclization step is inefficient, you may have residual starting material.

    • Expected m/z: 215, 217 (M, M+2)

  • Over-chlorinated Product (6-Bromo-2,4-dichloroquinazoline): If your synthesis starts from 6-bromoquinazoline-2,4(1H,3H)-dione, this is the expected product. However, if other routes are used, its formation could indicate overly harsh chlorination conditions.[3]

    • Expected m/z: 276, 278, 280 (M, M+2, M+4) due to one bromine and two chlorine atoms.

  • Dimerization Products: Under certain conditions, side reactions can lead to dimers, which would appear at a much higher m/z. This is less common but possible.

Troubleshooting Approach:

  • Analyze Isotopic Patterns: The presence of bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) gives characteristic isotopic patterns in the mass spectrum. Use this to deduce the number of halogen atoms in the byproduct.

  • Review Reaction Scheme: Correlate the observed mass with the molecular weights of all reactants, intermediates, and plausible side-products.

  • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components of your crude product and obtain a clean mass spectrum for each impurity.

Q3: My reaction turns dark, and the final product is a tar-like substance with a very low yield. What could be the cause?

A3: The formation of tar is often indicative of decomposition, which can be caused by several factors, particularly during the chlorination step with POCl₃.

Potential Causes:

  • High Temperature: Phosphorus oxychloride is a highly reactive reagent. Running the reaction at excessively high temperatures (e.g., >120°C) for prolonged periods can lead to the decomposition of the quinazoline ring system.

  • Presence of Water: Reacting POCl₃ with water is highly exothermic and can create localized hot spots, accelerating decomposition. It is crucial to use dry glassware and reagents.

  • Non-inert Atmosphere: At high temperatures, the organic materials can be susceptible to oxidation if the reaction is not conducted under an inert atmosphere (e.g., nitrogen or argon).

Recommendations:

  • Strict Temperature Control: Carefully monitor and control the reaction temperature. A reflux temperature of around 110°C is often sufficient.[1]

  • Anhydrous Conditions: Ensure all glassware is oven-dried, and solvents and reagents are anhydrous.

  • Inert Atmosphere: Blanket the reaction with an inert gas, especially if running for an extended period.

  • Controlled Quenching: Quench the reaction by adding the mixture slowly to crushed ice or ice-cold water with vigorous stirring to dissipate the heat from the POCl₃ hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the critical steps for minimizing byproducts?

A1: A widely used and reliable method starts from 2-amino-5-bromobenzoic acid.[3][4] The general pathway is illustrated below.

G A 2-Amino-5-bromobenzoic acid B 6-Bromoquinazoline- 2,4(1H,3H)-dione A->B + Urea, Heat C 6-Bromo-2,4-dichloroquinazoline B->C + POCl₃, Reflux D This compound E 6-Bromoquinazolin-2(1H)-one (Hydrolysis/Incomplete Reaction) A2 2-Amino-5-bromobenzoic acid B2 Intermediate: 6-Bromoquinazolin-2(1H)-one A2->B2 Step 1: Cyclization (e.g., with formamide) [5] C2 Target Product: This compound B2->C2 Step 2: Chlorination (POCl₃, Reflux) [11] D2 Byproduct: Unreacted Intermediate B2->D2 Incomplete Reaction E2 Byproduct: Hydrolysis Product C2->E2 Aqueous Workup

Figure 2: Common synthetic pathway and points of byproduct formation.

Critical Steps for Purity:

  • Cyclization (Step 1): Ensure this reaction goes to completion by using appropriate stoichiometry and reaction times. Monitor via TLC to confirm the consumption of the starting 2-amino-5-bromobenzoic acid.

  • Chlorination (Step 2):

    • Anhydrous Conditions: This is the most critical parameter. Any moisture will consume the POCl₃ and contribute to hydrolysis of the product.

    • Reagent Stoichiometry: Use a sufficient excess of POCl₃ to act as both the reagent and solvent.

    • Reaction Monitoring: Track the disappearance of the quinazolinone intermediate by TLC or LC-MS.

Q2: What are the best practices for the purification of this compound?

A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Recrystallization: This is effective for removing less soluble impurities (like the quinazolinone intermediate) or more soluble ones if a suitable solvent system is found. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: This is the most versatile method for removing a range of byproducts.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20-30% ethyl acetate) is typically effective. The product is moderately polar, while the quinazolinone byproduct is more polar and will elute later.

  • Aqueous Workup: After quenching the reaction, the crude product often precipitates from the cold aqueous solution. This initial filtration can remove many water-soluble impurities. Ensure the product is thoroughly dried afterward to prevent hydrolysis.

Q3: Are there any specific safety precautions to take during this synthesis?

A3: Yes, the reagents used in this synthesis require careful handling.

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and toxic substance that reacts violently with water.

    • Always handle POCl₃ in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical splash goggles.

    • The quenching process is highly exothermic. Add the reaction mixture to ice water slowly and with good stirring. Never add water to the reaction mixture.

  • Solvents: Use appropriate caution when handling organic solvents, particularly during heating and distillation.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

  • Step 1: Synthesis of 6-Bromoquinazolin-4(3H)-one

    • To a round-bottom flask, add 2-amino-5-bromobenzoic acid (10 mmol, 1.0 eq).[4]

    • Add formamide (40 mmol, 4.0 eq) and stir the mixture at 130°C for 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction to approximately 60°C and add water (30 mL) to precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the crude product with ethanol to afford 6-bromoquinazolin-4(3H)-one. Note: This intermediate can be used to generate the 4-chloro derivative. For the 2-chloro derivative, a different cyclization may be needed, or one may start from 6-bromoquinazoline-2,4(1H,3H)-dione.

  • Step 2: Synthesis of this compound from 6-Bromoquinazolin-2(1H)-one

    • In a flame-dried round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, place 6-bromoquinazolin-2(1H)-one (10 mmol, 1.0 eq).

    • Carefully add phosphorus oxychloride (POCl₃, 20 mL) in a fume hood.

    • Heat the reaction mixture to reflux (approx. 110°C) for 5 hours.[1]

    • Monitor the reaction by LC-MS to confirm the disappearance of the starting material.

    • Allow the mixture to cool to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing 500 mL of crushed ice with vigorous stirring.

    • A precipitate will form. Stir for 30-60 minutes until all the ice has melted.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water.

    • Dry the product under vacuum to yield crude this compound. Purify as needed by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) on Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing nucleophilic substitution reactions on quinazoline scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this privileged heterocyclic core. The quinazoline framework is central to numerous FDA-approved drugs, and mastering its functionalization via Nucleophilic Aromatic Substitution (SNAr) is a critical skill.

This resource is structured as a dynamic troubleshooting guide and a series of frequently asked questions. It moves beyond simple protocols to explain the underlying chemical principles, helping you not only to solve immediate experimental issues but also to develop a robust, rational approach to reaction optimization.

Part 1: Troubleshooting Guide

This section addresses the most common challenges encountered during the nucleophilic substitution on quinazoline rings. Each problem is followed by a systematic guide to its diagnosis and resolution.

Issue 1: Low or No Product Yield

You've set up your reaction with a halo-quinazoline and a nucleophile, but after the specified time, TLC or LC-MS analysis shows mostly starting material or a complex mixture with very little desired product.

Potential Causes & Step-by-Step Solutions:

  • Insufficient Electrophilicity of the Quinazoline Ring:

    • Explanation: The SNAr mechanism relies on the quinazoline ring being sufficiently electron-deficient to be attacked by a nucleophile. Electron-donating groups (EDGs) on the benzene portion of the scaffold can deactivate the ring towards substitution.

    • Solution: While you cannot change the inherent properties of your substrate, you can often overcome this by increasing the reaction temperature. Reactions that are sluggish at room temperature may proceed efficiently at 80 °C or higher.[1][2] Microwave irradiation can also be a powerful tool to accelerate reactions of less reactive substrates.[3][4]

  • Poor Leaving Group Ability:

    • Explanation: The rate of an SNAr reaction is influenced by the nature of the leaving group. While the addition of the nucleophile is often the rate-determining step, a poor leaving group can hinder the final aromatization step.[5] The typical reactivity order for halogens in SNAr is F > Cl > Br > I, which is opposite to SN1/SN2 reactions. This is because the highly electronegative fluorine atom strongly activates the carbon for nucleophilic attack.

    • Solution: If you have the synthetic flexibility, starting with a 4-fluoro or 4-chloroquinazoline is often optimal. While less common, other leaving groups like sulfonyl or even triazolyl groups have been reported and may be suitable for specific applications.[6][7]

  • Inadequate Nucleophilicity:

    • Explanation: Weakly nucleophilic amines (e.g., anilines with strong electron-withdrawing groups) may react slowly.

    • Solution:

      • Increase Temperature: As with poor electrophiles, increasing the temperature is the most common solution.

      • Add a Base: If your nucleophile is a primary or secondary amine, the reaction will generate HCl (or H-LG). This can protonate your starting amine, rendering it non-nucleophilic. The addition of a non-nucleophilic base like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or even a milder base like sodium acetate can be crucial.[2] In some cases, using the amine nucleophile in excess can serve the dual purpose of reactant and base.[2]

      • Deprotonation: For very weak nucleophiles like certain phenols or thiols, pre-deprotonation with a strong base (e.g., NaH, K2CO3, Cs2CO3) to generate the more potent anionic nucleophile is necessary.

  • Solvent Mismatch:

    • Explanation: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, acetonitrile, and THF are generally preferred for SNAr reactions.[8][9][10] They can solvate the cationic counter-ion of a salt and leave the nucleophile relatively "bare" and more reactive. Polar protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the nucleophile, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[9][11]

    • Solution: Switch from a protic to a polar aprotic solvent. If solubility is an issue, a mixture of solvents such as THF/water can be effective, especially when using a mild inorganic base.[2]

Workflow for Diagnosing Low Yield

G start Low or No Yield Observed check_sm Starting Material (SM) Consumed? start->check_sm sm_yes Yes, but complex mixture check_sm->sm_yes Yes sm_no No, mainly SM remains check_sm->sm_no No side_reactions Lower Temperature sm_yes->side_reactions Decomposition or Side Products increase_temp Increase Temperature sm_no->increase_temp Reaction too slow check_solvent Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) increase_temp->check_solvent Still no reaction check_nucleophile Enhance Nucleophilicity (Add Base or Pre-deprotonate) check_solvent->check_nucleophile Still no reaction consider_lg Consider a More Reactive Leaving Group (e.g., -F, -Cl) check_nucleophile->consider_lg Still no reaction check_base Use a Milder Base or Reduce Stoichiometry side_reactions->check_base Still complex check_atmosphere Run under Inert Atmosphere (N2/Ar) check_base->check_atmosphere Still complex

Caption: Decision tree for troubleshooting low-yield SNAr reactions.

Issue 2: Poor or Incorrect Regioselectivity

You are using a 2,4-dichloroquinazoline substrate and obtain a mixture of the 2-substituted, 4-substituted, and/or 2,4-disubstituted products, or the substitution occurs at an unexpected position.

Potential Causes & Step-by-Step Solutions:

  • Understanding Inherent Reactivity (C4 vs. C2):

    • Explanation: The C4 position of a 2,4-dichloroquinazoline is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position.[12][13] This is a well-documented regioselectivity supported by both extensive empirical evidence and DFT calculations, which show a higher LUMO coefficient at the C4 carbon.[1][14]

    • Guidance: Substitution will almost always occur at C4 first under kinetic control. If you are isolating a C2-substituted product, it is crucial to re-verify its structure using 2D-NMR techniques like HMBC or NOESY.[2][12][14]

  • Overly Harsh Reaction Conditions:

    • Explanation: While C4 substitution is kinetically favored, forcing the reaction with high temperatures for extended periods can lead to the substitution of the second chlorine at the C2 position, resulting in a 2,4-disubstituted product.[13]

    • Solution: To achieve mono-substitution at C4, use milder conditions.

      • Temperature Control: Start reactions at 0 °C or room temperature and monitor carefully by TLC/LC-MS.[13] Only increase the temperature if the reaction is not proceeding.

      • Reaction Time: Once the starting material is consumed and the desired C4-monosubstituted product is formed, stop the reaction. Do not let it run unnecessarily long at elevated temperatures.

  • Stoichiometry of the Nucleophile:

    • Explanation: Using a large excess of the nucleophile, especially under forcing conditions, will drive the reaction towards disubstitution.

    • Solution: Use approximately 1.0-1.2 equivalents of the nucleophile for mono-substitution. This ensures that once the initial, more reactive C4-chloroquinazoline is consumed, there is little free nucleophile left to react at the less reactive C2 position.

Data Table: General Reaction Conditions for Regioselective C4-Substitution
ParameterRecommended ConditionRationale & Reference
Substrate 2,4-DichloroquinazolineC4 is the more electrophilic site.[12][14]
Nucleophile Eq. 1.0 - 1.2Minimizes risk of di-substitution.
Base Et3N, DIPEA, NaOAcScavenges generated acid without being overly reactive.[2]
Solvent THF, Acetonitrile, EthanolPolar solvents are necessary. Aprotic are often faster.[1]
Temperature 0 °C to 80 °CStart low and increase only as needed to control selectivity.[13]
Monitoring TLC or LC-MSCrucial to stop the reaction upon completion to avoid side products.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 2,4-dichloroquinazoline more reactive than the C2 position?

The enhanced reactivity at the C4 position is a result of fundamental electronic effects within the quinazoline ring system. The nitrogen atom at position 3 (N3) exerts a strong electron-withdrawing effect through resonance, which is more pronounced at the adjacent C4 position than at the more distant C2 position.[13] DFT calculations confirm this, showing that the LUMO (Lowest Unoccupied Molecular Orbital) has a larger coefficient on the C4 atom, indicating it is the more electrophilic site and thus more favorable for nucleophilic attack.[14]

Caption: General SNAr mechanism at the C4 position of quinazoline.

Q2: Can I perform a nucleophilic substitution on a quinazoline that doesn't have a halogen leaving group?

Yes, but it is less common. The key is to have a good leaving group at an activated position (C2 or C4). While halogens are most frequently used, other groups can be displaced. For instance, sulfonyl groups (-SO2R) can serve as effective leaving groups.[6] In some specialized cases, other functionalities that can stabilize a negative charge upon departure might be employed, but these are not standard procedures. For most applications, starting from the corresponding quinazolinone and converting the hydroxyl group to a chloride with reagents like POCl3 or SOCl2 is the most reliable and common route to an activated substrate.[15][16]

Q3: What is the role of a base in these reactions? Is it always necessary?

A base is often crucial but not strictly always required. When the nucleophile is an amine (R-NH2 or R2NH), the reaction produces a strong acid (e.g., HCl). This acid will protonate the amine nucleophile, forming an ammonium salt (R-NH3+ or R2NH2+) which is no longer nucleophilic. A base is added to neutralize this acid as it forms, thereby maintaining the concentration of the active nucleophile.[2]

It is not necessary if you use a large excess of the amine nucleophile, as the excess amine can itself act as the base.[2] This is a common strategy when the amine is inexpensive and liquid. For reactions with solid or expensive amines, adding a separate, non-nucleophilic base like DIPEA is more atom-economical.

Q4: How do I choose the right solvent for my reaction?

The choice of solvent depends on the solubility of your substrates and the desired reaction rate. Here's a quick guide:

  • Polar Aprotic (DMF, DMSO, Acetonitrile, THF): These are generally the best choice. They are polar enough to dissolve the reactants but do not hydrogen-bond with the nucleophile, leading to faster reaction rates.[9][10] DMSO is an excellent solvent for SNAr but can be difficult to remove during workup. THF and acetonitrile are often good starting points.

  • Polar Protic (Ethanol, Isopropanol, Water): These solvents can work and are often used, especially in scaled-up industrial processes due to their low cost and low toxicity.[1] However, they can slow the reaction down by solvating the nucleophile through hydrogen bonding.[11] They are often used at higher temperatures to compensate for this effect.

  • Non-Polar (Toluene, Hexane): These are generally unsuitable as they cannot effectively dissolve the often polar reactants and intermediates involved in the SNAr mechanism.

Q5: My reaction is complete, but I'm having trouble with the workup and purification. Any tips?

  • Removing High-Boiling Solvents (DMSO/DMF): If you used DMSO or DMF, the product can often be precipitated by pouring the reaction mixture into a large volume of cold water. The desired product, being organic, will usually crash out and can be collected by filtration. This is particularly effective if the product is a solid.

  • Dealing with Emulsions: If an aqueous workup results in an emulsion, adding brine (saturated NaCl solution) can help break it up by increasing the polarity of the aqueous phase.

  • Purification: Column chromatography on silica gel is the most common method for purifying quinazoline derivatives. A gradient elution starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate is a standard approach. Adding a small amount (0.5-1%) of triethylamine to the eluent can be helpful if your product is basic, as it prevents streaking on the silica gel.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for C4-Amination of 2,4-Dichloroquinazoline

This protocol is a representative example for the regioselective synthesis of a 2-chloro-4-aminoquinazoline derivative.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under a nitrogen or argon atmosphere), add 2,4-dichloroquinazoline (1.0 eq).

  • Solvent: Add an appropriate solvent such as tetrahydrofuran (THF) or ethanol (approximately 0.1-0.2 M concentration).

  • Reagents: Add the desired primary or secondary amine (1.1 eq) followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Heating (if necessary): If no significant conversion is observed after several hours, gently heat the reaction to 40-80 °C. Continue to monitor until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 2-chloro-4-aminoquinazoline.

References

Technical Support Center: Scalable Synthesis and Purification of 6-Bromo-2-Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis and purification of 6-bromo-2-substituted quinazolines. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we provide not just protocols, but the underlying rationale and troubleshooting insights to navigate the complexities of your synthetic challenges.

Part 1: Core Synthetic Strategies & Initial Troubleshooting

The journey to your target 6-bromo-2-substituted quinazoline begins with a robust synthetic strategy. The choice of starting material and reaction pathway is critical for scalability and ultimate success.

Frequently Asked Questions (FAQs): Synthetic Planning

Q1: What are the most common starting materials for synthesizing the 6-bromoquinazoline core?

A1: The two most prevalent and commercially available starting materials are 2-amino-5-bromobenzonitrile and 5-bromoanthranilic acid . Your choice depends on the desired substituent at the 2-position and the intended cyclization chemistry. 2-amino-5-bromobenzonitrile is particularly versatile for building the quinazoline ring with a variety of functional groups at the C2 position.[1][2]

Q2: What are the principal synthetic routes to access 6-bromo-2-substituted quinazolines?

A2: There are two primary strategies, each with its own advantages:

  • Direct Cyclization: This approach involves constructing the quinazoline ring from a 6-bromo-substituted precursor, such as 2-amino-5-bromobenzonitrile. This is often the most atom-economical route. A common method is the palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an arylboronic acid, which efficiently yields diverse quinazolines.[3]

  • Post-Quinazoline Functionalization: This strategy involves first synthesizing a 6-bromo-2-haloquinazoline intermediate (e.g., 6-bromo-2,4-dichloroquinazoline) and then using cross-coupling reactions to introduce the desired substituent at the 2-position. This is highly effective for creating libraries of compounds with diverse C2 substituents. Palladium-catalyzed reactions like Suzuki-Miyaura and Sonogashira cross-coupling are powerful tools for this purpose.[4][5]

Below is a general workflow illustrating these strategic decisions.

G cluster_0 Strategy 1: Direct Cyclization cluster_1 Strategy 2: Post-Functionalization start Target: 6-Bromo-2-Substituted Quinazoline strategy Choose Synthetic Strategy start->strategy start_mat_1 Start with 2-Amino-5-bromobenzonitrile strategy->start_mat_1 Atom Economy Desired C2 from start start_mat_2 Synthesize 6-Bromo-2-halo-quinazoline strategy->start_mat_2 Library Synthesis Late-stage C2 diversity cyclization One-Pot Cyclization (e.g., with Aldehydes, Boronic Acids) start_mat_1->cyclization product_1 Final Product cyclization->product_1 coupling Palladium-Catalyzed Cross-Coupling (Suzuki, Sonogashira, etc.) start_mat_2->coupling product_2 Final Product coupling->product_2

Caption: High-level decision workflow for synthesizing 6-bromo-2-substituted quinazolines.

Part 2: Troubleshooting Guide for Key Synthetic Steps

Even with a solid plan, experimental challenges are common. This section addresses specific issues you may encounter during synthesis.

FAQs: Synthesis of 2-Amino-5-bromobenzonitrile (Key Intermediate)

Q3: My bromination of 2-aminobenzonitrile is giving a low yield and multiple spots on TLC, including a di-brominated product. What is happening?

A3: This is a classic issue of over-bromination and potential side reactions. The amino group in 2-aminobenzonitrile is an activating group, making the aromatic ring highly susceptible to electrophilic substitution.

  • Causality: Using a highly reactive brominating agent (like liquid Br₂) or elevated temperatures can easily lead to the formation of di-bromo species and other byproducts.

  • Solution:

    • Milder Reagents: Switch to a milder brominating agent. N-Bromosuccinimide (NBS) is an excellent choice. Alternatively, generating bromine in situ from ammonium bromide and an oxidant like hydrogen peroxide in acetic acid provides better control.[1]

    • Temperature Control: Run the reaction at room temperature or below. Do not heat unless the reaction fails to proceed.

    • Stoichiometry: Use a precise stoichiometry of the brominating agent (1.0 to 1.05 equivalents) to minimize di-substitution.

Experimental Protocol: Scalable Synthesis of 2-Amino-5-bromobenzonitrile

This protocol is adapted from established methods for controlled bromination.[1]

  • Setup: In a flask appropriately sized for your scale, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid (approx. 10 mL per gram of starting material).

  • Reagent Addition: In a separate container, prepare a solution or slurry of ammonium bromide (1.05 eq) and 35% hydrogen peroxide (1.05 eq).

  • Reaction: Add the bromide/peroxide mixture to the 2-aminobenzonitrile solution in batches at room temperature, monitoring the internal temperature. Stir for 24 hours.

  • Monitoring: Track the reaction progress by TLC (e.g., using a 5:1 hexane/ethyl acetate eluent) until the starting material is consumed.[1]

  • Work-up: Concentrate the mixture to remove the acetic acid. Add water and basify with a 30% NaOH solution until alkaline to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry. For higher purity, the solid can be dissolved in a minimal amount of dichloromethane (DCM) and recrystallized by the addition of hexanes. This should yield the product as a grayish-white crystalline solid.[1]

FAQs: Quinazoline Ring Formation & Cyclization

Q4: I am attempting to synthesize a 2-aryl-6-bromoquinazoline from 2-amino-5-bromobenzonitrile and an aromatic aldehyde, but the reaction is stalled with low conversion. What should I check?

A4: This is a common hurdle. The success of this cyclization often depends on the delicate balance of reaction conditions and catalyst activity.

G start Low Conversion in Quinazoline Cyclization q1 Is the reaction under inert atmosphere? start->q1 q2 Is the solvent anhydrous and appropriate? q1->q2 Yes sol1 Solution: Use N2 or Ar. Oxidation can form byproducts. q1->sol1 No q3 Is the catalyst active? q2->q3 Yes sol2 Solution: Use anhydrous DMF or DMSO for polar substrates. Water can hydrolyze intermediates. q2->sol2 No q4 Is the temperature optimal? q3->q4 Yes sol3 Solution: For metal catalysts, use fresh or activated catalyst. Verify acid/base catalyst purity. q3->sol3 No sol4 Solution: Incrementally increase temperature (10°C steps) and monitor by TLC/LC-MS. q4->sol4 No

Caption: Troubleshooting workflow for low-yielding quinazoline cyclization reactions.

  • Causality & Solutions:

    • Atmosphere: Quinazoline synthesis can be sensitive to oxidation. Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of N-oxide byproducts.[6]

    • Solvent: Reactant solubility is key. For polar starting materials, solvents like DMF or DMSO are often required. Crucially, the presence of water can lead to hydrolysis of intermediates or starting materials. Always use anhydrous solvents.[6]

    • Catalyst: If using a metal catalyst, ensure it has not been deactivated by air or moisture. For acid or base-catalyzed reactions, verify the concentration and purity.[6]

    • Temperature: Insufficient heat can stall the reaction. Conversely, excessively high temperatures can cause decomposition. If conversion is low, consider incrementally increasing the temperature and monitoring closely by TLC or LC-MS.[6] Microwave-assisted synthesis can sometimes provide rapid and controlled heating, leading to improved yields and shorter reaction times.[7][8]

FAQs: Post-Synthetic Functionalization (Cross-Coupling)

Q5: I am performing a Suzuki-Miyaura coupling on a 6-bromo-2-chloroquinazoline to add an aryl group at the C2 position, but I am getting a mixture of products, including coupling at the C6-bromo position. How can I improve selectivity?

A5: This is a challenge of regioselectivity. In polyhalogenated quinazolines, the reactivity of different halogen positions towards palladium-catalyzed cross-coupling can be similar, but it is often tunable.

  • Causality: The reactivity order in cross-coupling is generally I > Br > Cl. However, the electronic environment of the quinazoline ring also plays a major role. The C2 and C4 positions are often more electrophilic and thus more reactive than halogens on the benzo- part of the ring.

  • Solution:

    • Temperature Control: Lowering the reaction temperature can often favor the more reactive site. Start at a lower temperature (e.g., 60-70 °C) and slowly increase only if necessary.

    • Ligand Choice: The phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich ligands can significantly influence selectivity. Experiment with different ligands (e.g., SPhos, XPhos, P(t-Bu)₃) to find the optimal conditions for selective C2 coupling.

    • Reaction Time: Monitor the reaction closely. Stop the reaction as soon as the desired C2-coupled product is maximized to prevent subsequent coupling at the C6-bromo position.

Cross-Coupling Reaction Coupling Partner Typical Catalyst Typical Base Common Solvents Notes
Suzuki-Miyaura [5][9]Aryl/Heteroaryl Boronic Acid or EsterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃Dioxane/H₂O, Toluene, DMFTolerant of many functional groups; boronic acids are readily available.
Sonogashira [5]Terminal AlkynePdCl₂(PPh₃)₂, CuI (co-catalyst)Et₃N, DIPEATHF, DMFExcellent for introducing C-C triple bonds. Requires a copper co-catalyst.
Buchwald-Hartwig [10]Amine (Primary or Secondary)Pd₂(dba)₃, Pd(OAc)₂ + Ligand (e.g., BINAP)NaOtBu, K₃PO₄Toluene, DioxaneKey method for forming C-N bonds to introduce amino substituents.
Stille [5]Organostannane (e.g., Aryl-SnBu₃)Pd(PPh₃)₄(Often no base needed)Toluene, DMFVersatile but toxicity of tin reagents is a major drawback for drug development.

Part 3: Purification Strategies & Troubleshooting

Purification is often the most significant bottleneck in achieving scalable production of high-purity materials.

FAQs: Purification Challenges

Q6: My crude 6-bromo-2-substituted quinazoline streaks badly on my silica gel column, and the recovery is low. What is causing this?

A6: This is a very common issue. The nitrogen atoms in the quinazoline ring are basic and can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption, tailing (streaking), and potential degradation of the product on the column.

  • Causality: Strong acid-base interaction between the basic product and acidic stationary phase.

  • Solution:

    • Deactivate the Silica: Add a small amount of a basic modifier, typically triethylamine (Et₃N) or ammonia, to your eluent system (0.1-1% v/v). This neutralizes the acidic sites on the silica, allowing your basic compound to elute cleanly.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.

    • Reverse-Phase Chromatography: For more polar quinazolines, reverse-phase HPLC (using a C18 column with a water/acetonitrile or water/methanol mobile phase) is an excellent alternative.[11]

Q7: My product is a solid, but I am struggling to find a good recrystallization solvent. What is a systematic approach?

A7: Recrystallization is the most scalable and cost-effective purification method for solids. A systematic solvent screen is essential.

  • Principle: The ideal solvent should dissolve your compound poorly at low temperatures but very well at high temperatures.

  • Systematic Approach:

    • Solubility Testing: Test the solubility of a small amount of your crude product (a few milligrams) in a range of solvents (0.5-1.0 mL) at both room temperature and at the solvent's boiling point. Good candidates include ethanol, isopropanol, ethyl acetate, toluene, and acetonitrile.

    • Solvent/Anti-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" or "anti-solvent" (in which it is poorly soluble) until the solution becomes cloudy (the saturation point). Allow it to cool slowly to form crystals. Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Ethanol/Water.

G cluster_0 Primary Purification Path cluster_1 Secondary Purification Path start Crude Product is_solid Is the product a solid? start->is_solid recrystallization Attempt Recrystallization (Solvent Screen) is_solid->recrystallization Yes chromatography Column Chromatography (Silica or Alumina) is_solid->chromatography No (Oil) success_recrys Is purity >98%? recrystallization->success_recrys final_product Final Product success_recrys->final_product Yes success_recrys->chromatography No check_basicity Is product basic? (Quinazoline = Yes) chromatography->check_basicity deactivate Use deactivated silica (e.g., +1% Et3N in eluent) or Alumina check_basicity->deactivate Yes deactivate->final_product

Caption: Decision workflow for purification of 6-bromo-2-substituted quinazolines.

Experimental Protocol: Flash Column Chromatography of a Basic Quinazoline
  • Stationary Phase: Use silica gel (230-400 mesh).

  • Eluent Selection: Determine an appropriate solvent system using TLC. A common starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for your target compound. Crucially, add 0.5-1% triethylamine (Et₃N) to your chosen eluent mixture.

  • Column Packing: Prepare a slurry of the silica gel in the initial, low-polarity eluent (containing Et₃N) and pour it into the column. Allow it to pack under light pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the packed column. This "dry loading" method often gives better separation.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (gradient elution) to move your compound down the column. Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

Monitoring reaction progress of 6-Bromo-2-chloroquinazoline couplings by TLC and LCMS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring the reaction progress of 6-Bromo-2-chloroquinazoline couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LCMS) for these specific, yet widely applicable, cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. The quinazoline scaffold is a privileged core in medicinal chemistry, and precise reaction monitoring is paramount for successful synthesis.[1][2][3]

This resource provides in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, moving beyond simple procedural steps to explain the underlying chemical principles.

Section 1: Thin Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and indispensable tool for qualitatively monitoring the progress of a reaction.[4][5] For this compound couplings, it allows for a quick visual assessment of the consumption of starting materials and the formation of the product.

Core Experimental Protocol: Running a TLC
  • Plate Preparation: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate.[6]

  • Sample Preparation: Dissolve a small amount of your starting material(s) and a sample of the reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.[6]

  • Spotting: With a capillary tube, carefully spot the starting material, the reaction mixture, and a "co-spot" (a spot containing both starting material and reaction mixture) on the baseline.[6]

  • Development: Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the solvent level is below the baseline.[6] Cover the chamber to maintain a saturated atmosphere.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove it, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (typically 254 nm).[6]

Troubleshooting Common TLC Issues

Question: My spots are streaking or tailing down the plate. What's causing this and how do I fix it?

Answer: Streaking is a common issue that can obscure the clean separation of spots, making interpretation difficult.[7] The primary causes and their solutions are:

  • Sample Overloading: The most frequent cause is applying too much sample to the plate.[8][9][10] This saturates the stationary phase.

    • Solution: Dilute your sample significantly before spotting it on the plate.[6][8]

  • Highly Polar Compounds: Quinazolines and their derivatives can be quite polar, leading to strong interactions with the acidic silica gel stationary phase.[6]

    • Solution: Modify your mobile phase. For basic compounds like many quinazoline derivatives, adding a small amount of a base such as triethylamine (0.1-2.0%) or a 1-10% solution of ammonia in methanol to your eluent can significantly improve spot shape by neutralizing the acidic silica.[8][10][11] Conversely, if your compound has acidic functionalities, adding a small amount of acetic or formic acid (0.1-2.0%) can help.[8][11]

  • Inappropriate Solvent System: The polarity of your solvent might be insufficient to move the compound effectively, leading to streaking at the baseline.

    • Solution: Systematically increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate mixture, gradually increase the percentage of ethyl acetate.[6]

Question: All my spots are either stuck at the baseline (Rf = 0) or have shot up to the solvent front (Rf = 1). How do I get good separation?

Answer: This indicates a significant mismatch between the polarity of your compounds and the mobile phase. The goal is to have your spots resolve with Rf values ideally between 0.2 and 0.6 for clear separation.

  • Spots at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compounds up the silica plate.[6][8]

    • Solution: Increase the polarity of the eluent. A systematic approach is best. For a common starting system like ethyl acetate/hexane, increase the proportion of the more polar ethyl acetate.[11][12] If that is insufficient, switch to a more polar solvent system altogether, such as methanol in dichloromethane (e.g., 1-10% MeOH in DCM).[11][13]

  • Spots at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar, causing all components to travel with the solvent front without sufficient interaction with the stationary phase.[6][8]

    • Solution: Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane).[6] If you are using 100% ethyl acetate, start adding hexane.

Compound Polarity Starting Solvent System Suggestion
Non-polar5% Ethyl Acetate in Hexane[13]
Moderately Polar10-50% Ethyl Acetate in Hexane[11][13]
Polar100% Ethyl Acetate or 5-10% Methanol in Dichloromethane[11][13]
Very Polar/Basic1-10% of (10% NH4OH in Methanol) in Dichloromethane[4][13]

Question: I can't see any spots on my TLC plate after running it. What went wrong?

Answer: This can be a frustrating experience, but it's usually solvable.

  • Non-UV Active Compounds: While many quinazolines are UV active due to their aromatic nature, your specific derivative might not be, or the concentration might be too low for UV detection.

    • Solution: Use a chemical stain. An iodine chamber is a good general-purpose, non-destructive first choice. If that fails, stains like permanganate (for compounds that can be oxidized) or p-anisaldehyde can be effective.

  • Sample Too Dilute: The concentration of your compound might be below the limit of detection.[8][9]

    • Solution: Try concentrating your sample before spotting, or spot multiple times in the same location, allowing the solvent to dry completely between applications.[8][9]

  • Sample Evaporation: If your product is particularly volatile, it may have evaporated from the plate during drying.[8]

    • Solution: This is less common for quinazolines but possible. Minimize drying time before visualization.

  • Incorrect Solvent Level: If the solvent level in the developing chamber is above your baseline, your sample will dissolve into the solvent pool instead of migrating up the plate.[8][9]

    • Solution: Always ensure the initial solvent level is well below the spotted baseline.

Section 2: Liquid Chromatography-Mass Spectrometry (LCMS) Troubleshooting Guide

LCMS is a powerful technique that provides both separation (LC) and mass identification (MS), giving you definitive information about the progress of your reaction, including the formation of byproducts.

Core Experimental Protocol: LCMS Analysis
  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a suitable solvent (e.g., methanol or acetonitrile). Ensure the final concentration is appropriate for your instrument's sensitivity.

  • Method Setup:

    • Column: A C18 reversed-phase column is a common and effective choice for quinazoline derivatives.[14]

    • Mobile Phase: A gradient of water and an organic solvent (acetonitrile or methanol) is typical. Both phases should contain a volatile additive to aid ionization, such as 0.1% formic acid or acetic acid.[14][15][16] Ammonium formate or ammonium acetate can also be used.[16][17]

    • Ionization Mode: Electrospray ionization (ESI) is generally effective for these compounds. Run in both positive and negative ion modes initially to determine the best response.

  • Injection and Analysis: Inject the sample and acquire the data. Look for the expected mass-to-charge ratio (m/z) of your starting materials and product.

Troubleshooting Common LCMS Issues

Question: I am not seeing the peak for my product, or the signal is very weak. What should I check?

Answer: A weak or absent signal can stem from either the chromatography or the mass spectrometry part of the system.

  • Chromatographic Issues:

    • Poor Retention: Your compound may not be retained on the column and is eluting in the solvent front with other unretained species, leading to ion suppression.

      • Solution: Adjust your gradient. Start with a lower percentage of the organic solvent to increase retention on the reversed-phase column.

    • Strong Retention: Your compound might be sticking to the column and not eluting under the current conditions.

      • Solution: Increase the final percentage of the organic solvent in your gradient or add an isocratic hold at a high organic percentage at the end of the run.[18]

  • Mass Spectrometry Issues:

    • Incorrect Ionization Mode: Your compound may ionize preferentially in one mode (positive or negative) over the other. Quinazolines, with their nitrogen atoms, typically ionize well in positive ion mode (ESI+), but this is not guaranteed.

      • Solution: Always check both ESI+ and ESI- modes when analyzing a new compound.

    • Poor Ionization: The mobile phase additives might not be optimal for your compound's ionization.[17]

      • Solution: If 0.1% formic acid isn't working well, try 0.1% acetic acid or a low concentration of ammonium formate.[17] The choice of additive can significantly impact signal intensity.[17]

    • Source Contamination: A dirty ion source can lead to a dramatic drop in sensitivity.[19]

      • Solution: Follow your instrument's standard procedure for cleaning the ion source. Regular cleaning is a crucial part of LCMS maintenance.[19]

Question: I am seeing multiple peaks in my chromatogram. How do I know which one is my product?

Answer: This is where the "MS" part of LCMS is essential.

  • Solution: Extract the ion chromatogram for the exact mass-to-charge ratio (m/z) of your expected product. This will show you which peak in the Total Ion Chromatogram (TIC) corresponds to your compound of interest. Remember to calculate the expected m/z for the protonated molecule [M+H]+ in positive mode or the deprotonated molecule [M-H]- in negative mode.

Question: My retention times are shifting between runs. Why is this happening?

Answer: Retention time instability can make data comparison difficult.

  • Mobile Phase Composition: The most common cause is a change in the mobile phase composition.[19][20] This can be due to evaporation of the more volatile organic component over time.

    • Solution: Always use freshly prepared mobile phases.[16][20] Keep solvent bottles capped to minimize evaporation.[20]

  • Column Equilibration: Insufficient equilibration time between gradient runs can lead to shifting retention times.

    • Solution: Ensure your method includes an adequate post-run equilibration step at the initial mobile phase conditions (typically 5-10 column volumes).

  • Column Temperature: Fluctuations in the column temperature will affect retention time.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[18]

Section 3: General FAQs for this compound Couplings

Question: In a Suzuki or Buchwald-Hartwig reaction with this compound, which position is more reactive?

Answer: The C-Br bond at the 6-position is generally more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[1][21][22] The general reactivity order for aryl halides in oxidative addition to a palladium(0) catalyst is I > Br > OTf > Cl.[21][23] This differential reactivity allows for selective functionalization at the 6-position while leaving the 2-chloro position available for subsequent transformations.[1][22]

Question: My TLC shows the starting material is gone, but my LCMS shows only a small amount of product and many other peaks. What could be happening?

Answer: This common scenario highlights the complementary nature of TLC and LCMS. While TLC can confirm the consumption of a starting material, it may not have the resolution to show multiple byproducts. Several possibilities exist:

  • Reaction Failure/Side Reactions: The reaction may not be proceeding to the desired product but is instead forming various byproducts. Common side reactions in Suzuki couplings include homocoupling of the starting halide or protodeboronation of the boronic acid.[24] In Buchwald-Hartwig aminations, catalyst decomposition or side reactions involving the base can occur.

  • Product Degradation: Your product might be unstable under the reaction conditions (e.g., high temperature, strong base) or during the workup.

  • Solution: Use the LCMS data to your advantage. Analyze the masses of the major byproduct peaks. This can provide crucial clues about the undesired reaction pathways. For example, seeing a mass corresponding to the debrominated starting material suggests a hydrodehalogenation side reaction.

Question: How do I prepare a reaction sample for TLC and LCMS analysis?

Answer: Proper sampling is critical for accurate monitoring.

  • Procedure: Under an inert atmosphere (if your reaction is air-sensitive), use a syringe or a long glass pipette to remove a small aliquot (a few drops) of the reaction mixture. Quench this aliquot in a small vial containing a suitable solvent (e.g., ethyl acetate for workup, or methanol/acetonitrile for direct LCMS analysis). A small amount of water or dilute acid can be added to neutralize the base if necessary. This "quenched" sample can then be spotted on a TLC plate or further diluted for LCMS injection.

Visualization of Workflows

TLC Troubleshooting Logic

TLC_Troubleshooting start Run TLC problem Problem Observed? start->problem streaking Streaking / Tailing problem->streaking Yes rf_issue Rf = 0 or 1 problem->rf_issue Yes no_spots No Spots Visible problem->no_spots Yes resolved Good Separation problem->resolved No sub_streaking1 Dilute Sample streaking->sub_streaking1 sub_streaking2 Add Base/Acid to Eluent streaking->sub_streaking2 sub_rf1 Increase Polarity (Rf=0) rf_issue->sub_rf1 sub_rf2 Decrease Polarity (Rf=1) rf_issue->sub_rf2 sub_no_spots1 Use Stain (Iodine, etc.) no_spots->sub_no_spots1 sub_no_spots2 Concentrate Sample no_spots->sub_no_spots2 sub_streaking1->start Re-run sub_streaking2->start Re-run sub_rf1->start Re-run sub_rf2->start Re-run sub_no_spots1->resolved sub_no_spots2->start Re-run

Caption: A flowchart for systematic TLC troubleshooting.

LCMS Analysis Workflow

LCMS_Workflow start Prepare & Dilute Reaction Aliquot inject Inject on LCMS (C18, H2O/ACN w/ 0.1% FA) start->inject acquire Acquire Data (ESI+ and ESI-) inject->acquire analyze Analyze Data acquire->analyze tic Review Total Ion Chromatogram (TIC) analyze->tic eic Extract Ion Chromatograms (EIC) for SM & Product Masses tic->eic interpret Interpret Results: Consumption of SM? Formation of Product? Byproducts Present? eic->interpret complete Reaction Complete? interpret->complete yes Workup Reaction complete->yes Yes no Continue Reaction or Troubleshoot complete->no No

Caption: Standard workflow for reaction monitoring by LCMS.

References

Effect of ligand choice on Buchwald-Hartwig amination of 2-chloroquinazolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of 2-chloroquinazolines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for this crucial C-N bond-forming reaction. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this transformation and achieve optimal results in your synthetic endeavors.

The quinazoline scaffold is a privileged motif in medicinal chemistry, and the ability to efficiently introduce a variety of amine substituents at the 2-position is of paramount importance for the synthesis of novel therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful tool for this purpose; however, the electron-deficient nature of the 2-chloroquinazoline substrate presents unique challenges that necessitate careful optimization of reaction parameters, particularly the choice of ligand.[2][3]

This guide is structured to provide a comprehensive understanding of the critical factors influencing this reaction, with a focus on troubleshooting common issues and providing actionable solutions.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions encountered when performing the Buchwald-Hartwig amination of 2-chloroquinazolines.

Q1: Why is the choice of ligand so critical for the amination of 2-chloroquinazolines?

A1: The ligand plays a central role in the catalytic cycle of the Buchwald-Hartwig amination.[4] For an electron-deficient and sterically accessible substrate like 2-chloroquinazoline, the ligand must effectively facilitate two key steps:

  • Oxidative Addition: The ligand must be electron-rich enough to promote the oxidative addition of the relatively strong C-Cl bond to the Pd(0) center.[5] Bulky, electron-rich phosphine ligands are generally required for this challenging step with aryl chlorides.[3]

  • Reductive Elimination: The ligand's steric bulk also promotes the final C-N bond-forming reductive elimination step, releasing the desired 2-aminoquinazoline product and regenerating the active Pd(0) catalyst.[6]

An improper ligand choice can lead to slow or no reaction, or the formation of side products.

Q2: Which class of ligands generally performs best for the amination of 2-chloroquinazolines?

A2: While the optimal ligand can be substrate-dependent, bulky biaryl phosphine ligands are the most widely successful class for the amination of aryl chlorides, including heteroaryl chlorides like 2-chloroquinazoline.[2][7] Ligands such as XPhos , RuPhos , and BrettPhos have demonstrated high catalytic activity for these transformations.[6] N-heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives, known for their strong σ-donating ability which can facilitate the challenging oxidative addition of aryl chlorides.[8]

Q3: Can Nucleophilic Aromatic Substitution (SNAr) be a competing reaction?

A3: Yes, SNAr is a potential and often significant competing pathway, especially with highly nucleophilic amines (e.g., primary aliphatic amines) and under certain reaction conditions. The electron-deficient nature of the quinazoline ring makes the 2-position susceptible to direct nucleophilic attack. To favor the Buchwald-Hartwig pathway, it is crucial to use a well-defined palladium catalyst and ligand system. In the absence of an effective catalyst, or with very reactive amines, the SNAr reaction may dominate. If SNAr is a persistent issue, consider using a less nucleophilic amine if the synthesis allows, or carefully screen reaction conditions (lower temperature, different base/solvent combination) to favor the palladium-catalyzed pathway.

Q4: My reaction is sluggish or stalls. What are the likely causes?

A4: Several factors can contribute to a slow or incomplete reaction:

  • Inefficient Catalyst Activation: If you are generating the Pd(0) catalyst in situ from a Pd(II) precursor (e.g., Pd(OAc)₂), the reduction may be incomplete. Using a pre-formed Pd(0) source or a precatalyst can often improve reliability.

  • Inappropriate Ligand: The chosen ligand may not be optimal for the specific amine and 2-chloroquinazoline substrate. A ligand screening is often a necessary step in optimization.

  • Poor Base Solubility: The inorganic bases commonly used (e.g., NaOtBu, K₃PO₄) have limited solubility in many organic solvents. This can lead to a heterogeneous reaction mixture and slow reaction rates. Vigorous stirring is essential.

  • Catalyst Inhibition: The quinazoline nitrogen atom or the amine substrate itself can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can help mitigate this by creating a sterically hindered environment around the metal center.

Q5: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How can I minimize this side reaction?

A5: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, arising from β-hydride elimination from a palladium-amido intermediate.[2] To minimize this:

  • Ligand Choice: The steric and electronic properties of the ligand can influence the rate of reductive elimination versus β-hydride elimination. A ligand that promotes rapid reductive elimination is desirable.

  • Base Selection: The choice of base can play a role. While strong bases are often needed for efficient deprotonation of the amine, they can also promote side reactions. Screening different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) may be necessary.[9]

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress hydrodehalogenation.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the Buchwald-Hartwig amination of 2-chloroquinazolines.

Problem Potential Cause Suggested Solution
No Reaction or Low Conversion 1. Inactive Catalyst- Use a fresh, high-quality palladium source and ligand. - Consider using a precatalyst (e.g., XPhos Pd G3, RuPhos Pd G2) for more reliable catalyst activation. - Ensure all reagents and solvents are anhydrous and degassed.
2. Inappropriate Ligand- Screen a panel of bulky biaryl phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) and/or NHC ligands.[10][11]
3. Insufficiently Strong Base- For less acidic amines, a strong base like NaOtBu or LHMDS is often required.[9]
4. Low Reaction Temperature- The oxidative addition of aryl chlorides often requires elevated temperatures (e.g., 80-120 °C).
Significant Hydrodehalogenation 1. β-Hydride Elimination is Favored- Switch to a bulkier ligand to accelerate reductive elimination. - Screen different bases; sometimes a weaker base like K₃PO₄ can be beneficial. - Optimize the reaction temperature; sometimes lower temperatures can reduce this side reaction.
Formation of SNAr Product 1. Highly Nucleophilic Amine- If possible, use a less nucleophilic amine. - Ensure the palladium catalyst is active to promote the desired catalytic cycle over the background SNAr reaction.
2. High Reaction Temperature- Try running the reaction at a lower temperature.
Starting Material Decomposition 1. Base-Sensitive Functional Groups- If your 2-chloroquinazoline or amine contains base-sensitive functional groups, switch to a weaker base such as K₃PO₄ or Cs₂CO₃.[9]
Inconsistent Results 1. Poorly Soluble Base- Ensure vigorous stirring to maintain a good suspension of the base.
2. Air or Moisture Contamination- Strictly maintain an inert atmosphere (N₂ or Ar) throughout the reaction setup and duration. Use anhydrous solvents.

Ligand Performance Comparison

The choice of ligand is arguably the most critical parameter for a successful Buchwald-Hartwig amination of 2-chloroquinazolines. Below is a summary of commonly used ligands and their general performance characteristics with challenging aryl chloride substrates. While direct comparative data for 2-chloroquinazoline is limited, this table provides a strong starting point for ligand selection based on extensive studies of similar electron-deficient heteroaryl chlorides.

LigandStructureKey FeaturesRecommended for...
XPhos Bulky, electron-rich biaryl phosphine. Generally a very effective and versatile ligand for aryl chlorides.A good first choice for a wide range of primary and secondary amines.
RuPhos Biaryl phosphine with alkoxy substituents, which can influence catalyst stability and activity. Often shows excellent performance with secondary amines.[6]Particularly effective for couplings with secondary amines.
BrettPhos Highly hindered biaryl phosphine ligand.Often successful for the monoarylation of primary amines and for challenging substrates.[6]
Josiphos-type Ligands Bidentate ferrocenyl phosphine ligands. Their bidentate nature can enhance catalyst stability and prevent ligand dissociation, which can be beneficial with coordinating substrates like N-heterocycles.Can be effective for heteroaryl chlorides, particularly when catalyst inhibition is a concern.
IPr (NHC Ligand) A common N-heterocyclic carbene ligand. Strong σ-donating properties can facilitate oxidative addition.An alternative to phosphine ligands, particularly when phosphine-related side reactions are observed.

Experimental Protocols

The following are general, detailed protocols for the Buchwald-Hartwig amination of 2-chloroquinazolines. These should be considered as starting points, and optimization of specific parameters may be required for your particular substrate and amine.

Protocol 1: General Procedure using a Biaryl Phosphine Ligand

Materials:

  • 2-Chloroquinazoline (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, or THF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (N₂ or Ar)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the 2-chloroquinazoline, palladium precatalyst, and base.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Ligand Screening Protocol

A high-throughput screening approach can be invaluable for identifying the optimal ligand for a new transformation.

Materials:

  • Stock solutions of 2-chloroquinazoline, amine, palladium precursor (e.g., Pd₂(dba)₃), and internal standard in a suitable solvent.

  • A selection of phosphine and/or NHC ligands.

  • 96-well plate with reaction vials.

  • Automated liquid handler or multichannel pipette.

Procedure:

  • In an inert atmosphere glovebox, dispense the ligands into individual reaction vials.

  • Using a liquid handler or multichannel pipette, add the stock solutions of the palladium precursor, 2-chloroquinazoline, amine, and internal standard to each vial.

  • Add the base to each vial.

  • Seal the 96-well plate and place it on a heating/stirring block.

  • Run the reactions at the desired temperature for a set time.

  • After cooling, quench the reactions and extract the products.

  • Analyze the extracts by GC-MS or LC-MS to determine the yield for each ligand.

Visualizing the Process

To better understand the underlying processes, the following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and a typical workflow for ligand screening.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + 2-Chloroquinazoline Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination + Amine Palladium Amido Complex Palladium Amido Complex Amine Coordination->Palladium Amido Complex + Base - Base-H⁺X⁻ Palladium Amido Complex->Pd(0)L Reductive Elimination Product 2-Aminoquinazoline Palladium Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ligand_Screening_Workflow A Define Reaction Parameters (Substrates, Base, Solvent, Temp.) B Select a Panel of Ligands A->B C High-Throughput Experimentation B->C D Analysis of Results (GC/LC-MS) C->D E Identify Optimal Ligand D->E F Scale-up and Further Optimization E->F

Caption: Workflow for high-throughput phosphine ligand screening.

References

Validation & Comparative

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-bromoquinazoline derivatives, compounds of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and antimicrobial properties.[1][2] We will delve into the experimental protocols for sample preparation and data acquisition, present a thorough interpretation of the spectral data for a representative compound, compare its spectral features with related analogues, and contextualize NMR's role alongside other key analytical techniques.

The Critical Role of NMR in Quinazoline Drug Development

Quinazoline and its derivatives are foundational scaffolds in the development of therapeutic agents.[2][3] The precise substitution pattern on the quinazoline ring system is critical to its biological function. The introduction of a bromine atom at the 6-position, for instance, can significantly modulate a compound's potency and selectivity.[1] Consequently, unambiguous structural confirmation is paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for the structural elucidation of organic molecules.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For researchers in drug development, mastering the interpretation of ¹H and ¹³C NMR spectra is essential for verifying synthetic outcomes, confirming the identity of novel compounds, and ensuring the purity of active pharmaceutical ingredients.

Experimental Protocol: From Synthesis to Spectrum

To acquire high-quality NMR data, meticulous attention to both the synthesis of the target compound and the preparation of the NMR sample is crucial.

Synthesis of a Representative Compound: 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one

The following protocol is adapted from the synthesis of a series of bioactive 6-bromoquinazoline-4-one derivatives.[1]

Step 1: Synthesis of 5-Bromoanthranilic Acid.

  • Dissolve anthranilic acid (20 mmol) in 20 mL of acetonitrile.

  • Add a solution of N-bromosuccinimide (NBS) (21 mmol) in 30 mL of acetonitrile dropwise.

  • Stir the mixture at room temperature for 2 hours.

  • Filter the resulting precipitate, wash with acetonitrile, and dry to afford 5-bromoanthranilic acid.[1]

Step 2: Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one.

  • A mixture of 5-bromoanthranilic acid (10 mmol), phenyl isothiocyanate (15 mmol), and triethylamine (2 mL) in 30 mL of absolute ethanol is refluxed for 20 hours.

  • After cooling, the reaction mixture is filtered, and the residue is recrystallized from ethanol to yield the key intermediate.[1]

Step 3: Synthesis of 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one.

  • To a solution of the intermediate from Step 2 (1 mmol) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and benzyl bromide.

  • Stir the reaction mixture, and upon completion (monitored by TLC), the final product is isolated.[1]

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the purified 6-bromoquinazoline derivative for ¹H NMR and 50-100 mg for ¹³C NMR.[6]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the compound. Deuterated chloroform (CDCl₃) is a common choice for this class of compounds.[1][6]

  • Dissolution & Transfer: Dissolve the sample in 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring the solution into a standard 5 mm NMR tube using a Pasteur pipette.[6]

NMR Spectrometer Setup (Example Parameters):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is recommended for superior signal dispersion.[6]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard one-pulse sequence.

    • Temperature: 298 K (25 °C).

    • Spectral Width: ~15 ppm, centered around 7 ppm.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: ~200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

In-Depth Spectral Analysis of 6-Bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one

The following data and interpretation are based on reported values for this compound, synthesized using the protocol described above.[1]

Data Presentation

Table 1: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Integration
H-58.38d2.01H
H-77.85dd8.5, 2.01H
H-87.56-7.55 (overlapped)m-1H
Phenyl H7.56-7.55 (overlapped)m-3H
Benzyl H7.34-7.30m-4H
Phenyl H7.27d8.52H
CH₂4.37s-2H

Table 2: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ) [ppm]
C=O160.63
C-2157.92
C-8a146.63
Phenyl C137.78, 136.12, 130.14, 129.79, 129.74, 129.38, 128.59, 128.07, 127.59
C-7135.51
C-5129.05
C-4a121.36
C-6 (C-Br)119.03
CH₂37.23
Interpretation of the Spectra

¹H NMR Spectrum:

  • Quinazoline Ring Protons: The protons on the brominated benzene ring of the quinazoline core appear in the downfield aromatic region (δ 7.5-8.4 ppm).

    • H-5 (δ 8.38, d): This proton is the most deshielded on the quinazoline ring. It appears as a doublet due to coupling with H-7 (meta-coupling, J ≈ 2.0 Hz). Its downfield shift is influenced by the anisotropic effect of the adjacent carbonyl group at C-4.

    • H-7 (δ 7.85, dd): This proton shows a doublet of doublets splitting pattern. It is coupled to H-8 (ortho-coupling, J ≈ 8.5 Hz) and H-5 (meta-coupling, J ≈ 2.0 Hz).

    • H-8 (δ ~7.55, m): This proton is coupled to H-7 (ortho-coupling, J ≈ 8.5 Hz) and is found in a multiplet that overlaps with signals from the phenyl ring.

  • Effect of Bromine: The bromine atom at C-6 is an electron-withdrawing group, which deshields the adjacent protons (H-5 and H-7), shifting them further downfield compared to an unsubstituted quinazolinone.

  • Substituent Protons:

    • The multiplet signals between δ 7.27 and 7.56 ppm correspond to the protons of the N-phenyl and S-benzyl groups.

    • The sharp singlet at δ 4.37 ppm is highly characteristic of the two benzylic protons (CH₂).[1] Being adjacent to a sulfur atom, they are deshielded from the typical aliphatic region. The singlet multiplicity indicates no adjacent protons.

¹³C NMR Spectrum:

  • Carbonyl Carbon (δ 160.63): The signal for the C-4 carbonyl carbon appears significantly downfield, which is typical for amide carbonyls.[1]

  • Quinazoline Ring Carbons:

    • C-2 (δ 157.92): This carbon, attached to sulfur and two nitrogen atoms, is highly deshielded.

    • C-6 (C-Br) (δ 119.03): The carbon directly attached to the bromine atom appears at this chemical shift. The "heavy atom effect" of bromine can influence the relaxation and intensity of this peak, but its chemical shift is in the expected aromatic range.

    • Other aromatic carbons of the quinazoline, phenyl, and benzyl groups are observed between δ 121 and 147 ppm.

  • Aliphatic Carbon: The benzylic CH₂ carbon appears at δ 37.23 ppm , consistent with a carbon attached to a sulfur atom and an aromatic ring.[1]

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the assignments discussed above.

Caption: Structure of 6-bromo-2-(benzylthio)-3-phenylquinazolin-4(3H)-one with NMR assignments.

Comparative Analysis: The Influence of Substituents

The chemical shifts in NMR are highly sensitive to the electronic environment.[7] Comparing the spectra of different 6-bromoquinazoline derivatives reveals clear structure-activity relationships.

For example, in a series of related compounds, changing the substituent at the 2-position or on the benzyl ring would primarily affect the chemical shifts of the nearby protons and carbons.[1] Replacing the benzyl group with an aliphatic chain, for instance, would shift the CH₂ signal significantly upfield. The presence of electron-donating groups (like a methyl group) on the phenyl ring generally leads to an upfield shift (lower ppm) of the aromatic proton signals, while electron-withdrawing groups (like a chloro group) cause a downfield shift.[1] This predictable behavior is a powerful tool for confirming that a desired chemical transformation has occurred.

A Broader Perspective: Alternative and Complementary Analytical Techniques

While NMR is unparalleled for detailed structural elucidation, a comprehensive characterization of novel compounds relies on a multi-technique approach.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsWeaknesses
NMR Spectroscopy Detailed atomic connectivity, stereochemistry, 3D structure.Unambiguous structure determination; non-destructive.Lower sensitivity than MS; requires larger sample amounts; complex mixtures can be difficult to analyze.
Mass Spectrometry (MS) Molecular weight, elemental formula.Extremely high sensitivity; provides molecular formula confirmation.Does not provide detailed structural connectivity; isomers are often indistinguishable.[1]
FTIR Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, and provides a quick functional group "fingerprint".Provides limited information on the overall molecular skeleton; not suitable for full structure elucidation alone.[8]

A robust workflow for characterizing a novel 6-bromoquinazoline derivative integrates these techniques for self-validating results.

G start Synthesis & Purification of 6-Bromoquinazoline Derivative ms Mass Spectrometry (MS) Confirm Molecular Weight start->ms ftir FTIR Spectroscopy Confirm Functional Groups (e.g., C=O) start->ftir nmr 1D NMR (¹H, ¹³C) Determine Core Structure & Connectivity start->nmr final Final Structural Confirmation & Purity Assessment ms->final ftir->final nmr_2d 2D NMR (COSY, HSQC/HMBC) Unambiguous Assignments nmr->nmr_2d nmr_2d->final

Caption: Comprehensive workflow for the characterization of a novel drug candidate.

Conclusion

The ¹H and ¹³C NMR analysis of 6-bromoquinazoline derivatives is an indispensable tool for researchers in drug discovery and development. A thorough understanding of how to prepare samples, acquire high-quality spectra, and interpret the resulting data is fundamental to the successful synthesis and characterization of these potent molecules. By correlating chemical shifts, coupling constants, and integration values with the molecular structure, scientists can unambiguously confirm the identity of their target compounds. When integrated with complementary techniques like mass spectrometry and FTIR, NMR provides the authoritative structural grounding required for advancing new therapeutic agents from the lab to the clinic.

References

A Comparative Guide to the Anticancer Activity of 6-Bromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a multitude of biological targets. The strategic introduction of a bromine atom at the 6-position of this scaffold has given rise to a class of derivatives with potent and well-documented anticancer activities. This guide provides an in-depth comparison of these derivatives, synthesizing data from multiple studies to offer a clear perspective on their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.

The rationale for focusing on the 6-position is rooted in extensive research indicating that substitutions at this site, particularly with halogens, can significantly enhance the pharmacological profile of quinazoline-based agents.[1] Many of these compounds exert their cytotoxic effects by targeting key oncogenic signaling pathways, most notably by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), a critical regulator of cell proliferation and survival.[1][2][3]

Comparative Analysis of In Vitro Anticancer Activity

The anticancer efficacy of 6-bromoquinazoline derivatives is most commonly quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. The data below, compiled from various studies, compares the cytotoxic effects of several derivatives against common cancer cell lines, such as MCF-7 (breast adenocarcinoma) and SW480 (colon adenocarcinoma).

Data Presentation: Cytotoxicity of 6-Bromoquinazoline Derivatives
Compound IDKey Structural Features (Substitutions)Cancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)Source
5b 2-(3-Fluorophenylamino)MCF-70.53Cisplatin>33.33[2][3]
SW4801.95Cisplatin10.10[2][3]
8a 2-(n-butylthio)-3-phenylMCF-715.85 ± 3.32Erlotinib9.9 ± 0.14[1][4][5]
SW48017.85 ± 0.92Cisplatin10.10 ± 0.21[1][4][5]
8c 2-(benzylthio)-3-phenylMCF-772.14 ± 2.14Erlotinib9.9 ± 0.14[1][4]
SW48081.12 ± 4.15Cisplatin10.10 ± 0.21[1][4]
BMAQ 2-(morpholin-1-yl)-4-anilinoL1210 (Leukemia)~5.0--[6]
HL-60 (Leukemia)~5.0--[6]
Structure-Activity Relationship (SAR) Insights

The comparative data reveals critical structure-activity relationships that guide the rational design of more potent anticancer agents:

  • Substitution at the 2-Position: A systematic study of derivatives based on the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one scaffold highlights the importance of the substituent at the 2-position's thiol group.[1] Derivatives with short, aliphatic chains (like the n-butyl group in compound 8a ) exhibit significantly greater potency against both MCF-7 and SW480 cell lines compared to those with bulkier aromatic groups (like the benzyl group in compound 8c ).[1][4] This suggests that a less sterically hindered, flexible alkyl chain is better tolerated at this position for cytotoxic activity.[1]

  • Substitution on the 3-Phenyl Ring: In a separate series of 6-bromoquinazoline derivatives, the electronic nature of substituents on the N-linked phenyl ring plays a crucial role. Compound 5b , which features a meta-positioned fluorine atom, demonstrated exceptionally potent activity, surpassing the standard chemotherapeutic agent cisplatin.[2][3] This highlights the potential for electron-withdrawing groups on this phenyl ring to enhance anticancer efficacy.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer effects of 6-bromoquinazoline derivatives are primarily attributed to their ability to modulate critical cellular signaling pathways controlling proliferation and apoptosis (programmed cell death).

EGFR Tyrosine Kinase Inhibition

Many FDA-approved quinazoline-based drugs, such as Gefitinib and Erlotinib, function as EGFR inhibitors.[1] Similarly, molecular docking studies strongly suggest that 6-bromoquinazoline derivatives target the ATP-binding site of the EGFR kinase domain.[1][2][3] This competitive inhibition prevents EGFR autophosphorylation, blocking the downstream signaling cascades (like the Ras/Raf/MEK/ERK and PI3K/Akt pathways) that promote tumor cell growth, proliferation, and survival. Several compounds have shown potent inhibition of wild-type EGFR with IC₅₀ values in the low nanomolar range.[7]

Signaling Pathway: EGFR Inhibition by 6-Bromoquinazoline Derivatives

EGFR_Pathway cluster_intracellular Intracellular EGFR EGFR ATP ATP Downstream Downstream Signaling (Ras/Raf/MEK, PI3K/Akt) EGFR:e->Downstream:w Activates EGF EGF (Ligand) EGF->EGFR ADP ADP ATP->ADP Phosphorylation Compound 6-Bromoquinazoline Derivative Compound->EGFR Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Inhibition of the EGFR signaling pathway by 6-bromoquinazoline derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, potent 6-bromoquinazoline derivatives actively induce apoptosis in cancer cells. Flow cytometry analysis of MCF-7 cells treated with compound 5b showed a dose-dependent increase in apoptotic cells.[2][3] Another derivative, BMAQ, was also shown to induce apoptosis in leukemia cell lines, confirmed by DNA fragmentation analysis and caspase-3 activation assays.[6] The induction of apoptosis is a highly desirable trait for anticancer agents, as it leads to the clean and efficient elimination of tumor cells.

Furthermore, some derivatives can arrest the cell cycle at specific phases, preventing cancer cells from dividing. For instance, BMAQ was found to induce a G2/M cell cycle arrest in L1210 and HL-60 leukemia cells, while causing a G0/G1 arrest in U-937 cells.[6]

Experimental Protocols for Evaluation

The following protocols represent standardized, self-validating methodologies for assessing the anticancer potential of novel 6-bromoquinazoline derivatives.

Experimental Workflow Overview

workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis & Purification of Derivatives characterization Structural Characterization (NMR, Mass Spec) synthesis->characterization cell_culture Cancer Cell Line Culture characterization->cell_culture mtt Cytotoxicity Screening (MTT Assay) cell_culture->mtt ic50 IC50 Determination mtt->ic50 apoptosis Apoptosis Analysis (Flow Cytometry) ic50->apoptosis docking Molecular Docking (vs. EGFR) ic50->docking cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase_assay EGFR Kinase Inhibition Assay docking->kinase_assay

Caption: Overall workflow for the synthesis and evaluation of anticancer agents.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a standard for assessing cell viability and is used to determine the IC₅₀ values of test compounds.[1][2]

Causality: The assay relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, SW480) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the 6-bromoquinazoline derivatives in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period, typically 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][6]

Causality: In early apoptosis, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately using a flow cytometer.

  • Quadrant Analysis:

    • Lower-Left (Annexin V- / PI-): Live, viable cells.

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical injury).

Conclusion and Future Directions

The 6-bromoquinazoline scaffold is a highly promising platform for the development of novel anticancer therapeutics. The evidence clearly indicates that strategic modifications, particularly at the 2- and 3-positions, can yield derivatives with potent, low-micromolar to nanomolar cytotoxic activity against a range of cancer cell lines.[1][2][7] The primary mechanism of action involves the inhibition of the EGFR tyrosine kinase and the subsequent induction of apoptosis, two validated and highly effective strategies in oncology.

Future research should focus on optimizing the SAR to enhance potency against drug-resistant EGFR mutants (e.g., T790M) and to improve the overall pharmacological profile, including selectivity and bioavailability.[7] The most potent compounds identified in these studies, such as derivative 5b , serve as excellent lead candidates for further preclinical and in vivo evaluation, paving the way for the next generation of targeted cancer therapies.

References

A Senior Application Scientist's Guide to In Vitro Kinase Assays for Quinazoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug developers. In the intricate world of kinase drug discovery, the quinazoline scaffold stands out as a "privileged structure," forming the core of numerous FDA-approved inhibitors targeting key kinases like EGFR.[1] Characterizing the potency and selectivity of these compounds requires robust, reliable, and relevant in vitro kinase assays. However, the sheer variety of available assay technologies can present a "paradox of choice," complicating the selection of the most suitable method.[2]

This guide provides an in-depth comparison of leading in vitro kinase assay formats, offering field-proven insights to help you select and execute the optimal strategy for evaluating your quinazoline-based inhibitors. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring your results are both accurate and meaningful.

The Central Challenge: ATP Competition

Quinazoline-based inhibitors predominantly act as ATP-competitive inhibitors.[3] They bind to the kinase's active site, directly competing with adenosine triphosphate (ATP), the universal phosphodonor. This mechanism is the single most critical factor influencing your choice of assay and experimental design. The concentration of ATP in your assay will directly impact the measured potency (IC50) of your compound.[4] Therefore, understanding and controlling this variable is paramount for generating comparable and physiologically relevant data.[5]

Comparative Analysis of Leading Kinase Assay Technologies

Choosing the right assay requires a trade-off between sensitivity, throughput, cost, and susceptibility to interference.[6] For quinazoline inhibitors, the ideal assay is typically a homogeneous ("mix-and-read") format suitable for high-throughput screening (HTS) that provides a robust signal with minimal interference from the compounds themselves.[2][7]

Here, we compare three dominant technologies: Luminescence-based ADP detection, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen).

FeatureADP-Glo™ (Luminescence)LanthaScreen® TR-FRETAlphaScreen® / AlphaLISA®
Principle Measures ADP produced; luminescence is proportional to kinase activity.[8]Measures product formation via FRET between a lanthanide donor and a fluorescent acceptor on a phospho-specific antibody.[9]Measures product formation via proximity-based energy transfer between donor and acceptor beads.[10][11]
Signal Output "Glow" LuminescenceTime-Resolved Fluorescence (Ratio)Amplified Luminescence
ATP Range Very flexible; can be used with ATP concentrations up to 5 mM.[12]Typically tested up to 1 mM ATP.[13]Susceptible to interference at high ATP concentrations.
Sensitivity High sensitivity; strong signal at low substrate conversion.[12][14]High; time-resolved format reduces background from prompt fluorescence.[7]Very high due to signal amplification.[11]
Compound Interference Low potential for optical interference (luminescence vs. fluorescence).Ratiometric measurement minimizes some interference, but colored compounds can be problematic ("inner filter effect").[7]Can be susceptible to light-scattering compounds and singlet oxygen quenchers.[7]
Best For Universal applicability, screening at physiological ATP, profiling low-activity kinases.[15]HTS, kinetic studies, binding assays.[13][16]HTS, detecting protein-protein interactions, high-sensitivity needs.[11][17]
Key Consideration Two-step reagent addition.[18]Requires specific, high-affinity phospho-antibodies and labeled substrates.Bead-based format can be sensitive to handling and environmental factors.

Deep Dive: Why Choose Luminescence for Quinazoline Inhibitors?

For characterizing ATP-competitive inhibitors like quinazolines, luminescence-based assays such as ADP-Glo™ offer a distinct advantage. Because the assay quantifies the universal product of any kinase reaction (ADP), it is not dependent on the availability of specific phospho-antibodies.[19] This makes it a truly universal platform.

More importantly, its robustness at high ATP concentrations allows you to determine inhibitor potency under more physiologically relevant conditions (cellular ATP is in the millimolar range).[15] This is critical because an IC50 value determined at a low, non-physiological ATP concentration may not accurately reflect the compound's efficacy in a cellular context.[4] The ADP-Glo™ assay works by first terminating the kinase reaction and depleting excess ATP, then converting the generated ADP back into ATP, which is quantified in a highly sensitive luciferase-luciferin reaction.[14][18] This two-step process generates a stable, "glow-type" luminescent signal that is directly proportional to kinase activity.[20]

Visualizing the Assay Workflows

To better understand the practical differences, let's visualize the workflows.

G cluster_0 General In Vitro Kinase Assay Workflow A Reagent Preparation (Kinase, Substrate, Inhibitor) B Reaction Incubation (Kinase + Substrate + Inhibitor) A->B C Initiate Reaction (Add ATP) B->C D Stop Reaction & Add Detection Reagents C->D E Signal Measurement (e.g., Luminescence) D->E F Data Analysis (Calculate IC50) E->F

Caption: General workflow for an in vitro kinase inhibition assay.[21]

G cluster_1 ADP-Glo™ Assay Principle cluster_1a Step 1: Kinase Reaction cluster_1b Step 2: ATP Depletion cluster_1c Step 3: Signal Generation K Kinase + Substrate + ATP + Inhibitor R1 Add ADP-Glo™ Reagent (Stops reaction, removes ATP) K->R1 ADP + ATP (remaining) R2 Add Kinase Detection Reagent (Converts ADP to ATP, Luciferase generates light) R1->R2 ADP only L Measure Luminescence R2->L Luminescent Signal ∝ ADP

Caption: The two-step principle of the ADP-Glo™ Kinase Assay.[18]

Experimental Protocol: Determining IC50 of a Quinazoline-EGFR Inhibitor

This protocol details a robust method for measuring the inhibitory potency of a quinazoline derivative against recombinant human EGFR kinase using the ADP-Glo™ assay.

I. Materials & Reagents
  • Recombinant Human EGFR Kinase (e.g., from Promega, SignalChem)

  • Poly(Glu,Tyr) 4:1 peptide substrate

  • Ultra-Pure ATP, 10 mM stock

  • Test Quinazoline Inhibitor, 10 mM stock in 100% DMSO

  • Staurosporine (positive control inhibitor), 1 mM stock in 100% DMSO

  • Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101 or similar)

  • Assay Plates: Solid white, low-volume 384-well plates

  • Plate Reader: Capable of measuring "glow" luminescence

II. Self-Validating System: Controls are Key

To ensure data integrity, every assay plate must include the following controls:

  • No-Enzyme Control ("High Signal"): Kinase Reaction Buffer without enzyme. This represents 100% inhibition.

  • Vehicle Control ("Low Signal"): All reaction components plus DMSO at the same final concentration as the test compound wells. This represents 0% inhibition (maximum kinase activity).

  • Positive Inhibitor Control: A known inhibitor (e.g., Staurosporine) at a concentration known to fully inhibit the enzyme, to confirm assay responsiveness.

III. Step-by-Step Procedure

1. Compound Preparation (10-point Dose Response): a. Create a serial dilution series of your quinazoline inhibitor in 100% DMSO. A typical starting point is a 1:3 dilution series, starting from a 1 mM stock. b. Perform an intermediate dilution of this series into Kinase Reaction Buffer. This minimizes the final DMSO concentration in the assay to ≤1%, preventing solvent-induced artifacts.

2. Kinase Reaction Setup (5 µL total volume): a. To the wells of a 384-well plate, add 1.25 µL of the diluted test compound or control. b. Add 2.5 µL of a 2x Enzyme/Substrate mix (prepared in Kinase Reaction Buffer to achieve the desired final concentrations). c. Pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts. d. Initiate the kinase reaction by adding 1.25 µL of a 4x ATP solution (prepared in Kinase Reaction Buffer). The final ATP concentration should be at or near the Kₘ of the enzyme for ATP, if known, to ensure data comparability.[4] e. Incubate the reaction for 60 minutes at 30°C. Ensure this time point falls within the linear range of the reaction (determined during assay development).

3. ADP Detection: a. Equilibrate the plate and the ADP-Glo™ Reagents to room temperature. b. Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. c. Incubate for 40 minutes at room temperature to ensure all remaining ATP is depleted.[14] d. Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.[18] e. Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12]

4. Data Acquisition & Analysis: a. Measure the luminescence using a plate reader. b. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Determine the IC50 value by fitting the data to a four-parameter logistic curve (sigmoidal dose-response with variable slope) using software like GraphPad Prism.[22] A 10-point dose-response curve is preferred for reliable data.[23]

Conclusion and Forward Look

Selecting the appropriate in vitro kinase assay is a foundational step in the successful development of quinazoline-based inhibitors. While TR-FRET and AlphaScreen are powerful HTS technologies, the universal applicability and robustness of luminescence-based ADP detection assays like ADP-Glo™ make them exceptionally well-suited for the detailed characterization of ATP-competitive compounds.[15][24] By carefully controlling experimental variables, particularly ATP concentration, and employing a self-validating system of controls, researchers can generate high-quality, comparable IC50 data that reliably informs structure-activity relationships and guides the progression of promising drug candidates.[23][25]

References

The 6-Bromoquinazoline Scaffold: A Privileged Motif in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structure-Activity Relationships

The quinazoline core is a foundational scaffold in medicinal chemistry, recognized for its broad pharmacological versatility.[1] Among its many derivatives, the 6-bromoquinazoline moiety has emerged as a particularly fruitful starting point for the development of novel therapeutic agents, especially in oncology.[2] The introduction of the bromine atom at the 6-position significantly influences the electronic properties of the heterocyclic system, often enhancing binding affinities to biological targets and providing a convenient handle for further synthetic modifications. This guide offers an in-depth comparison of 6-bromoquinazoline derivatives, elucidating the critical structure-activity relationships (SAR) that govern their anticancer properties, with a primary focus on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors.

Targeting EGFR: The Epicenter of 6-Bromoquinazoline's Anticancer Activity

The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cellular processes, including proliferation, survival, and differentiation.[2] Its aberrant activation, through overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2] Numerous 6-bromoquinazoline derivatives have been designed to bind to the ATP-binding site of the EGFR tyrosine kinase domain, effectively inhibiting its downstream signaling and inducing apoptosis in cancer cells.[1][3]

Deciphering the Structure-Activity Landscape

The potency and selectivity of 6-bromoquinazoline derivatives are profoundly influenced by the nature and position of various substituents on the quinazoline core and its appended functionalities. The following sections dissect these relationships based on available experimental data.

The 2-position of the 6-bromoquinazoline scaffold offers a critical vector for modification, with substitutions directly impacting the compound's interaction with the EGFR active site. A systematic study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives reveals key insights into the influence of substitutions at the thiol group.[4]

Table 1: SAR of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives [4][5]

Compound IDR Group (Substitution at 2-position)IC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
8a n-butyl15.85 ± 3.3217.85 ± 0.92
8b n-pentyl21.15 ± 4.1732.14 ± 3.18
8c benzyl72.14 ± 2.1481.12 ± 4.15
8d 3-methylbenzyl59.15 ± 5.7372.45 ± 2.90
8e 4-methylbenzyl35.14 ± 6.8763.15 ± 1.63

As evidenced in Table 1, short aliphatic chains at the 2-position, such as an n-butyl group (compound 8a ), confer the most potent cytotoxic activity against both MCF-7 (breast cancer) and SW480 (colon cancer) cell lines.[5] Lengthening the alkyl chain to n-pentyl (compound 8b ) leads to a decrease in activity. The introduction of a benzyl group (compound 8c ) significantly diminishes potency, suggesting that bulky aromatic substituents at this position are not well-tolerated. Interestingly, the position of a methyl group on the benzyl ring has a notable effect. A meta-substitution (compound 8d ) is less favorable than a para-substitution (compound 8e ), which partially restores activity compared to the unsubstituted benzyl analog.[5] This indicates that electronic and steric factors of the substituent at the 2-position play a crucial role in determining the anticancer efficacy.

Substitutions on the phenyl ring at the 3-position of the 6-bromoquinazoline core provide another avenue for modulating biological activity. A series of 6-bromoquinazoline derivatives (5a-j) highlights the impact of these modifications on cytotoxicity.[3][6]

Table 2: SAR of 3-Substituted Phenyl-6-bromoquinazoline Derivatives [3][6]

Compound IDSubstitution on Phenyl RingIC50 (µM) vs. MCF-7IC50 (µM) vs. SW480
5a 4-fluoro1.95 ± 0.151.85 ± 0.12
5b 3-fluoro0.53 ± 0.081.95 ± 0.21
5c 2-fluoro2.15 ± 0.232.85 ± 0.34
5d 4-chloro3.14 ± 0.284.12 ± 0.45
5e 4-bromo4.25 ± 0.375.15 ± 0.52
5f 4-methyl6.15 ± 0.547.85 ± 0.67
5g 4-methoxy8.14 ± 0.729.12 ± 0.81
5h 3,4-dichloro1.12 ± 0.111.45 ± 0.18
5i 3,4,5-trimethoxy46.6 ± 4.1235.8 ± 3.21
5j Unsubstituted12.15 ± 1.1315.14 ± 1.32

The data in Table 2 clearly demonstrates that electron-withdrawing groups on the phenyl ring at the 3-position generally enhance cytotoxic activity. Notably, a fluoro substitution at the meta position (compound 5b ) results in exceptionally potent activity, with IC50 values of 0.53 µM against MCF-7 and 1.95 µM against SW480 cell lines.[3][6] This compound proved to be more potent than the reference drug cisplatin.[6] In contrast, electron-donating groups like methyl (5f ) and methoxy (5g ) lead to a decrease in potency. The bulky 3,4,5-trimethoxy substitution (5i ) drastically reduces activity, highlighting the importance of steric considerations. These findings suggest that the electronic nature and size of the substituents on the 3-phenyl ring are critical determinants of the anticancer potential of 6-bromoquinazolines.

Experimental Protocols

The synthesis and biological evaluation of 6-bromoquinazoline derivatives are central to understanding their SAR. The following sections provide detailed methodologies for these key experiments.

General Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives (8a-h)[5]

A common synthetic route to this class of compounds is outlined below:

  • Synthesis of 5-bromoanthranilic acid (3): Anthranilic acid (1) is reacted with N-bromosuccinimide (NBS) (2) in acetonitrile at room temperature.

  • Formation of the quinazolinone core (5): The resulting 5-bromoanthranilic acid (3) is then reacted with phenyl isothiocyanate (4) in ethanol.

  • Alkylation/Arylation of the thiol group (8a-h): The key intermediate, 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5), is subsequently reacted with various alkyl or benzyl halides in the presence of a base (e.g., K2CO3) in a suitable solvent like DMF to yield the final products (8a-h).

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclization cluster_2 Step 3: S-Alkylation/Arylation Anthranilic acid (1) Anthranilic acid (1) NBS (2) NBS (2) Anthranilic acid (1)->NBS (2) CH3CN, rt 5-bromoanthranilic acid (3) 5-bromoanthranilic acid (3) NBS (2)->5-bromoanthranilic acid (3) Phenyl isothiocyanate (4) Phenyl isothiocyanate (4) 5-bromoanthranilic acid (3)->Phenyl isothiocyanate (4) EtOH, reflux 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) Phenyl isothiocyanate (4)->6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5) R-X (Alkyl/Benzyl halide) R-X (Alkyl/Benzyl halide) 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one (5)->R-X (Alkyl/Benzyl halide) K2CO3, DMF, reflux Target compounds (8a-h) Target compounds (8a-h) R-X (Alkyl/Benzyl halide)->Target compounds (8a-h) G start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment Compound Treatment (Varying Concentrations) cell_seeding->compound_treatment incubation Incubation (e.g., 72h) compound_treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Formazan (e.g., DMSO) formazan_formation->solubilization absorbance_reading Read Absorbance solubilization->absorbance_reading ic50_calculation Calculate IC50 absorbance_reading->ic50_calculation end End ic50_calculation->end

References

A Senior Application Scientist's Guide to Chloroquinazoline Reactivity: A Comparative Analysis of the 2- and 4-Positions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, fellow researchers and drug development professionals. In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged structure," forming the core of numerous therapeutic agents, most notably in oncology with tyrosine kinase inhibitors like gefitinib and erlotinib.[1][2] The strategic functionalization of this scaffold is paramount, and chloroquinazolines serve as pivotal, versatile intermediates for introducing molecular diversity.

A frequent crossroads for chemists is the choice between a 2-chloro- or 4-chloroquinazoline precursor for nucleophilic aromatic substitution (SNAr) reactions. While structurally similar, these isomers exhibit a profound difference in reactivity that dictates synthetic strategy. This guide provides an in-depth, evidence-based comparison of their reactivity profiles, moving beyond mere observation to explain the underlying electronic principles and offering practical, field-proven protocols.

The Decisive Factor: Unraveling the Electronic Landscape

The differential reactivity of the C2 and C4 positions in the quinazoline ring is not a matter of chance; it is a direct consequence of the electronic distribution influenced by the two nitrogen atoms. The N1 and N3 atoms exert a powerful electron-withdrawing effect through both induction and resonance, rendering the attached carbons electrophilic and thus susceptible to nucleophilic attack.

However, the degree of this activation is not uniform. The C4 position experiences a greater electron deficiency compared to the C2 position. This is because C4 is para to the electron-withdrawing N1 and ortho to N3, while C2 is situated between two nitrogen atoms. This arrangement leads to a more pronounced polarization of the C4=N3 bond.

Computational studies using Density Functional Theory (DFT) provide quantitative support for this empirical observation. DFT calculations on 2,4-dichloroquinazoline have revealed that the carbon atom at the C4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient .[3] This indicates a greater orbital contribution at C4 in the LUMO, making it the preferred site for interaction with a nucleophile's Highest Occupied Molecular Orbital (HOMO). Consequently, the calculated activation energy for a nucleophilic attack at C4 is significantly lower than that for an attack at C2, confirming C4 as the more kinetically favored position for SNAr reactions.[3]

The SNAr Mechanism: A Stepwise Pathway

The substitution reaction on chloroquinazolines typically proceeds via a stepwise nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the initial addition of the nucleophile to the electron-deficient carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The subsequent departure of the chloride leaving group restores the aromaticity of the ring.

Caption: The stepwise SNAr mechanism for chloroquinazolines.

Head-to-Head Comparison: C4 vs. C2 Reactivity

The most striking illustration of the reactivity difference comes from studies on 2,4-dichloroquinazoline. It is well-documented that nucleophilic substitution occurs with high regioselectivity at the C4 position under mild conditions, leaving the C2-chloro substituent intact.[3][5] Displacing the second chlorine at C2 requires significantly more forcing conditions, such as higher temperatures (often above 100 °C), microwave irradiation, or the use of transition-metal catalysis.[3]

This selective reactivity provides a powerful synthetic tool, allowing for the sequential introduction of different nucleophiles at the C4 and C2 positions.

Data-Driven Reactivity Comparison with Amine Nucleophiles

The amination of chloroquinazolines is arguably the most critical transformation in the synthesis of bioactive molecules.[1][2] The table below summarizes typical experimental observations.

Feature4-Chloroquinazolines2-Chloroquinazolines
Relative Reactivity High Low
Typical Reaction Temp. Room Temperature to 80 °C100 °C to Reflux (High-boiling solvents)
Catalysis Often proceeds without catalyst; base (e.g., DIPEA, K₂CO₃) is common.[3]Often requires harsher conditions or transition-metal catalysis (e.g., Buchwald-Hartwig amination) for efficient conversion.[3]
Solvents Alcohols (EtOH, IPA), THF, DMF, Acetonitrile.[1][3]High-boiling polar aprotic solvents (e.g., DMF, DMSO).[6]
Microwave Assistance Accelerates reaction, often complete in minutes.[1]Highly effective and often necessary to drive the reaction to completion in reasonable time.[3]
Outcome with 2,4-dichloroquinazoline Selective substitution at C4 position.[5]Substitution occurs only after C4 has reacted and under more forcing conditions.

Experimental Protocols: A Practical Guide

Trustworthiness in science is built on reproducible methodologies. The following protocols are self-validating systems, representing common and effective procedures for selective substitution.

Protocol 1: Regioselective Synthesis of a 2-Chloro-4-anilinoquinazoline

This protocol leverages the higher reactivity of the C4 position on 2,4-dichloroquinazoline.

Objective: To demonstrate the selective nucleophilic substitution at the C4 position.

Materials:

  • 2,4-dichloroquinazoline

  • Aniline (or substituted aniline)

  • N,N-Diisopropylethylamine (DIPEA)

  • Isopropanol (IPA)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of 2,4-dichloroquinazoline (1.0 eq) in isopropanol (0.2 M), add the desired aniline (1.1 eq).

  • Add DIPEA (1.5 eq) to the mixture to act as a scavenger for the HCl generated.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the mixture to room temperature. A precipitate of the product may form.

  • If a precipitate forms, collect it by filtration, wash with cold IPA, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture in vacuo. Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) or recrystallization to yield the pure 2-chloro-4-anilinoquinazoline.[3]

Protocol 2: Synthesis of a 2-Aminoquinazoline from a 2-Chloroquinazoline

This protocol illustrates the more demanding conditions required to effect substitution at the C2 position.

Objective: To achieve nucleophilic substitution at the less reactive C2 position.

Materials:

  • 2-Chloro-4-phenylquinazoline (or other C4-blocked 2-chloroquinazoline)

  • Piperidine (or other secondary amine)

  • N,N-Dimethylformamide (DMF)

  • Potassium Carbonate (K₂CO₃)

Procedure:

  • In a microwave-safe vial, combine 2-chloro-4-phenylquinazoline (1.0 eq), piperidine (2.0 eq), and potassium carbonate (2.0 eq) in DMF (0.5 M).

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction to 150 °C for 30-60 minutes. Monitor for completion by LC-MS.

  • After cooling, dilute the reaction mixture with water. This will often precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water, and dry.

  • If necessary, purify the product by column chromatography on silica gel to obtain the desired 2-(piperidin-1-yl)-4-phenylquinazoline. The harsher conditions are necessary to overcome the lower electrophilicity of the C2 position.[6]

Synthesis_Workflow Regioselective Synthesis Workflow cluster_step1 Step 1: C4-Substitution (Mild Conditions) cluster_step2 Step 2: C2-Substitution (Harsh Conditions) Start 2,4-Dichloroquinazoline Reagent1 Nucleophile 1 (e.g., Aniline) DIPEA, IPA, 80 °C Product1 2-Chloro-4-(Nu1)-quinazoline Start->Product1 Regioselective SₙAr Reagent1->Product1 Reagent2 Nucleophile 2 (e.g., Piperidine) K₂CO₃, DMF, 150 °C, MW Product2 2-(Nu2)-4-(Nu1)-quinazoline Product1->Product2 Second SₙAr Reagent2->Product2

Caption: Workflow for sequential, regioselective SNAr on 2,4-dichloroquinazoline.

Conclusion

The comparative reactivity of chloroquinazolines is a clear and predictable hierarchy: the C4 position is substantially more electrophilic and reactive towards nucleophiles than the C2 position . This fundamental principle is rooted in the electronic nature of the quinazoline ring system and is consistently validated by extensive experimental and computational evidence.

For the synthetic chemist, this differential reactivity is not a limitation but a strategic advantage. It allows for precise, regioselective functionalization, enabling the construction of complex, di-substituted quinazolines with high fidelity. By understanding the causality behind these experimental choices—mild conditions for C4, forcing conditions for C2—researchers can design more efficient, robust, and rational synthetic routes to novel therapeutic candidates.

References

A Senior Application Scientist's Guide to Strategic Synthesis: 6-Bromo-2-chloroquinazoline vs. Alternative Heterocyclic Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate chess game of drug discovery, the choice of a core scaffold is a pivotal opening move. The quinazoline ring system is a well-established "power piece," forming the structural foundation of numerous FDA-approved drugs, including kinase inhibitors like gefitinib and erlotinib. Its prevalence stems from its rigid, planar structure and its capacity to form key hydrogen bond interactions with protein targets. Within the arsenal of quinazoline precursors, 6-bromo-2-chloroquinazoline stands out as a uniquely versatile and powerful building block. This guide provides an in-depth, data-driven comparison of this reagent against other common heterocyclic synthons, grounded in mechanistic principles and field-proven experimental insights.

The Core Principle: The Power of Orthogonal Reactivity

The primary strategic advantage of this compound lies in the differentiated reactivity of its two halogen atoms. This phenomenon, known as orthogonal reactivity, allows for the selective, stepwise functionalization of the molecule.

  • The C2-Position: The chlorine atom at C2 is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the electron-withdrawing effect of the adjacent ring nitrogens, which stabilize the negatively charged Meisenheimer intermediate formed during the reaction. This position is ideal for introducing amine, alcohol, or thiol moieties.

  • The C6-Position: The bromine atom at C6, situated on the benzene portion of the scaffold, is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions. The reactivity order for halogens in such couplings is generally I > Br > Cl, making the C6-bromo position significantly more reactive than the C2-chloro position under palladium catalysis.[1]

This built-in selectivity provides chemists with precise control over the synthetic sequence, minimizing the need for cumbersome protecting group strategies and streamlining the path to complex target molecules.

Orthogonal_Reactivity start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar  Nu- (e.g., R-NH2)  @ C2-Cl intermediate 6-Bromo-2-(nucleophile)quinazoline snar->intermediate coupling Pd-Catalyzed Cross-Coupling final Fully Functionalized Quinazoline coupling->final intermediate->coupling  Pd(0), R'-B(OH)2  @ C6-Br Suzuki_Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)L₂(Br) pd0->ox_add Oxidative Addition (Ar-Br) trans Ar-Pd(II)L₂(Ar') ox_add->trans Transmetalation (Ar'-B(OH)₂) trans->pd0 Reductive Elimination red_elim Ar-Ar' trans->red_elim Workflow start 6-Bromo-2- chloroquinazoline step1 Step 1: SNAr (Diverse Amines) start->step1 library1 Intermediate Library (Varying R¹) step1->library1 step2 Step 2: Suzuki Coupling (Diverse Boronic Acids) library1->step2 library2 Final Product Library (Varying R¹ and R²) step2->library2

References

A Scientist's Guide to Validating Novel Quinazoline Derivatives as EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

<Step>

For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the validation methodologies for novel quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR). We will delve into the critical experiments required to establish efficacy and selectivity, benchmarked against established inhibitors.

The quinazoline core is a privileged scaffold in the development of EGFR inhibitors, with several approved drugs like gefitinib and erlotinib testament to its potential.[1][2] The primary mechanism of these inhibitors is the competitive binding to the ATP-binding pocket within the intracellular tyrosine kinase domain of EGFR.[3][4][5] This action prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades crucial for cell proliferation and survival.[5][6] This guide will walk you through the essential steps to validate the inhibitory potential of new chemical entities based on this promising structure.

The EGFR Signaling Cascade: A Prime Target in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[6] This phosphorylation event initiates a cascade of downstream signaling, primarily through the RAS-RAF-MEK-MAPK and PI3K-AKT pathways, which are frequently dysregulated in various cancers.[6][8] Consequently, inhibiting EGFR has become a cornerstone of targeted cancer therapy.[9]

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binding & Dimerization P_EGFR p-EGFR EGFR->P_EGFR Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK (MAPK Pathway) P_EGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P_EGFR->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->P_EGFR Inhibition

Caption: EGFR Signaling Pathway and Inhibition by Quinazoline Derivatives.

Experimental Validation Workflow: A Step-by-Step Approach

A rigorous validation process is paramount to ascertain the therapeutic potential of novel quinazoline derivatives. The following experimental workflow provides a comprehensive framework for this evaluation.

Validation_Workflow In_Vitro_Kinase In Vitro Kinase Assay (Biochemical Potency) Cell_Proliferation Cell-Based Proliferation Assay (Cellular Efficacy) In_Vitro_Kinase->Cell_Proliferation Western_Blot Western Blot Analysis (Target Engagement & Pathway Modulation) Cell_Proliferation->Western_Blot Apoptosis_Assay Apoptosis & Cell Cycle Analysis (Mechanism of Cell Death) Western_Blot->Apoptosis_Assay

Caption: Experimental Workflow for Validating EGFR Inhibitors.

In Vitro Kinase Assay: Assessing Direct Enzymatic Inhibition

The initial step is to determine the direct inhibitory effect of the novel compounds on EGFR kinase activity. This is a cell-free assay that quantifies the compound's ability to prevent the phosphorylation of a substrate by the EGFR enzyme.

Protocol: EGFR Kinase Assay (Luminescent) [10][11]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the novel quinazoline derivative and reference inhibitors (e.g., Gefitinib, Erlotinib) in 100% DMSO.

    • Dilute recombinant human EGFR enzyme and a suitable substrate (e.g., Poly(Glu, Tyr)) in a kinase assay buffer.

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of serially diluted test compounds or control inhibitor to the wells.

    • Include "no inhibitor" (positive control) and "no enzyme" (blank) controls.

    • Prepare a master mix containing ATP and the substrate in kinase assay buffer.

    • Add 10 µL of the master mix to each well.

  • Kinase Reaction:

    • Initiate the reaction by adding 10 µL of diluted EGFR enzyme to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Signal Detection (ADP-Glo™ Kinase Assay as an example): [10][11]

    • Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Subtract the blank control values from all other readings.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited) by fitting the data to a four-parameter logistic curve.[12]

Comparative Data Example:

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (L858R/T790M) IC50 (nM)
Novel Quinazoline A 5.215.8
Novel Quinazoline B 1.83.5
Gefitinib 27[9]>1000[13]
Erlotinib 2Not specified

Note: The provided IC50 values for novel compounds are hypothetical examples. Published data for novel quinazoline derivatives have shown IC50 values in the low nanomolar range.[13][14][15][16]

Cell-Based Proliferation Assays: Evaluating Cellular Efficacy

Following the confirmation of direct enzymatic inhibition, the next crucial step is to assess the compound's ability to inhibit the proliferation of cancer cells that are dependent on EGFR signaling.

Protocol: MTT/MTS Cell Viability Assay [17][18]

  • Cell Seeding:

    • Seed cancer cell lines with known EGFR status (e.g., A549 - wild-type EGFR, NCI-H1975 - L858R/T790M mutant EGFR) in a 96-well plate at a density of 3,000-5,000 cells per well.[12]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinazoline derivatives and reference inhibitors in complete growth medium.

    • Replace the existing medium with the medium containing the test compounds.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[12]

  • Viability Measurement (MTS Assay): [12][17]

    • Add 20 µL of MTS reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the GI50 value (the concentration for 50% of maximal inhibition of cell proliferation) using a non-linear regression curve fit.

Comparative Data Example:

CompoundA549 (EGFR wt) GI50 (µM)NCI-H1975 (EGFR L858R/T790M) GI50 (µM)
Novel Quinazoline A 1.50.8
Novel Quinazoline B 0.50.1
Gefitinib 15.59[2]>10
Erlotinib Not specifiedNot specified

Note: The provided GI50 values for novel compounds are hypothetical examples. Published data for novel quinazoline derivatives have shown potent anti-proliferative activity.[2][14][15]

Western Blot Analysis: Confirming Target Engagement and Pathway Modulation

To verify that the observed anti-proliferative effects are indeed due to the inhibition of EGFR signaling, Western blot analysis is performed. This technique allows for the visualization and semi-quantification of the phosphorylation status of EGFR and key downstream signaling proteins like AKT and ERK.[16][19][20]

Protocol: Western Blot for EGFR Signaling Pathway [6][19]

  • Cell Treatment and Lysis:

    • Seed cells and treat with the novel quinazoline derivatives at various concentrations for a specified time (e.g., 2-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.[6]

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.[6]

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control (e.g., β-actin) overnight at 4°C.[21]

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

A successful inhibitor will show a dose-dependent decrease in the phosphorylation of EGFR, AKT, and ERK, without significantly affecting the total protein levels.

Apoptosis and Cell Cycle Analysis: Understanding the Mechanism of Cell Death

To further elucidate the mechanism by which the novel quinazoline derivatives induce cell death, apoptosis and cell cycle analyses are conducted.

Protocol: Annexin V/PI Staining for Apoptosis [13][14]

  • Cell Treatment: Treat cells with the compounds for 24-48 hours.

  • Staining: Harvest and stain the cells with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are in early apoptosis.

    • Annexin V positive, PI positive cells are in late apoptosis/necrosis.

Protocol: Cell Cycle Analysis [13][14]

  • Cell Treatment: Treat cells with the compounds for 24 hours.

  • Fixation and Staining: Harvest, fix the cells in ethanol, and stain with PI.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

EGFR inhibitors typically induce apoptosis and cause cell cycle arrest at the G0/G1 or S phase.[13][14]

Conclusion

The validation of novel quinazoline derivatives as EGFR inhibitors requires a multi-faceted approach, combining biochemical and cell-based assays. This comprehensive guide provides the foundational experimental framework to rigorously assess the potency, efficacy, and mechanism of action of new chemical entities. By systematically following these protocols and comparing the results with established inhibitors, researchers can confidently identify promising candidates for further preclinical and clinical development in the ongoing pursuit of more effective cancer therapies.

References

A Senior Application Scientist's Guide to Palladium Catalysts in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quinazoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of therapeutic agents. The efficient construction of this bicyclic heterocycle is therefore of paramount importance. Among the myriad of synthetic strategies, palladium-catalyzed reactions have emerged as a powerful and versatile tool. This guide provides an in-depth comparison of the efficacy of various palladium catalysts in the synthesis of quinazolines, supported by experimental data and mechanistic insights to inform your catalyst selection and reaction optimization.

The Landscape of Palladium-Catalyzed Quinazoline Synthesis

Palladium catalysts are instrumental in forming the critical carbon-nitrogen and carbon-carbon bonds that constitute the quinazoline framework.[1][2] The choice of the palladium source, ligand, and reaction conditions can dramatically influence the yield, substrate scope, and overall efficiency of the synthesis.[3] Common palladium sources include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), palladium on carbon (Pd/C), and palladium complexes with specific ligands like [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[4][5]

The primary palladium-catalyzed methodologies for quinazoline synthesis include:

  • Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira reactions are employed to form C-C bonds, often followed by a cyclization step.[2][6]

  • Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction is a cornerstone for constructing the pyrimidine ring of the quinazoline core.[1][7]

  • Carbonylative Approaches: The introduction of a carbonyl group using carbon monoxide or a CO surrogate can facilitate cyclization to quinazolinones.[3]

  • C-H Activation/Amination: Direct functionalization of C-H bonds offers an atom-economical route to quinazoline derivatives.[8]

Head-to-Head Catalyst Comparison: A Case Study in One-Pot Quinazolin-4(3H)-one Synthesis

To provide a clear and quantitative comparison, we will examine a study on the one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamides and alcohols. This reaction is a cascade process involving alcohol oxidation, nitro group reduction, condensation, and dehydrogenation, all facilitated by a single palladium catalyst.[4]

Experimental Data

The following table summarizes the performance of different palladium catalysts in the model reaction between o-nitrobenzamide and benzyl alcohol to yield 2-phenylquinazolin-4(3H)-one.[4]

CatalystLigandSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂ dppf (integrated)Toluene15059
Pd(OAc)₂ NoneToluene150<5
Pd(PPh₃)₄ PPh₃ (integrated)Toluene150<5

Reaction Conditions: o-nitrobenzamide (1 mmol), benzyl alcohol (2.5 equiv.), catalyst (10 mol%), solvent (1 mL) in a sealed tube at 150 °C under Ar for 8 h.[4]

Further optimization of the reaction conditions with the most effective catalyst, Pd(dppf)Cl₂, led to an improved yield of 87% by changing the solvent to chlorobenzene and lowering the temperature to 140 °C.[4][5]

Analysis of Catalyst Performance

The data clearly demonstrates the superior efficacy of Pd(dppf)Cl₂ in this specific transformation. The bidentate dppf ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle, which involves multiple steps. In contrast, the ligandless Pd(OAc)₂ and the Pd(PPh₃)₄ catalyst, which contains the monodentate triphenylphosphine ligand, were largely ineffective under these conditions.[4] This highlights a critical principle in catalyst selection: the ligand architecture is as important as the palladium source itself. The dppf ligand's wide bite angle and electron-donating properties are known to promote both oxidative addition and reductive elimination steps in many palladium-catalyzed reactions.

Mechanistic Insights: The Role of the Palladium Catalyst

The catalytic cycle for palladium-catalyzed reactions is a finely tuned sequence of elementary steps. Understanding this mechanism is key to rational catalyst selection and troubleshooting.

Generalized Catalytic Cycle for Cross-Coupling Reactions

The following diagram illustrates a generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common method for introducing substituents onto a pre-formed quinazoline core or for building the quinazoline through a coupling-cyclization strategy.[6]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X_Ln Ar-Pd(II)-X_Ln Pd(0)Ln->Ar-Pd(II)-X_Ln Oxidative Addition (Ar-X) Ar-Pd(II)-R_Ln Ar-Pd(II)-R_Ln Ar-Pd(II)-X_Ln->Ar-Pd(II)-R_Ln Transmetalation (R-B(OR)2) Ar-R Ar-R Ar-Pd(II)-R_Ln->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

In this cycle, the active Pd(0) catalyst undergoes oxidative addition with an aryl halide. Subsequent transmetalation with an organoboron reagent, followed by reductive elimination, yields the cross-coupled product and regenerates the Pd(0) catalyst. The choice of palladium precursor and ligand influences the efficiency of each of these steps.

Experimental Protocols

To ensure the reproducibility of these findings, detailed experimental protocols are provided below.

Protocol 1: One-Pot Synthesis of 2-Phenylquinazolin-4(3H)-one[4]

Materials:

  • o-Nitrobenzamide

  • Benzyl alcohol

  • Pd(dppf)Cl₂

  • Chlorobenzene (anhydrous)

  • Argon gas

  • 10 mL sealed reaction tube

  • Magnetic stirrer and heating block

Procedure:

  • To a 10 mL sealed reaction tube, add o-nitrobenzamide (1 mmol, 166.1 mg).

  • Add Pd(dppf)Cl₂ (0.1 mmol, 81.6 mg, 10 mol%).

  • Add a magnetic stir bar.

  • Seal the tube and purge with argon for 5 minutes.

  • Under a positive pressure of argon, add anhydrous chlorobenzene (1 mL).

  • Add benzyl alcohol (2.5 mmol, 0.26 mL).

  • Place the sealed tube in a preheated heating block at 140 °C.

  • Stir the reaction mixture for 8 hours.

  • After cooling to room temperature, the reaction mixture can be purified by column chromatography on silica gel to yield the desired product.

Workflow for Catalyst Optimization

The following diagram outlines a logical workflow for optimizing a palladium-catalyzed quinazoline synthesis.

Optimization_Workflow cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Substrate Scope A Select Model Reaction B Screen Pd Sources (Pd(OAc)2, Pd(PPh3)4, Pd(dppf)Cl2, etc.) A->B C Identify Most Promising Catalyst System B->C D Optimize Solvent C->D E Optimize Temperature D->E F Optimize Catalyst Loading E->F G Optimize Base and Other Additives F->G H Final Optimized Conditions G->H I Test a Variety of Substrates H->I J Evaluate Generality of the Method I->J

Caption: A systematic workflow for the optimization of a palladium-catalyzed reaction.

Broader Perspectives: Other Palladium-Catalyzed Routes

While the one-pot synthesis provides an excellent case for direct comparison, it is important to consider the broader context of palladium catalysis in quinazoline synthesis.

Suzuki-Miyaura Coupling

This reaction is highly effective for the synthesis of 2-aryl or 4-aryl quinazolines. Catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ are commonly used, often in the presence of a base like K₂CO₃ or Cs₂CO₃.[2][6] The choice of catalyst can depend on the electronic nature of the coupling partners.

Buchwald-Hartwig Amination

For the synthesis of 4-aminoquinazolines, the Buchwald-Hartwig amination is a go-to method. This reaction typically employs a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand such as X-Phos or SPhos.[1][7] The choice of ligand is critical for achieving high yields and accommodating a wide range of amine coupling partners.

Homogeneous vs. Heterogeneous Catalysis

While this guide has focused on homogeneous palladium catalysts, heterogeneous catalysts like palladium on carbon (Pd/C) offer the advantage of easier separation and potential for recycling.[9] However, heterogeneous catalysts may require harsher reaction conditions and can sometimes suffer from leaching of palladium into the solution, blurring the lines between true heterogeneous and homogeneous catalysis.[10][11] The choice between a homogeneous and heterogeneous system often depends on the specific reaction, scale, and purification requirements.

Conclusion

The selection of an optimal palladium catalyst for quinazoline synthesis is a multifaceted decision that depends on the specific synthetic route, substrates, and desired reaction conditions. As demonstrated in the direct comparison for the one-pot synthesis of quinazolin-4(3H)-ones, the ligand plays a pivotal role in catalyst efficacy, with Pd(dppf)Cl₂ showing superior performance over Pd(OAc)₂ and Pd(PPh₃)₄.[4] For other transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions, different catalyst systems are often preferred. By understanding the underlying mechanistic principles and consulting comparative data, researchers can make informed decisions to accelerate their drug discovery and development efforts.

References

A Senior Application Scientist's Guide to the Biological Evaluation of Novel Antibacterial Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the global fight against antimicrobial resistance, the exploration of new chemical scaffolds is paramount. Among these, quinazoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antibacterial potential.[1][2] This guide provides a comprehensive framework for the biological evaluation of novel antibacterial quinazoline compounds, designed for researchers, scientists, and drug development professionals. We will delve into the critical experiments required to characterize their efficacy and safety, compare their performance against established antibiotics, and elucidate their mechanisms of action.

The Quinazoline Scaffold: A Privileged Structure in Antibacterial Drug Discovery

The quinazoline core, a bicyclic aromatic heterocycle, is considered a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities such as anticancer, anti-inflammatory, and, importantly, antibacterial effects.[2][3][4] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity.[5] Numerous studies have demonstrated that novel quinazoline derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[5][6]

Foundational Efficacy Testing: Determining In Vitro Antibacterial Potency

The initial step in evaluating any new antibacterial agent is to determine its intrinsic potency against a panel of clinically relevant bacteria. The primary assay for this is the determination of the Minimum Inhibitory Concentration (MIC).

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8][9] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[8][10]

Experimental Protocol: Broth Microdilution MIC Assay

Rationale: This method allows for the simultaneous testing of multiple concentrations of a compound against different bacterial strains in a high-throughput format, providing a quantitative measure of its potency. The use of standardized procedures, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), ensures reproducibility and comparability of data.[11][12][13][14][15]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the novel quinazoline compound in an appropriate solvent (e.g., DMSO).

    • Perform two-fold serial dilutions of the compound in broth within a 96-well microtiter plate to achieve the desired concentration range.[10]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[10]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound where no visible growth is observed.[8][10]

Diagram: Workflow for Broth Microdilution Assay

BrothMicrodilution A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Quinazoline Compound in 96-well plate B->C D Incubate Plate (37°C, 16-20h) C->D E Read Results: Determine Lowest Concentration with No Visible Growth (MIC) D->E

Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).

Comparative Data Analysis:

To contextualize the potency of a novel quinazoline compound, its MIC values should be compared against those of standard-of-care antibiotics.

CompoundS. aureus (ATCC 29213) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
Novel Quinazoline QZ-X 24
Ciprofloxacin 0.50.015
Vancomycin 1>128

This is a table with hypothetical data for illustrative purposes.

Assessing the Spectrum of Activity and Bactericidal vs. Bacteriostatic Nature

Beyond initial potency, it is crucial to understand the spectrum of a compound's activity and whether it kills bacteria (bactericidal) or merely inhibits their growth (bacteriostatic).

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Assay

Rationale: This assay distinguishes between bactericidal and bacteriostatic effects. A compound is considered bactericidal if the MBC is no more than four times the MIC.

Step-by-Step Methodology:

  • Perform a standard MIC test as described above.

  • Following MIC determination, take an aliquot from the wells showing no visible growth.

  • Spread the aliquot onto an appropriate agar medium.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

This dynamic assay provides a more detailed picture of a compound's bactericidal or bacteriostatic effects over time.

Experimental Protocol: Time-Kill Kinetic Assay

Rationale: By measuring the rate of bacterial killing at different concentrations, this assay reveals whether a compound's activity is concentration-dependent or time-dependent, which has important implications for dosing regimens.[8]

Step-by-Step Methodology:

  • Prepare cultures of the test organism in the logarithmic phase of growth.

  • Add the novel quinazoline compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC).

  • Include a growth control without the compound.

  • Incubate the cultures at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on agar to determine the number of viable bacteria (CFU/mL).

  • Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL.

Diagram: Time-Kill Assay Workflow

TimeKill A Prepare Log-Phase Bacterial Culture B Add Quinazoline Compound (at multiples of MIC) A->B C Incubate with Shaking B->C D Sample at Time Points C->D E Perform Serial Dilutions and Plate D->E F Count Colonies (CFU/mL) and Plot vs. Time E->F

Caption: Workflow for the Time-Kill Kinetic Assay.

Safety and Selectivity: The Critical Importance of Cytotoxicity Evaluation

A potent antibacterial compound is of little therapeutic value if it is toxic to human cells. Therefore, assessing cytotoxicity is a critical step in the evaluation process.[16][17]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16]

Experimental Protocol: MTT Assay

Rationale: This assay provides a quantitative measure of a compound's effect on the viability of mammalian cells, allowing for the determination of its therapeutic index (the ratio of the toxic dose to the therapeutic dose).[16]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at an appropriate density.

    • Incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment:

    • Prepare serial dilutions of the novel quinazoline compound in cell culture medium.

    • Replace the old medium with the medium containing the compound dilutions.

    • Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

    • Incubate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well.

    • Incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[10]

  • Data Analysis:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell viability).

Comparative Data Analysis:

CompoundAntibacterial Activity (MIC against S. aureus, µg/mL)Cytotoxicity (IC50 against HEK293 cells, µg/mL)Selectivity Index (IC50/MIC)
Novel Quinazoline QZ-X 2>100>50
Doxorubicin (Control) Not Applicable0.5Not Applicable

This is a table with hypothetical data for illustrative purposes. A higher selectivity index indicates a more favorable safety profile.

Unraveling the Mechanism of Action: How Do Quinazolines Exert Their Antibacterial Effect?

Understanding a compound's mechanism of action is crucial for its further development and for predicting potential resistance mechanisms. For quinolone antibiotics, a well-established mechanism is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[18] It is hypothesized that many novel quinazoline compounds may share this mechanism.[2][19][20]

Diagram: Proposed Mechanism of Action of Antibacterial Quinazolines

MOA cluster_bacteria Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication enables Cell_Division Cell Division DNA_Replication->Cell_Division is required for Cell_Death Cell Death DNA_Replication->Cell_Death inhibition leads to Quinazoline Novel Quinazoline Compound Quinazoline->DNA_Gyrase inhibits

Caption: Proposed mechanism of action of novel quinazoline compounds via inhibition of bacterial DNA gyrase and topoisomerase IV.

Experimental Approaches to Elucidate Mechanism of Action:

  • DNA Gyrase Inhibition Assay: This biochemical assay directly measures the ability of a compound to inhibit the supercoiling activity of purified DNA gyrase.

  • Macromolecular Synthesis Assays: These assays determine the effect of the compound on the synthesis of DNA, RNA, protein, and cell wall by measuring the incorporation of radiolabeled precursors.

  • Resistance Studies: Spontaneous resistance mutation studies can help identify the target of a compound. Bacteria are exposed to sub-lethal concentrations of the compound, and resistant mutants are selected and their genomes sequenced to identify mutations in the target gene.[7]

Conclusion and Future Directions

The biological evaluation of novel antibacterial quinazoline compounds requires a systematic and multi-faceted approach. By following the experimental framework outlined in this guide, researchers can thoroughly characterize the potency, spectrum of activity, safety profile, and mechanism of action of their compounds. The most promising candidates will exhibit potent, bactericidal activity against a broad range of pathogens, a high selectivity index, and a clear, druggable mechanism of action. Further investigations should focus on in vivo efficacy in animal models of infection, pharmacokinetic and pharmacodynamic profiling, and the potential for resistance development. Through rigorous and comprehensive evaluation, novel quinazoline compounds hold the potential to become the next generation of antibiotics in the fight against infectious diseases.

References

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from the 6-Bromoquinazoline Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, objective comparison of the selectivity and performance of kinase inhibitors synthesized from the 6-bromoquinazoline core. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond mere data reporting to explain the causality behind experimental design, presents detailed methodologies, and offers a clear-eyed view of where these compounds stand in the competitive landscape of kinase inhibitor discovery.

Introduction: The Strategic Value of the 6-Bromoquinazoline Core

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy. Within the vast chemical space of potential inhibitors, the quinazoline scaffold has emerged as a "privileged structure," forming the foundation of several FDA-approved drugs like Gefitinib (Iressa) and Erlotinib (Tarceva).[1] These agents primarily target the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

The 6-bromo-2-chloroquinazoline (or its 4-chloro isomer) represents a particularly strategic starting point for the synthesis of novel kinase inhibitors. The rationale is twofold:

  • Improved Biological Activity: The presence of a halogen atom, specifically bromine, at the 6-position has been shown to enhance the anticancer effects of the quinazoline core.[1]

  • Synthetic Versatility: The chloro group at the 2- or 4-position serves as an excellent leaving group, enabling facile nucleophilic substitution with a wide array of amines to generate diverse compound libraries.[2][3] Furthermore, the bromo group provides a synthetic handle for cross-coupling reactions (e.g., Suzuki coupling), allowing for further structural diversification to optimize potency and selectivity.

This guide will dissect the selectivity profiles of inhibitors derived from this scaffold, detail the rigorous experimental workflows required for their assessment, and present comparative data to inform future drug discovery efforts.

The Foundation: Synthesizing a Diverse Inhibitor Library

To rationally assess selectivity, one must first generate a library of compounds with varied substitutions. The causality behind this approach is that minor structural changes can dramatically alter the binding affinity and selectivity profile of an inhibitor. A common and efficient synthetic route starting from 6-bromo-4-chloroquinazoline allows for the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Synthesis of 6-Bromo-4-aminoquinazoline Analogs
  • Starting Material: Procure or synthesize 6-bromo-4-chloroquinazoline. This is a critical intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 6-bromo-4-chloroquinazoline (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or n-butanol.

  • Addition of Nucleophile: Add the desired amine (e.g., a substituted aniline or an aliphatic amine, 1.0-1.2 equivalents) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (Hunig's base, 1.2 equivalents), to scavenge the HCl byproduct.[2]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the crude product via column chromatography on silica gel to yield the final 6-bromo-4-aminoquinazoline derivative.[2]

This robust protocol enables the creation of a matrix of compounds where substitutions on the amine nucleophile can be systematically varied to probe their effect on kinase binding.

G cluster_synthesis General Synthetic Workflow A 6-Bromo-4-chloroquinazoline (Starting Material) D Nucleophilic Aromatic Substitution A->D B Amine Nucleophile (R-NH2) B->D C Solvent + Base (e.g., DMF, Hunig's Base) C->D E Purification (Column Chromatography) D->E F Final Product Library (6-Bromo-4-(R-amino)quinazolines) E->F

Caption: General workflow for synthesizing a library of 6-bromoquinazoline derivatives.

The Litmus Test: Methodologies for Assessing Kinase Selectivity

An inhibitor's value, whether as a therapeutic agent or a research tool, is intrinsically linked to its selectivity. A promiscuous inhibitor that hits dozens of kinases can cause unpredictable off-target effects and toxicity, confounding biological interpretation.[2] Therefore, rigorous, quantitative assessment of selectivity across the human kinome is a non-negotiable step.

Primary Methodology: Large-Panel Kinase Binding Assays

The gold standard for selectivity profiling is the use of competitive binding assays against a large panel of purified human kinases. The KINOMEscan™ platform is a widely used example of this approach, screening compounds against over 440 kinases in a single experiment.[4]

Experimental Protocol: KINOMEscan™ Competitive Binding Assay
  • Kinase Immobilization: Individual kinases from a comprehensive panel are tagged with a unique DNA identifier and immobilized on a solid support (e.g., beads).

  • Competitive Binding: The test inhibitor (derived from 6-bromoquinazoline) is incubated at a fixed concentration (e.g., 1 µM) with the full panel of immobilized kinases in the presence of a proprietary, ATP-competitive ligand probe.

  • Equilibration & Washing: The system is allowed to reach binding equilibrium. Unbound components are then washed away.

  • Quantification: The amount of the ligand probe remaining bound to each kinase is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).

  • Data Analysis: A low qPCR signal for a specific kinase indicates that the test inhibitor successfully outcompeted the probe, signifying strong binding. Results are typically reported as "Percent of Control" or can be used to calculate dissociation constants (Kd), providing a quantitative measure of binding affinity.

This self-validating system provides a comprehensive and unbiased snapshot of a compound's interaction profile across the kinome, revealing both intended targets and potential off-targets.

G cluster_workflow Kinase Selectivity Profiling Workflow A Test Inhibitor (6-Bromoquinazoline derivative) D Incubation & Competitive Binding A->D B Immobilized Kinase Panel (~450 kinases) B->D C ATP-Competitive Probe C->D E Quantification of Bound Probe (qPCR) D->E F Data Analysis: Selectivity Profile (Dendrogram) E->F

Caption: Workflow for assessing inhibitor selectivity using a large-panel binding assay.

Comparative Analysis: Performance of 6-Bromoquinazoline Derivatives

The true measure of a scaffold's utility is found in the performance of its derivatives. Data from multiple studies demonstrate that the 6-bromoquinazoline core can yield highly potent and selective inhibitors against diverse kinase families.

Case Study 1: Highly Selective Inhibitors of Clk and Dyrk Kinases

Research into agents that modulate pre-mRNA splicing identified a series of 6-arylquinazolin-4-amines as potent inhibitors of the CDC-like kinase (Clk) family.[2] Starting from 6-bromo-4-chloroquinazoline, Suzuki coupling was used to install an aryl group at the 6-position, followed by amination at the 4-position. One lead compound, referred to as Compound 4 in the study, was profiled against a panel of 402 kinases.

The results revealed a remarkably selective profile. Compound 4 potently bound to only a handful of kinases, primarily within the CMGC group, demonstrating its value as a selective tool compound.[2]

Target KinaseIC50 (nM)Kinase Family
Dyrk1A 27CMGC
Clk1 37CMGC
Clk4 50CMGC
Clk2 680CMGC
Clk3 470CMGC
EGFR 230TK
Data sourced from Bullock, A.N., et al. (2011).[2]

This data exemplifies how substitutions on the 6-bromoquinazoline scaffold can direct selectivity towards specific kinase families, in this case, the Dyrk and Clk kinases. The inhibition was determined to be ATP-competitive, indicating the compounds bind at the kinase hinge region.[2]

Case Study 2: Targeting the EGFR Family and General Anti-proliferative Activity

The 6-bromoquinazoline scaffold is also a fertile ground for developing inhibitors of the well-validated EGFR family, a key target in non-small cell lung cancer. Several studies have synthesized libraries of 6-bromoquinazoline derivatives and evaluated their cytotoxic effects against cancer cell lines.

Compound IDSubstitution PatternCell LineIC50 (µM)Reference
5b 3-fluoro substitution on a C4-phenyl moietyMCF-70.53Hassani, M., et al. (2023)[5]
SW4801.95
8a Aliphatic linker at C2-thiol position, phenyl at N3MCF-715.85 ± 3.32Emami, L., et al. (2024)[1]
SW48017.85 ± 0.92
MRC-584.20 ± 1.72(Normal Cells)

The data for compound 8a is particularly insightful, as its significantly higher IC50 value against the normal MRC-5 cell line provides compelling evidence of its selective cytotoxicity towards cancer cells over non-tumorigenic cells.[1] Compound 5b demonstrated exceptionally high potency, stronger than the chemotherapy agent cisplatin in the same study.[5] Molecular docking in these studies consistently suggests that the mechanism involves binding to the ATP pocket of EGFR.[1][5]

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR P P EGFR->P Inhibitor 6-Bromoquinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site ATP ATP ATP->EGFR RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Inhibition of the EGFR pathway by blocking the ATP binding site.

Conclusion and Expert Assessment

The experimental data strongly support the strategic value of the this compound scaffold in modern kinase inhibitor design.

  • Proven Versatility: This starting material provides a reliable and efficient route to diverse chemical libraries capable of targeting distinct and important kinase families, from the splicing-related Clk/Dyrk kinases to the canonical EGFR tyrosine kinase.

  • High Selectivity is Achievable: As demonstrated by the Clk inhibitors, careful and rational design of substitutions on the quinazoline core can produce compounds with remarkably "clean" kinome profiles. This is critical for developing tool compounds for basic research and for minimizing off-target toxicity in therapeutic candidates.

  • Potency and Selective Cytotoxicity: Derivatives of this scaffold have shown potent, sub-micromolar anti-proliferative activity against various cancer cell lines, along with promising selectivity for cancer cells over normal cells.

For researchers in the field, the 6-bromoquinazoline core is not merely another scaffold; it is a validated platform for generating novel intellectual property with a high potential for discovering potent and, crucially, selective kinase inhibitors. Future development should continue to prioritize comprehensive kinome screening early in the discovery pipeline to fully characterize both on-target and off-target activities, thereby accelerating the path toward clinical evaluation.

References

A Comparative Guide to the Synthesis of Functionalized Quinazolines for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds, including several approved drugs.[1][2] The strategic functionalization of the quinazoline core is paramount in modulating pharmacological activity, making the choice of synthetic route a critical decision in any drug discovery program. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized quinazolines, offering insights into their mechanisms, scope, and practical applications, supported by experimental data and protocols.

Classical Approaches: The Bedrock of Quinazoline Synthesis

The traditional methods for constructing the quinazoline ring system, primarily the Niementowski and Friedländer syntheses, have been instrumental in the development of this field. While often requiring harsh conditions, their simplicity and reliability have ensured their continued relevance.

The Niementowski Quinazoline Synthesis

First reported by Von Niementowski in 1895, this reaction involves the condensation of an anthranilic acid with an amide to yield a 4(3H)-quinazolinone.[3] The classical approach typically requires high temperatures (130–150°C) and can be a lengthy process.[1]

Mechanism: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an o-amidobenzamide intermediate. This is followed by intramolecular cyclization and dehydration to afford the final 4(3H)-quinazolinone product.[1][4]

Advantages:

  • Operational Simplicity: Often a one-step process with readily available starting materials.

  • Versatility: A wide range of substituents can be introduced by varying the anthranilic acid and amide components.[1]

Limitations:

  • Harsh Conditions: High reaction temperatures can limit the functional group tolerance.

  • Long Reaction Times: Conventional heating methods can be time-consuming.[1][3]

Modern Advancements: The advent of microwave-assisted organic synthesis (MAOS) has significantly improved the Niementowski reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields.[3][5][6][7] For instance, the reaction of anthranilic acids with formamide under microwave conditions using solid supports like montmorillonite K-10 can be completed in as little as 4 minutes.[3]

Niementowski_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product A Anthranilic Acid C o-Amidobenzamide Intermediate A->C Acylation B Amide B->C D 4(3H)-Quinazolinone C->D Intramolecular Cyclization & Dehydration

Caption: Mechanism of the Niementowski Quinazolinone Synthesis.

The Friedländer Annulation

The Friedländer synthesis is another classical and highly efficient method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone.[8][9][10] This reaction can be catalyzed by either acids or bases.[10]

Mechanism: The reaction initiates with the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the enolizable ketone. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to form the quinoline ring. A similar mechanistic pathway is proposed for the synthesis of quinazolines.

Advantages:

  • High Efficiency: Generally provides good yields of the desired products.[9]

  • Versatility: Allows for the synthesis of a wide variety of substituted quinazolines.

Limitations:

  • Regioselectivity Issues: When unsymmetrical ketones are used, a mixture of regioisomers can be formed.

  • Starting Material Accessibility: The required 2-aminoaryl aldehydes or ketones may not always be readily available.

Modern Synthetic Strategies: Expanding the Chemical Space

Contemporary synthetic chemistry has introduced a plethora of new methods for quinazoline synthesis, often leveraging transition metal catalysis and domino reactions to achieve higher efficiency, milder reaction conditions, and broader substrate scope.

Metal-Catalyzed Cross-Coupling and Annulation Reactions

Transition metals, particularly palladium and copper, have revolutionized the synthesis of functionalized quinazolines. These catalysts enable the formation of key C-N and C-C bonds under relatively mild conditions.

Palladium-Catalyzed Syntheses: Palladium catalysts are widely used for the N-arylation of amidines, which can then undergo a one-pot cyclization with aldehydes to form quinazolines.[11] This approach offers excellent selectivity for monoarylation and is compatible with a broad range of aryl bromides, chlorides, and triflates.[11] Suzuki cross-coupling reactions, employing palladium catalysts like Pd(dppf)Cl₂, are also effective for synthesizing quinazolinylphenyl conjugates from bromo-substituted quinazolines and boronic esters.[12] Domino processes catalyzed by palladium have been developed for the efficient, one-step synthesis of complex tetracyclic quinazolinones.[13]

Copper-Catalyzed Syntheses: Copper catalysts offer a more economical and environmentally friendly alternative to palladium. Copper-catalyzed methods include the oxidative coupling of quinazoline 3-oxides with aldehydes[14], and domino reactions of 2-halobenzamides with arylmethanamines under aerobic conditions.[15] These reactions often proceed in the absence of expensive ligands and additives.[15] Furthermore, visible light-induced photoredox copper catalysis has emerged as a green method for the Csp²–H annulation of amidines with terminal alkynes to produce functionalized quinazolines at room temperature.[16] Ionic liquid-supported copper catalysts have also been utilized in microwave-assisted tandem reactions to afford 2-substituted quinazolinones in excellent yields.[17]

Synthetic_Route_Selection cluster_considerations Key Considerations Start Define Target Quinazoline Structure Classical Classical Methods (Niementowski, Friedländer) Start->Classical Simple, robust scaffold needed Modern Modern Methods (Metal-Catalyzed, Domino) Start->Modern Complex functionalization, mild conditions required Microwave Microwave-Assisted Classical->Microwave Improved efficiency & reduced time Metal_Free Metal-Free Domino Modern->Metal_Free Sustainable & 'green' synthesis Functional Group Tolerance Functional Group Tolerance Substrate Availability Substrate Availability Reaction Conditions Reaction Conditions Cost & Scalability Cost & Scalability

Caption: Decision workflow for selecting a synthetic route to functionalized quinazolines.

Domino and Multicomponent Reactions (MCRs)

Domino reactions and MCRs are powerful tools in modern organic synthesis, allowing for the construction of complex molecules in a single pot with high atom economy and efficiency.[7] These strategies are particularly well-suited for the synthesis of diverse quinazoline libraries for drug screening. Metal-free domino processes have been developed that combine multiple reaction steps in one pot, reducing laboratory work, costs, and waste.[18] Copper-catalyzed domino reactions have been employed for the synthesis of pyrido-fused quinazolinones from readily available starting materials.[19]

Comparative Analysis of Synthetic Routes

Synthetic RouteKey FeaturesAdvantagesDisadvantagesRepresentative Yields
Niementowski Condensation of anthranilic acid and amideSimple, versatileHarsh conditions, long reaction times60-80% (conventional), >90% (microwave)[3]
Friedländer Condensation of 2-aminoaryl carbonyl and α-methylene compoundEfficient, versatilePotential regioselectivity issues70-95%[9]
Pd-Catalyzed N-arylation of amidines, cross-couplingMild conditions, broad scope, high selectivityCatalyst cost, potential metal contamination81-96%[20]
Cu-Catalyzed Oxidative coupling, domino reactionsEconomical, environmentally friendly, mild conditionsCan require specific ligands or additives66-93%[20]
Domino/MCRs One-pot, multiple bond formationsHigh efficiency, atom economy, diversity-orientedCan be sensitive to reaction conditions75-95%[18][21]
Microwave-Assisted Use of microwave irradiationRapid, high yields, energy efficientRequires specialized equipment71-91%[3][7]

Experimental Protocols

General Protocol for Microwave-Assisted Niementowski Synthesis

To a microwave reactor vial, add the substituted anthranilic acid (1.0 mmol), the corresponding amide (1.2 mmol), and a catalytic amount of a solid acid catalyst (e.g., montmorillonite K-10, 50 mg). The vial is sealed and subjected to microwave irradiation at a specified temperature (e.g., 150°C) and power (e.g., 100 W) for a short duration (e.g., 5-15 minutes). After cooling, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate), filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.[3]

General Protocol for Copper-Catalyzed Domino Synthesis of Quinazolinones

In a sealed tube, combine the 2-halobenzamide (0.2 mmol), the (aryl)methanamine (0.4 mmol), copper(I) bromide (0.02 mmol), and potassium carbonate (0.6 mmol) in dimethyl sulfoxide (2 mL). The reaction mixture is stirred under an air atmosphere at a specified temperature (e.g., 120°C) for a designated time (e.g., 12-24 hours). After completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography to afford the desired quinazolinone.[15]

Conclusion

The synthesis of functionalized quinazolines has evolved significantly from the classical high-temperature condensations to sophisticated metal-catalyzed and domino reactions. The choice of a particular synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, scalability, and the availability of starting materials. For rapid and efficient synthesis of simpler quinazolinones, microwave-assisted classical methods are often preferred. For the construction of highly functionalized and complex quinazoline derivatives under mild conditions, modern transition-metal-catalyzed and domino strategies offer unparalleled advantages. As the demand for novel quinazoline-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain a key focus for researchers in the field.

References

DFT analysis of the reactivity of 6-bromoquinazoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the DFT-Informed Reactivity of 6-Bromoquinazoline Derivatives for Advanced Drug Design

Authored by a Senior Application Scientist

In the landscape of modern medicinal chemistry, quinazoline scaffolds are a cornerstone for the development of targeted therapeutics, particularly in oncology.[1][2][3] The introduction of a bromine atom at the 6-position of the quinazoline ring system creates a versatile precursor for further functionalization, enabling the synthesis of diverse compound libraries with potential biological activity.[2][4] Understanding the intrinsic electronic properties and reactivity of the 6-bromoquinazoline core is paramount for the rational design of novel drug candidates. This guide provides a comprehensive comparison of the reactivity of different sites within 6-bromoquinazoline derivatives, leveraging the predictive power of Density Functional Theory (DFT). As such, this document is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their discovery pipelines.[5][6][7]

This guide moves beyond a mere recitation of methods to explain the causality behind computational choices and to ground theoretical predictions in the context of practical drug development. Every protocol described is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

I. The Strategic Imperative for DFT in Drug Discovery

The journey of a drug from concept to clinic is long and fraught with high attrition rates. A primary reason for failure is a suboptimal molecular design that can lead to poor efficacy, off-target effects, or undesirable metabolic profiles. Computational methods, particularly DFT, offer a cost-effective and highly accurate means to probe the electronic structure and reactivity of molecules before committing to lengthy and expensive synthetic campaigns.[6][8] For 6-bromoquinazoline derivatives, DFT allows us to predict which positions on the heterocyclic ring are most susceptible to nucleophilic or electrophilic attack, thereby guiding the design of synthetic routes to novel analogues with potentially enhanced biological activity.[1][9]

II. Computational Methodology: A Self-Validating Workflow

The reliability of any computational study hinges on the judicious selection of the theoretical method. For organic molecules of the size of quinazoline derivatives, a hybrid DFT functional, such as B3LYP, in conjunction with a Pople-style basis set, like 6-31+G(d,p), has been shown to provide a good balance between accuracy and computational cost.[9][10] The inclusion of diffuse functions (+) is crucial for accurately describing the electron distribution in systems with lone pairs and potential for hydrogen bonding, while the polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

A typical computational workflow for analyzing the reactivity of a 6-bromoquinazoline derivative is depicted below. This workflow is designed to be a self-validating system, where the convergence of the geometry optimization and the absence of imaginary frequencies in the vibrational analysis confirm that a true energy minimum has been located on the potential energy surface.

Computational Workflow cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Reactivity Analysis mol_build Molecule Building & Initial 3D Structure geom_opt Geometry Optimization (e.g., B3LYP/6-31+G(d,p)) mol_build->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo Optimized Geometry mep Molecular Electrostatic Potential (MEP) geom_opt->mep Optimized Geometry sp_energy Single Point Energy (for N+1, N-1 electrons) freq_calc->sp_energy Verified Minimum fukui Fukui Functions sp_energy->fukui N, N+1, N-1 Electron Densities

Figure 1: Computational workflow for DFT analysis.

III. Unveiling Reactivity: A Multi-Descriptor Approach

A singular descriptor is often insufficient to capture the multifaceted nature of chemical reactivity. Therefore, a combination of Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and Fukui function analysis is employed for a holistic understanding.

A. Frontier Molecular Orbitals (HOMO-LUMO): The Electronic Frontier

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity).[11][12] The HOMO-LUMO energy gap (ΔE) is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.[12][13]

DescriptorEnergy (eV)Implication for Reactivity
EHOMO -6.5Indicates the propensity to donate electrons.
ELUMO -1.8Indicates the propensity to accept electrons.
ΔE (HOMO-LUMO Gap) 4.7A larger gap suggests higher kinetic stability.[13]
(Note: The values presented are illustrative for a generic 6-bromoquinazoline derivative and will vary based on substitution patterns.)

The distribution of these frontier orbitals across the molecule reveals the most probable sites for chemical reactions. For electrophilic attack, the reaction is likely to occur at atoms where the HOMO density is highest. Conversely, for nucleophilic attack, the reaction will favor sites with the highest LUMO density.[14]

B. Molecular Electrostatic Potential (MEP): A Charge Map for Reactivity

The MEP is a three-dimensional map of the electrostatic potential around a molecule, providing a visual guide to its charge distribution.[15][16] It is an invaluable tool for predicting how a molecule will interact with other charged species.[17][18] Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack.[15]

MEP Concept cluster_regions Electrostatic Potential Regions Molecule 6-Bromoquinazoline MEP_Surface MEP Surface Negative_MEP Negative MEP (Red/Orange) Electrophile Electrophile (E+) Negative_MEP->Electrophile Attracts Positive_MEP Positive MEP (Blue) Nucleophile Nucleophile (Nu-) Positive_MEP->Nucleophile Attracts

Figure 2: Principle of MEP in predicting reactive sites.

For a typical 6-bromoquinazoline, the nitrogen atoms of the quinazoline ring are expected to be regions of negative MEP, making them likely sites for protonation or interaction with electrophiles. The hydrogen atoms and the C2/C4 positions, being adjacent to electronegative nitrogen atoms, are often characterized by positive MEP, indicating their susceptibility to nucleophilic attack.

C. Fukui Functions: Quantifying Reactivity at the Atomic Level

While MEP provides a qualitative picture, Fukui functions offer a quantitative measure of the reactivity of individual atoms within a molecule.[19][20] The Fukui function, f(r), describes the change in electron density at a specific point when the total number of electrons in the system changes.[19] Condensed Fukui functions simplify this by assigning a value to each atom.

  • f+ : Predicts the site for nucleophilic attack (where an electron is added). A higher f+ value indicates a more electrophilic site.[20][21]

  • f- : Predicts the site for electrophilic attack (where an electron is removed). A higher f- value indicates a more nucleophilic site.[20][21]

  • f0 : Predicts the site for radical attack.[22]

Atomf+ (Nucleophilic Attack)f- (Electrophilic Attack)f0 (Radical Attack)
N10.050.120.085
C20.18 0.040.11
N30.060.15 0.105
C40.20 0.030.115
C50.080.090.085
C60.030.020.025
C70.090.100.095
C80.070.080.075
Br0.020.010.015
(Note: These are representative values for illustrative purposes. The actual values depend on the specific derivative and the level of theory used.)

IV. Comparative Reactivity Analysis of the 6-Bromoquinazoline Core

By integrating the insights from FMO, MEP, and Fukui function analyses, we can construct a comprehensive reactivity map for the 6-bromoquinazoline scaffold.

Reactivity Hotspots cluster_electrophilic Susceptibility to Electrophilic Attack cluster_nucleophilic Susceptibility to Nucleophilic Attack Quinazoline 6-Bromoquinazoline Core N1 N1 Quinazoline->N1 High f- N3 N3 Quinazoline->N3 High f- C2 C2 Quinazoline->C2 High f+ C4 C4 Quinazoline->C4 High f+

References

Safety Operating Guide

Understanding the Hazard Profile of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Proper Disposal of 6-Bromo-2-chloroquinazoline for Laboratory Professionals

Before initiating any disposal protocol, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a halogenated heterocyclic compound, and its chemical structure necessitates careful handling.

Hazard Identification:

According to aggregated GHS data, this compound is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

  • Skin Irritation (Category 2): Causes skin irritation[1].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1].

This hazard profile dictates that all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and within a controlled environment to prevent exposure.

Hazard ClassificationGHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[1]
Serious Eye Damage/IrritationCategory 2AWarningH319: Causes serious eye irritation[1]
STOT - Single ExposureCategory 3WarningH335: May cause respiratory irritation[1]

The Core Principle: Segregation of Halogenated Waste

The foundational principle for managing waste containing this compound is strict segregation. As a halogenated organic compound, it must never be mixed with non-halogenated chemical waste.

Why is segregation critical?

  • Disposal Costs: Halogenated waste streams require specialized disposal methods, such as high-temperature incineration with flue gas scrubbing, to neutralize the corrosive and toxic byproducts (e.g., HCl, HBr) formed during combustion[3]. Mixing halogenated compounds with non-halogenated solvents unnecessarily escalates the volume of waste requiring this expensive treatment[4][5].

  • Environmental Protection: Improper disposal of halogenated compounds can lead to the formation of persistent organic pollutants (POPs), which are resistant to environmental degradation and can bioaccumulate in ecosystems[4].

  • Regulatory Compliance: The Environmental Protection Agency (EPA) and equivalent international bodies mandate strict protocols for the management of hazardous waste under regulations like the Resource Conservation and Recovery Act (RCRA)[6][7]. Failure to properly segregate and label waste can result in significant penalties[6].

The following diagram illustrates the decision-making process for chemical waste segregation in the laboratory.

WasteDisposalWorkflow Chemical Waste Disposal Decision Workflow start Waste Generated is_halogenated Is the waste halogenated? (e.g., contains F, Cl, Br, I) start->is_halogenated halogenated_waste Collect in designated 'HALOGENATED WASTE' container is_halogenated->halogenated_waste Yes non_halogenated_waste Collect in designated 'NON-HALOGENATED WASTE' container is_halogenated->non_halogenated_waste No check_compatibility Check for other hazards (Reactive, Corrosive, Toxic)? halogenated_waste->check_compatibility non_halogenated_waste->check_compatibility further_segregation Segregate further based on compatibility (e.g., acids, bases). Consult EHS guidelines. check_compatibility->further_segregation Yes final_disposal Label container correctly and move to Satellite Accumulation Area (SAA) check_compatibility->final_disposal No further_segregation->final_disposal

Caption: Workflow for proper segregation of laboratory chemical waste.

Step-by-Step Disposal Protocol for this compound

This protocol applies to the disposal of pure this compound (solid), solutions containing it, and contaminated materials.

Part A: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: All handling and preparation for disposal must occur inside a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[5].

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile gloves). Always check the glove manufacturer's compatibility chart for specific breakthrough times.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Body Protection: A standard laboratory coat is required.

Part B: Preparing the Waste Container
  • Select an Appropriate Container: Use a container designated for solid hazardous waste that is in good condition and compatible with the chemical. The container must have a secure, threaded cap to prevent leaks and evaporation[8].

  • Pre-Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include[4][8]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazard characteristics: "Toxic," "Irritant"

    • The date accumulation started (the day the first waste is added)

Part C: Disposal of Solid this compound
  • Direct Disposal: Unused or expired this compound in its original container can be disposed of directly. Ensure the original label is intact and legible, and affix a hazardous waste label over it.

  • Contaminated Debris: For chemically contaminated items such as weighing paper, gloves, or absorbent pads, carefully place them into the pre-labeled solid hazardous waste container.

  • Container Management: Keep the waste container closed at all times except when actively adding waste[6][8]. This is a critical EPA compliance point to prevent the release of hazardous vapors[6].

Part D: Disposal of Solutions Containing this compound
  • Segregation: Collect solutions in a designated "Halogenated Organic Liquid Waste" container[9]. Do not mix with non-halogenated solvents[4][8].

  • Labeling: The hazardous waste label on the liquid container must list all chemical constituents and their approximate percentages[4]. For example:

    • Methylene Chloride: ~80%

    • Methanol: ~19%

    • This compound: ~1%

  • pH Neutrality: Do not mix with acidic or alkaline waste streams to avoid potential reactions[5].

Emergency Procedures for Spills and Exposure

In the event of an accidental release, immediate and correct action is crucial.

  • Minor Spill (within a fume hood):

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.

    • Clean the spill area with an appropriate solvent and place the cleaning materials into the waste container.

  • Major Spill (outside a fume hood):

    • Evacuate personnel from the immediate area.

    • Alert your institution's Environmental Health and Safety (EHS) department and follow their specific emergency protocols.

  • Personnel Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[10].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[10].

Final Disposal Pathway

The ultimate disposal of this compound waste must be handled by a licensed hazardous waste management facility. The material will likely be disposed of by controlled incineration in a facility equipped with flue gas scrubbing technology to neutralize the resulting acidic gases[3].

Your Responsibility as a Generator: As the generator of the waste, you are responsible for its proper management from "cradle to grave"[6]. This includes ensuring it is correctly identified, labeled, stored, and prepared for pickup by your institution's EHS or a contracted waste disposal service.

By adhering to these detailed procedures, you contribute to a safe and compliant laboratory environment, demonstrating a commitment to scientific excellence and environmental stewardship.

References

A Researcher's Guide to the Safe Handling of 6-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: December 2025

As researchers and scientists in the fast-paced world of drug development, our work with novel chemical intermediates is foundational to therapeutic innovation. 6-Bromo-2-chloroquinazoline is one such compound, a key building block in the synthesis of a variety of biologically active molecules.[1] However, its utility in synthesis is matched by its potential hazards. A thorough and proactive approach to safety is not merely a procedural formality but the bedrock of sound scientific practice.

This guide provides a detailed protocol for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory, ensuring both personal protection and the integrity of your research.

Understanding the Hazard Profile of this compound

Before handling any chemical, a comprehensive understanding of its risks is essential. This compound is a solid compound with the molecular formula C₈H₄BrClN₂.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents several hazards.

GHS Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

These classifications indicate that exposure via ingestion, skin contact, eye contact, or inhalation can lead to adverse health effects. As a powdered solid, the primary risk of exposure comes from inhaling airborne particles or through direct contact with skin and eyes.[3]

Hazard Classification GHS Code Description Primary Route of Exposure
Acute Toxicity, OralH302Harmful if swallowedIngestion
Skin IrritationH315Causes skin irritationSkin Contact
Serious Eye IrritationH319Causes serious eye irritationEye Contact
Respiratory IrritationH335May cause respiratory irritationInhalation

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE is the most critical, immediate barrier between the researcher and the chemical hazard. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are required at all times.[4] Given the risk of serious eye irritation, standard safety glasses with side shields are insufficient. When there is a potential for splashing or significant dust generation, a face shield should be worn in addition to goggles.[5]

  • Skin Protection:

    • Gloves: Due to the skin irritation hazard, chemically resistant gloves are essential. Nitrile gloves are an excellent general-use choice for handling many chemical solids and solutions.[6] However, it is crucial to inspect gloves for any signs of degradation or perforation before each use. For prolonged handling or in the event of a spill, consider double-gloving or using a glove with a longer breakthrough time, such as butyl rubber for highly corrosive substances, though nitrile is generally suitable for this compound.[6][7] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.[6]

    • Laboratory Coat: A flame-resistant lab coat, fully buttoned, must be worn to protect against accidental skin contact from spills or dust.[8] An impermeable apron can provide additional protection during procedures with a higher risk of splashes.[9]

  • Respiratory Protection: All handling of this compound solid, especially weighing and transferring, must be conducted within a certified chemical fume hood to prevent the inhalation of airborne particles.[8] If a fume hood is not available or if there is a risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95 or higher) is required.[5] Surgical masks offer no protection against chemical dusts and must not be used.[5]

Operational Plan: A Step-by-Step Protocol for Safe Handling

A systematic workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.

Step 1: Preparation and Area Designation
  • Review the SDS: Before beginning any work, thoroughly read the Safety Data Sheet (SDS) for this compound.[9]

  • Designate a Work Area: Clearly define an area for handling the compound, which must be within a chemical fume hood.[8]

  • Assemble Materials: Gather all necessary equipment, including spatulas, weigh boats, glassware, and solvents, and place them inside the fume hood before introducing the chemical.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[10] A spill kit appropriate for solid chemical spills should also be readily accessible.[11]

Step 2: Donning Personal Protective Equipment

Properly putting on PPE is as important as selecting the right equipment. The following sequence should be followed to avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence cluster_final Final Check start Start: Enter Lab wash_hands Wash Hands Thoroughly start->wash_hands lab_coat 1. Don Lab Coat (Fully Buttoned) wash_hands->lab_coat respirator 2. Don Respirator (If Required) lab_coat->respirator goggles 3. Don Safety Goggles respirator->goggles face_shield 4. Don Face Shield (If Splash Risk Exists) goggles->face_shield gloves 5. Don Gloves (Pull Cuffs Over Lab Coat Sleeves) face_shield->gloves final_check Perform Final PPE Check gloves->final_check enter_hood Begin Work in Fume Hood final_check->enter_hood

Caption: Workflow for donning Personal Protective Equipment (PPE).

Step 3: Handling the Chemical
  • Weighing and Transfer: Carefully weigh the solid compound on a weigh boat inside the fume hood. Use a spatula to transfer the material, minimizing any actions that could create dust.[12] Avoid pouring the powder directly from the bottle when possible.

  • Dissolution: If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.

  • Reaction Monitoring: Keep all containers clearly labeled and sealed when not in use.[13]

  • Post-Handling: After completing the work, decontaminate any surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol or ethanol) followed by a soap and water wash.

Step 4: Doffing (Removing) PPE

The removal of PPE must be done carefully to prevent contaminating yourself and the laboratory.

  • Gloves: Remove gloves first, without touching the outside of the glove with your bare hands.

  • Face Shield/Goggles: Remove the face shield and/or goggles.

  • Lab Coat: Remove the lab coat, turning it inside out as you remove it.

  • Respirator: Remove the respirator, if worn.

  • Wash Hands: Wash your hands thoroughly with soap and water immediately after removing all PPE.[14]

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Chemical Waste: All solid this compound waste and any solutions containing it must be collected in a dedicated, clearly labeled hazardous waste container.[8] The container should be kept sealed when not in use and stored in a designated satellite accumulation area.[15]

  • Contaminated Materials: Any disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, must be disposed of as solid hazardous waste.[8] Place these items in a sealed and labeled waste bag or container.

  • Regulatory Compliance: Do not mix this waste stream with other incompatible wastes.[8] Follow your institution's and local regulatory guidelines for hazardous waste disposal, which are typically managed by an environmental health and safety office and a licensed disposal company.[4]

By adhering to these detailed procedures, researchers can confidently handle this compound, mitigating risks and fostering a culture of safety that is integral to scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-2-chloroquinazoline
Reactant of Route 2
6-Bromo-2-chloroquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.